molecular formula C66H87N13O13 B072360 Tyrocidine A CAS No. 1481-70-5

Tyrocidine A

Cat. No.: B072360
CAS No.: 1481-70-5
M. Wt: 1270.5 g/mol
InChI Key: GSXRBRIWJGAPDU-BBVRJQLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrocidine A is a cyclic decapeptide antibiotic complex, originally isolated from Bacillus brevis, that serves as a potent tool for studying bacterial membrane integrity and the mechanisms of antimicrobial action. As a representative of the tyrocidine group, it functions primarily by forming pores in bacterial cell membranes, leading to rapid depolarization and cell lysis. This non-specific, detergent-like mechanism of action against Gram-positive bacteria makes it an invaluable compound for research applications focused on bacterial membrane biophysics, the development of antibiotic resistance, and the exploration of novel combination therapies. Its research utility extends to studying biofilm disruption and serving as a model system for understanding the structure-activity relationships of cationic antimicrobial peptides. Due to its significant hemolytic activity and cytotoxicity towards eukaryotic cells, this compound is strictly for investigational purposes in controlled laboratory settings. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXRBRIWJGAPDU-BBVRJQLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H87N13O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163885
Record name Tyrocidine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-70-5, 8011-61-8
Record name Tyrocidine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrocidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrocidine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrocidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYROCIDINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V134656H89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dawn of Antibiotics: A Technical Guide to the Discovery and Historical Significance of Tyrocidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of therapeutic discovery, the unearthing of Tyrocidine A stands as a pivotal moment, heralding the dawn of the antibiotic era. Its discovery in 1939 by the French-American microbiologist René Dubos not only predated the widespread clinical use of penicillin but also revitalized a waning interest in the therapeutic potential of microbial products. This technical guide provides an in-depth exploration of the discovery of this compound, its profound historical significance, detailed experimental protocols from the time of its isolation, and its mechanism of action, offering valuable insights for today's researchers in the ongoing battle against antimicrobial resistance.

The Pioneering Discovery of this compound

In 1939, René Dubos, a researcher at the Rockefeller Institute for Medical Research, embarked on a systematic search for soil-dwelling microbes capable of producing antibacterial substances.[1] His work was rooted in the principle of "antibiosis," the concept that microorganisms compete with one another by producing inhibitory compounds. This led him to isolate a soil bacterium, initially identified as Bacillus brevis and later reclassified as Brevibacillus parabrevis, which produced a potent antibacterial mixture he named tyrothricin (B1683689).[2]

Further investigation by Dubos and his colleague Rollin D. Hotchkiss revealed that tyrothricin was a composite of two distinct polypeptide antibiotics: gramicidin (B1672133) and the more abundant tyrocidine.[3] Tyrocidine was subsequently found to be a mixture of related cyclic decapeptides, with this compound being a major constituent. This marked the first instance of a commercially produced antibiotic, preceding the mass production of penicillin and serving as a crucial catalyst for the golden age of antibiotic discovery.[2]

Historical Significance

The discovery of tyrocidine had a multifaceted impact on the scientific and medical communities:

  • Proof of Principle: It provided the first concrete evidence that soil microorganisms were a viable source of powerful therapeutic agents, stimulating a global search for other antibiotic-producing microbes.

  • Revitalization of Penicillin Research: The success of tyrothricin in topical applications reignited interest in Alexander Fleming's earlier discovery of penicillin, which had been largely neglected due to difficulties in purification and production.

  • Foundation for Peptide Antibiotics: Tyrocidine and gramicidin were among the first peptide antibiotics to be characterized, laying the groundwork for the study of this important class of antimicrobial agents, including their nonribosomal peptide synthetase (NRPS) biosynthetic pathways.

  • Early Clinical Applications: While too toxic for systemic use in humans due to its hemolytic activity, tyrothricin found a niche in topical preparations for treating localized bacterial infections, demonstrating the immediate clinical potential of antibiotics.[4]

Quantitative Data: Antimicrobial Activity of this compound

This compound exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against a range of bacteria.

MicroorganismStrainMIC (µg/mL)Reference(s)
Staphylococcus aureus (MRSA)ATCC 3359216[5]
Staphylococcus aureus (MSSA)ATCC 2921316[5]
Bacillus subtilisClinical Isolate16[5]
Bacillus cereusClinical Isolate16[5]
Enterococcus faecalisATCC 2921216[5]
Enterococcus faecalis (VRE)Clinical Isolate16[5]
Streptococcus pyogenes--
Escherichia coliATCC 25922>128[5]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Original Isolation and Purification of Tyrothricin (Dubos, 1939)

The following is a reconstruction of the probable methodology employed by René Dubos for the initial isolation of the tyrothricin complex from Bacillus brevis cultures.

1. Cultivation of Bacillus brevis

  • A suitable liquid medium, likely a peptone-based broth, was inoculated with a pure culture of Bacillus brevis.

  • The culture was incubated at an optimal temperature (approximately 37°C) for several days to allow for bacterial growth and the production of tyrothricin.

2. Extraction of Tyrothricin

  • After incubation, the bacterial culture was acidified to a pH of approximately 4.5-4.8 using hydrochloric acid. This step precipitated the crude tyrothricin from the culture broth.

  • The acidified culture was allowed to stand to permit the precipitate to settle.

  • The supernatant was decanted, and the precipitate was collected by centrifugation.

  • The collected precipitate was then extracted with neutral ethanol (B145695). Tyrothricin is soluble in ethanol, while many cellular components are not.

  • The ethanolic extract was filtered to remove insoluble debris.

3. Precipitation and Purification

  • The clear ethanolic extract was concentrated under reduced pressure.

  • The concentrated extract was then treated with an excess of 1% sodium chloride solution, causing the tyrothricin to precipitate out of the solution.

  • The precipitate was collected by filtration or centrifugation, washed with distilled water, and dried, yielding the crude tyrothricin complex as a grayish-white powder.

Separation of Tyrocidine and Gramicidin (Hotchkiss and Dubos)

Rollin D. Hotchkiss later developed a method to fractionate the crude tyrothricin into its two principal components, tyrocidine and gramicidin.

1. Differential Solubility in Acetone (B3395972) and Ether

  • Crude tyrothricin was dissolved in acetone.

  • An equal volume of ether was added to the acetone solution. This caused the precipitation of tyrocidine, which is less soluble in the acetone-ether mixture.

  • Gramicidin remained in the supernatant.

2. Crystallization of Tyrocidine Hydrochloride

  • The precipitated tyrocidine was collected and redissolved in a minimal amount of hot ethanol.

  • A solution of hydrochloric acid in ethanol was added to the tyrocidine solution.

  • Upon cooling, crystalline tyrocidine hydrochloride precipitated out of the solution.

  • The crystals were collected by filtration, washed with cold ethanol, and dried.

3. Crystallization of Gramicidin

  • The acetone-ether supernatant containing gramicidin was evaporated to dryness.

  • The residue was dissolved in a small volume of boiling acetone.

  • Upon cooling, crystalline gramicidin was obtained.

Mechanism of Action: Disruption of the Bacterial Cell Membrane

This compound exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane. Its cyclic peptide structure adopts an amphipathic conformation, with a hydrophobic face and a hydrophilic face. This allows the molecule to insert itself into the lipid bilayer of the bacterial membrane. The accumulation of tyrocidine molecules within the membrane leads to the formation of pores or channels, resulting in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.[6]

Visualizations

Discovery_of_Tyrocidine_A cluster_dubos René Dubos's Research (1939) cluster_hotchkiss Hotchkiss and Dubos's Collaboration soil_sample Soil Sample Collection enrichment Enrichment Culture (with bacterial pathogens) soil_sample->enrichment isolation Isolation of Bacillus brevis enrichment->isolation cultivation Cultivation of B. brevis isolation->cultivation extraction Extraction of Tyrothricin cultivation->extraction fractionation Fractionation of Tyrothricin extraction->fractionation tyrocidine Isolation of Tyrocidine fractionation->tyrocidine gramicidin Isolation of Gramicidin fractionation->gramicidin Tyrocidine_Mechanism_of_Action tyrocidine This compound (Amphipathic Cyclic Peptide) membrane Bacterial Cell Membrane (Lipid Bilayer) tyrocidine->membrane Interaction insertion Insertion into Membrane membrane->insertion pore_formation Pore/Channel Formation insertion->pore_formation leakage Leakage of Intracellular Contents pore_formation->leakage cell_death Bacterial Cell Death leakage->cell_death

References

Unraveling Tyrocidine A: A Technical Guide to its Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tyrocidine A, a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has been a subject of scientific inquiry since its discovery in the 1940s.[1] Its potent antimicrobial activity against a broad spectrum of Gram-positive bacteria has cemented its place in the history of antibiotics.[1][2] This technical guide provides an in-depth exploration of the elucidation of this compound's complex structure and its conformational dynamics, crucial for understanding its biological function and for guiding the development of novel therapeutic agents.

Primary Structure and Biosynthesis

This compound is a cyclic peptide with the sequence cyclo(L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-L-Val-L-Orn-L-Leu-D-Phe-L-Pro). It is synthesized non-ribosomally by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS).[3][4] This enzymatic machinery, consisting of the peptide synthetases TycA, TycB, and TycC, dictates the specific amino acid sequence.[3][5] The biosynthesis process involves the activation of constituent amino acids and their sequential condensation on the NRPS template, followed by a head-to-tail cyclization to form the final decapeptide.[3][4][6]

The determination of this primary structure was a significant challenge, historically relying on techniques like two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, which required substantial quantities of highly purified material.[7] More recent advancements in mass spectrometry (MS)-based sequencing methods have provided powerful tools for the de novo sequencing of cyclic peptides like tyrocidines.[7][8]

Elucidation of the Three-Dimensional Structure

The three-dimensional architecture of this compound has been meticulously investigated using a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have provided detailed insights into its solution and solid-state conformations.

X-ray Crystallography: A High-Resolution Snapshot

The crystal structure of this compound, determined at a remarkable resolution of 0.95 Å, revealed a highly organized and amphipathic dimeric assembly.[1][2][9] In the crystalline state, two this compound monomers associate to form a homodimer. This dimer is characterized by an extensive antiparallel β-sheet structure, with four β-strands contributed by the two monomers.[1][10] This arrangement results in a highly curved and amphipathic molecule, with a convex, nonpolar face and a concave, polar face.[1]

Table 1: Crystallographic Data for this compound [1][9]

ParameterValue
PDB ID4M6E
Resolution (Å)0.95
Space GroupP3221
Unit Cell Dimensions (Å)a = b = 37.19, c = 77.01
R-value work0.134
R-value free0.142
NMR Spectroscopy: Conformation in Solution

NMR studies have been instrumental in defining the conformation of this compound in solution.[1][11] Early one-dimensional and two-dimensional NMR experiments in the 1980s provided the first insights into its backbone dihedral angles and overall fold.[1] These studies suggested a backbone conformation consisting of an antiparallel β-pleated sheet, a type I β-turn, and a type II' β-turn.[11]

More advanced NMR techniques, such as correlation spectroscopy and double-resonance difference spectroscopy, have allowed for the detailed assignment of proton resonances and the determination of side-chain conformations.[11][12] The use of paramagnetic nitroxide compounds has further aided in confirming the solution conformation by studying proton solvent exposure and hydrogen bonding patterns.[11][13] While the overall conformation determined by NMR is largely consistent with the crystal structure, subtle differences can exist due to the different environments (solution vs. solid-state) and the inherent flexibility of the molecule.[1][14]

Table 2: Key Structural Features of this compound [1]

Structural FeatureDescription
Secondary Structure Two-stranded antiparallel β-sheet
Turns Type II' β-turn (Leu¹⁰-D-Phe¹-Pro²-Phe³) and a distorted Type I β-turn (Asn⁵-Gln⁶-Tyr⁷-Val⁸)
Hydrogen Bonds Three intramolecular hydrogen bonds between backbone amide and carbonyl groups, and one between the backbone amide of Val⁸ and the side chain of Asn⁵.
Dimerization Forms an intimate homodimer in the crystal lattice.
Amphipathicity Pronounced amphipathic character with a convex, apolar face and a concave, polar face.

Conformational Dynamics and Biological Implications

The specific conformation of this compound is intimately linked to its biological activity. The amphipathic nature of the molecule is crucial for its interaction with and disruption of bacterial cell membranes, which is its primary mechanism of action. The convex, hydrophobic face of the this compound dimer is proposed to insert into the lipid bilayer of the bacterial membrane, while the polar face remains exposed to the aqueous environment.[1][2] This insertion leads to the formation of ion-conducting pores, disrupting membrane integrity and ultimately causing cell death.[15]

The conformation of this compound can be influenced by its environment, such as the solvent composition.[14][16] Studies have shown that the presence of saccharides can also induce conformational changes, suggesting potential interactions with components of the bacterial cell wall.[14] The constrained β-turn and β-sheet structure are conserved features among tyrocidines and are essential for their biological function.[10]

Experimental Methodologies

X-ray Crystallography Workflow

experimental_workflow_xray Workflow for this compound Crystallography cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution synthesis Synthesis & Purification (HPLC) dissolution Dissolution in Methanol (30 mg/mL) synthesis->dissolution sitting_drop Sitting Drop Vapor Diffusion dissolution->sitting_drop reservoir Reservoir: MPD/Methanol cryo_cooling Flash-cooling (100 K) reservoir->cryo_cooling diffraction X-ray Diffraction (Synchrotron) cryo_cooling->diffraction phasing Direct Phasing Methods diffraction->phasing refinement Model Refinement phasing->refinement experimental_workflow_nmr Workflow for this compound NMR Spectroscopy cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis cluster_structure_calc Structure Calculation sample_prep Dissolution in Deuterated Solvent (e.g., DMSO-d6) one_d_nmr 1D ¹H NMR sample_prep->one_d_nmr two_d_nmr 2D NMR Experiments (COSY, NOESY) one_d_nmr->two_d_nmr spectral_assignment Resonance Assignment two_d_nmr->spectral_assignment constraint_extraction Extraction of Structural Constraints (NOEs, J-couplings) spectral_assignment->constraint_extraction molecular_modeling Molecular Modeling & Energy Minimization constraint_extraction->molecular_modeling structure_ensemble Generation of Structural Ensemble molecular_modeling->structure_ensemble logical_relationship_structure Logical Flow of this compound Structure Elucidation primary_structure Primary Structure (Amino Acid Sequence) nmr_studies NMR Spectroscopy (Solution Conformation) primary_structure->nmr_studies xray_crystallography X-ray Crystallography (Solid-State Structure) primary_structure->xray_crystallography conformational_model 3D Conformational Model nmr_studies->conformational_model xray_crystallography->conformational_model biological_activity Biological Activity (Membrane Disruption) conformational_model->biological_activity structure_activity Structure-Activity Relationship (SAR) conformational_model->structure_activity biological_activity->structure_activity

References

Tyrocidine A: A Technical Guide to its Mechanism of Action on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrocidine A, a cyclic decapeptide antibiotic produced by Brevibacillus brevis, exhibits potent bactericidal activity, particularly against Gram-positive bacteria. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, a mode of action that has garnered renewed interest due to the rising challenge of antibiotic resistance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's membranotropic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action: Membrane Disruption

This compound's efficacy stems from its ability to perturb and permeabilize the bacterial cytoplasmic membrane. This process is initiated by the peptide's unique structural characteristics and culminates in a series of events that compromise essential membrane functions, ultimately leading to cell death. The overall mechanism can be dissected into several key stages: dimerization, membrane insertion, pore formation, and subsequent dissipation of ion gradients and membrane potential.

Amphipathic Dimerization: The Functional Unit

In aqueous solution and upon interaction with bacterial membranes, this compound monomers self-assemble into a highly stable, amphipathic homodimer. This dimeric conformation is the primary functional unit responsible for its membrane-disrupting activity. The dimer forms a distinct saddle-shaped structure with a hydrophobic convex face and a hydrophilic concave face. This spatial segregation of hydrophobic and hydrophilic residues is critical for its interaction with the lipid bilayer.

Membrane Interaction and Insertion

The positively charged ornithine residues on the hydrophilic face of the this compound dimer are thought to facilitate initial electrostatic interactions with the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. Following this initial binding, the hydrophobic convex face of the dimer inserts into the nonpolar acyl chain region of the lipid bilayer. This insertion disrupts the local lipid packing and reduces membrane fluidity.

Pore Formation and Membrane Permeabilization

The accumulation and aggregation of this compound dimers within the bacterial membrane lead to the formation of discrete, ion-conducting pores. These pores are not uniform channels but rather toroidal pores where the lipid monolayers are bent continuously from the outer to the inner leaflet, lining the pore along with the peptide molecules. This pore formation results in a catastrophic loss of membrane integrity, allowing the unregulated efflux of essential intracellular components and the influx of extracellular substances.

The following diagram illustrates the proposed mechanism of this compound action on the bacterial membrane:

Tyrocidine_Mechanism cluster_solution Aqueous Environment cluster_membrane Bacterial Membrane Interaction cluster_effects Cellular Consequences T_monomer This compound Monomers T_dimer Amphipathic Dimer Formation T_monomer->T_dimer Self-assembly Membrane_Binding Initial Electrostatic Interaction T_dimer->Membrane_Binding Membrane_Insertion Hydrophobic Insertion into Lipid Bilayer Membrane_Binding->Membrane_Insertion Dimer_Aggregation Dimer Aggregation Membrane_Insertion->Dimer_Aggregation Pore_Formation Toroidal Pore Formation Dimer_Aggregation->Pore_Formation Ion_Leakage K+ Efflux & Ion Gradient Dissipation Pore_Formation->Ion_Leakage Depolarization Membrane Potential Collapse Pore_Formation->Depolarization Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Protein_Delocalization Delocalization of Membrane Proteins Depolarization->Protein_Delocalization Depolarization->Cell_Death

Proposed mechanism of this compound action.

Quantitative Analysis of this compound Activity

The antibacterial efficacy of this compound can be quantified through various assays that measure its inhibitory concentration and its direct effects on membrane integrity.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Bacillus subtilis1685.4
Staphylococcus aureus832516
Escherichia coli->128
Micrococcus luteus-~3 (EC50 for K+ efflux)
Membrane Depolarization and Ion Efflux

This compound induces a rapid and concentration-dependent depolarization of the bacterial membrane potential. This is often accompanied by the leakage of intracellular ions, such as potassium (K+).

ParameterBacteriumConcentrationObservationReference
Membrane DepolarizationB. subtilis0.5x MICImmediate, strong depolarization
Potassium Efflux (EC50)M. luteus2.4 ± 0.9 µMDose-dependent K+ release

An In-Depth Technical Guide to the Tyrocidine A Biosynthesis Pathway in Brevibacillus brevis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrocidine A, a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, exhibits potent antimicrobial activity. Its biosynthesis is a hallmark example of nonribosomal peptide synthesis (NRPS), a complex enzymatic process that serves as a rich source for novel drug discovery and development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and regulatory networks. It includes quantitative data on enzyme kinetics, detailed experimental protocols for key analytical techniques, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in this field.

The Tyrocidine Biosynthesis Gene Cluster (tyc Operon)

The biosynthesis of tyrocidine is orchestrated by a set of genes organized in the tyc operon. This operon encodes the large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs) responsible for the assembly of the peptide chain.

The tyc operon comprises three main NRPS genes: tycA, tycB, and tycC. These genes encode the three synthetases, TycA, TycB, and TycC, respectively. The modular nature of these enzymes is a key feature of NRPS. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain.[1]

  • TycA: A single-module NRPS that activates and incorporates the first amino acid, D-phenylalanine.

  • TycB: A three-module NRPS responsible for the incorporation of the next three amino acids.

  • TycC: The largest of the three, this six-module NRPS completes the peptide chain and catalyzes its cyclization and release.

Downstream of the synthetase genes, the operon also contains open reading frames (tycD, tycE, and tycF) predicted to encode ATP-binding cassette (ABC) transporters, which may be involved in conferring resistance to tyrocidine by exporting the antibiotic out of the cell, and a putative thioesterase of unknown function.[1]

The Nonribosomal Peptide Synthetase (NRPS) Machinery

The synthesis of this compound is a multi-step process carried out by the TycA, TycB, and TycC synthetases. Each module within these enzymes contains a series of catalytic domains that perform specific functions in a coordinated assembly-line fashion. The core domains of a typical NRPS module are:

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate at the expense of ATP.

  • Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): Covalently tethers the activated amino acid via a thioester bond to a 4'-phosphopantetheine (B1211885) (4'-PP) cofactor.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

In addition to these core domains, some modules contain auxiliary domains:

  • Epimerization (E) Domain: Converts an L-amino acid tethered to the T domain into its D-isoform. This is crucial for the incorporation of D-phenylalanine in the this compound structure.

  • Thioesterase (TE) Domain: Located at the C-terminus of the final module (in TycC), this domain is responsible for the cyclization and release of the mature decapeptide from the NRPS complex.

This compound Biosynthesis Pathway

The biosynthesis of this compound proceeds in a stepwise manner, with each module of the TycA, TycB, and TycC synthetases adding one amino acid to the growing peptide chain. The sequence of amino acids in this compound is L-Phe-D-Phe-Asn-Gln-Tyr-Val-Orn-Leu-D-Phe-Pro.

Tyrocidine_A_Biosynthesis cluster_TycA TycA Synthetase cluster_TycB TycB Synthetase cluster_TycC TycC Synthetase TycA Module 1 A T E D_Phe1 D-Phe TycA:f0->D_Phe1 Epimerization TycB Module 2 C A T Module 3 C A T Module 4 C A T E TycB:f0->TycB:f1 TycB:f1->TycB:f2 D_Phe2 D-Phe TycB:f2->D_Phe2 Epimerization TycC Module 5 C A T Module 6 C A T Module 7 C A T Module 8 C A T Module 9 C A T Module 10 C A T TE TycC:f0->TycC:f1 TycC:f1->TycC:f2 TycC:f2->TycC:f3 TycC:f3->TycC:f4 TycC:f4->TycC:f5 Tyrocidine_A This compound (cyclic) TycC:f5->Tyrocidine_A Cyclization & Release L_Phe L-Phe L_Phe->TycA:f0 L_Phe->TycC:f4 Pro L-Pro Pro->TycB:f0 Pro->TycC:f5 Asn L-Asn Asn->TycB:f1 Gln L-Gln Gln->TycB:f2 Tyr L-Tyr Tyr->TycC:f0 Val L-Val Val->TycC:f1 Orn L-Orn Orn->TycC:f2 Leu L-Leu Leu->TycC:f3 D_Phe1->TycB:f0 D_Phe2->TycC:f0

Figure 1: The modular biosynthesis pathway of this compound by the NRPS machinery in Brevibacillus brevis.

Quantitative Data

Understanding the enzymatic parameters of the this compound biosynthesis pathway is crucial for rational engineering and optimization of production. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of TycA Adenylation Domain

SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
L-Phenylalanine18 ± 21300 ± 501.2 x 106
L-Tyrosine310 ± 30140 ± 107.5 x 103
L-Tryptophan110 ± 1012 ± 11.8 x 103
D-Phenylalanine230 ± 30690 ± 405.0 x 104

Data obtained from Chiu et al., 2009.

Table 2: Substrate Specificity of Adenylation Domains in TycB and TycC

Adenylation DomainPositionCognate Amino AcidRelative Activity (%)
TycB1-A2L-Proline100
TycB2-A3L-Phenylalanine100
TycB3-A4L-Phenylalanine100
TycC1-A5L-Asparagine100
TycC2-A6L-Glutamine100

Relative activity is normalized to the activity with the cognate amino acid. Data adapted from Mootz & Marahiel, 1997.

Table 3: Tyrocidine Production Yields in Brevibacillus brevis

Fermentation MediumTyrocidine Yield (mg/L)Reference
Tryptone-Soya-Yeast Extract~150Rautenbach et al., 2016
Defined Medium with Glucose~50-100Various Sources

Regulation of Tyrocidine Biosynthesis

The production of this compound is tightly regulated in Brevibacillus brevis, occurring primarily during the late exponential and stationary phases of growth. This regulation is controlled by a complex network of signaling pathways.

Transcriptional Regulation via Spo0A and AbrB

The expression of the tyc operon is under the control of the master regulator for sporulation, Spo0A. In response to nutrient limitation, Spo0A is phosphorylated (Spo0A-P). Spo0A-P acts as a repressor of the abrB gene, which encodes the transition state regulator AbrB. AbrB is a DNA-binding protein that negatively regulates the transcription of the tyc operon. Therefore, the phosphorylation of Spo0A leads to the derepression of the tyc operon and subsequent biosynthesis of tyrocidine.

Regulatory_Pathway Nutrient_Limitation Nutrient Limitation Spo0A Spo0A Nutrient_Limitation->Spo0A activates Spo0A_P Spo0A-P Spo0A->Spo0A_P phosphorylation AbrB_gene abrB gene Spo0A_P->AbrB_gene represses AbrB_protein AbrB Protein AbrB_gene->AbrB_protein expresses tyc_operon tyc Operon AbrB_protein->tyc_operon represses Tyrocidine_Synthases Tyrocidine Synthetases tyc_operon->Tyrocidine_Synthases expresses Tyrocidine Tyrocidine Tyrocidine_Synthases->Tyrocidine synthesizes

Figure 2: Transcriptional regulation of the tyc operon in Brevibacillus brevis via the Spo0A-AbrB signaling cascade.

Regulation by Purine (B94841) Nucleotides

Studies have shown that the addition of purine nucleotides, specifically adenosine (B11128) and 5'-AMP, can suppress the production of tyrocidine in Brevibacillus brevis. This suggests a feedback regulation mechanism where the cellular energy state, reflected by the levels of these purine compounds, can influence the energetically expensive process of antibiotic biosynthesis. The precise mechanism of this regulation is still under investigation but may involve allosteric regulation of the NRPS enzymes or modulation of the transcriptional regulatory network.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Amino Acid-Dependent ATP-PPi Exchange Assay

This assay measures the adenylation activity of NRPS A domains by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of a specific amino acid.

Materials:

  • Purified A domain or NRPS enzyme

  • Reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (100 mM)

  • Amino acid solution (100 mM)

  • [³²P]Pyrophosphate (specific activity ~1000 Ci/mmol)

  • Charcoal solution (5% activated charcoal in 0.1 M HCl, 0.1 M sodium pyrophosphate)

  • Wash buffer (0.1 M HCl, 0.1 M sodium pyrophosphate)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, 5 mM ATP, 1 mM amino acid, and 0.5 mM [³²P]PPi.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified enzyme (final concentration 1-10 µM).

  • Incubate the reaction at 37°C. Take aliquots at different time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Quench each aliquot by adding it to the charcoal solution. This will adsorb the [³²P]ATP formed.

  • Incubate on ice for 10 minutes to ensure complete binding.

  • Filter the mixture through a glass fiber filter and wash the filter extensively with the wash buffer to remove unincorporated [³²P]PPi.

  • Dry the filter and place it in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the amount of [³²P]ATP formed and determine the enzyme kinetics (Km and kcat).

Heterologous Expression and Purification of TycA in E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable promoter (e.g., pET vector with a T7 promoter)

  • tycA gene cloned into the expression vector

  • LB medium and appropriate antibiotic

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE analysis equipment

Procedure:

  • Transform the expression plasmid containing the tycA gene into the E. coli expression strain.

  • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged TycA protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE.

Purification and Quantification of this compound by HPLC

Materials:

  • Brevibacillus brevis culture supernatant

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column and a UV detector

  • This compound standard

Procedure:

  • Acidify the culture supernatant to pH 3-4 with HCl.

  • Pass the acidified supernatant through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water to remove salts and polar impurities.

  • Elute the tyrocidines with methanol.

  • Evaporate the methanol and redissolve the residue in a small volume of methanol or acetonitrile.

  • Inject the sample onto a C18 HPLC column.

  • Elute with a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient is 20-80% acetonitrile over 30 minutes.

  • Monitor the elution at 280 nm.

  • Collect the peak corresponding to this compound.

  • Confirm the identity of the peak by comparing its retention time with that of a this compound standard and by mass spectrometry.

  • Quantify the amount of this compound by comparing the peak area to a standard curve.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the discovery, characterization, and engineering of NRPS gene clusters like the one for tyrocidine.

Experimental_Workflow cluster_Discovery Discovery & Cloning cluster_Expression Heterologous Expression cluster_Characterization Biochemical Characterization cluster_Production Production & Analysis cluster_Engineering Metabolic & Protein Engineering Genome_Mining Genome Mining of Brevibacillus brevis Gene_Cloning Cloning of tyc Operon Genome_Mining->Gene_Cloning Vector_Construction Expression Vector Construction Gene_Cloning->Vector_Construction Host_Transformation Transformation into E. coli Vector_Construction->Host_Transformation Protein_Expression Protein Expression & Purification Host_Transformation->Protein_Expression Activity_Assay ATP-PPi Exchange Assay Protein_Expression->Activity_Assay Substrate_Specificity Substrate Specificity Profiling Activity_Assay->Substrate_Specificity Protein_Engineering NRPS Domain Swapping & Mutagenesis Substrate_Specificity->Protein_Engineering Fermentation B. brevis Fermentation Purification Tyrocidine Purification (HPLC) Fermentation->Purification Structural_Analysis Structural Analysis (MS, NMR) Purification->Structural_Analysis Pathway_Engineering Pathway Engineering in B. brevis Structural_Analysis->Pathway_Engineering Novel_Analogs Generation of Novel Tyrocidine Analogs Pathway_Engineering->Novel_Analogs Protein_Engineering->Novel_Analogs

Figure 3: A representative workflow for the study and engineering of the this compound biosynthesis pathway.

Conclusion

The this compound biosynthesis pathway in Brevibacillus brevis represents a fascinating and well-studied example of nonribosomal peptide synthesis. The modular nature of the Tyc synthetases, coupled with a growing understanding of their catalytic domains and regulatory networks, provides a powerful platform for bioengineering and the generation of novel peptide antibiotics. This technical guide has provided a detailed overview of the core aspects of this pathway, from the genetic blueprint to the final product, with the aim of facilitating further research and development in this exciting field. The provided data, protocols, and visualizations serve as a valuable resource for scientists and researchers seeking to explore and exploit the potential of NRPS machinery for the discovery of new therapeutic agents.

References

In-Depth Technical Guide: Tyrocidine A's Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A, a cyclic decapeptide antibiotic isolated from Brevibacillus brevis, represents a class of antimicrobial peptides (AMPs) with significant therapeutic potential, particularly against Gram-positive bacteria.[1][2] Its unique mechanism of action, primarily targeting the bacterial cell membrane, makes it an attractive candidate for combating antibiotic resistance.[1][2][3] This technical guide provides a comprehensive overview of this compound's spectrum of activity against a range of Gram-positive bacteria, details the experimental protocols for its evaluation, and visualizes the underlying scientific workflows.

Data Presentation: Spectrum of Activity

The in vitro efficacy of this compound against various Gram-positive bacteria is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against several key Gram-positive pathogens.

Bacterial SpeciesStrain(s)MIC (µg/mL)References
Staphylococcus aureusMethicillin-Susceptible (MSSA)16[3]
Methicillin-Resistant (MRSA)16[3]
Staphylococcus epidermidisMethicillin-Resistant (MRSE)16[3]
Bacillus subtilisMRL 1873416[3]
1685.4[4]
Bacillus cereusMRL 1873116[3]
Enterococcus faecalisMRL clinical isolates16[3]
Vancomycin-Resistant (VRE)16[3]
Listeria monocytogenes--[5]
Streptococcus pyogenes--[6]

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions. The provided data serves as a representative summary of this compound's activity.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of this compound against Gram-positive bacteria, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 and M100) for broth microdilution.[7][8][9][10][11][12][13][14]

Materials and Reagents
  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (sterile broth)

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the peptide in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Assay
  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of this compound concentrations.

  • Inoculate each well (except for the negative control wells) with 50 µL of the prepared bacterial inoculum, bringing the final volume in each well to 100 µL.

  • Include a positive control row with a known antibiotic and a growth control row containing only the bacterial inoculum and broth.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

  • The results should be validated by observing robust growth in the growth control wells and no growth in the negative control wells.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_bact Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bact prep_tyro Prepare this compound Stock & Serial Dilutions start->prep_tyro inoculate Inoculate 96-well Plate prep_bact->inoculate prep_tyro->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Mechanism of Action of this compound

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane's integrity.[1][2][3] This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic acids. Following this initial binding, the amphipathic nature of this compound facilitates its insertion into the lipid bilayer. This insertion leads to the formation of pores or channels, disrupting the membrane's structural and functional integrity. The resulting leakage of essential ions and metabolites ultimately leads to cell death.

Tyrocidine_Mechanism cluster_steps Mechanism of Action tyrocidine This compound cell_wall Gram-Positive Cell Wall tyrocidine->cell_wall Electrostatic Interaction membrane Cytoplasmic Membrane cell_wall->membrane Membrane Insertion pore Pore Formation membrane->pore Disruption of Lipid Bilayer leakage Ion & Metabolite Leakage pore->leakage death Cell Death leakage->death

Caption: Mechanism of this compound's action on bacterial cells.

Conclusion

This compound exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including clinically relevant and drug-resistant strains. Its membrane-disrupting mechanism of action holds promise for overcoming conventional antibiotic resistance. The standardized methodologies outlined in this guide are crucial for the accurate assessment of its efficacy and for fostering further research and development of this promising class of antimicrobial peptides.

References

A Comprehensive Analysis of the Biological Properties of Tyrocidine A and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A is a cyclic decapeptide antibiotic that was first isolated from the soil bacterium Brevibacillus brevis.[1][2] It is a major component of the tyrothricin (B1683689) complex, which also contains gramicidins.[1][2] this compound and its analogues have garnered significant interest in the scientific community due to their potent antimicrobial properties.[3][4][5] These peptides are characterized by a β-sheet structure, which imparts an amphipathic nature to the molecule, having both hydrophobic and hydrophilic faces.[3][4][5] This amphipathicity is crucial for their primary mechanism of action: the disruption of microbial cell membranes.[3][4][5][6] While effective, the therapeutic application of tyrocidines has been limited to topical use due to their hemolytic activity and cytotoxicity towards mammalian cells.[4][7] This has spurred extensive research into the development of this compound analogues with an improved therapeutic index, aiming to dissociate the desired antimicrobial effects from the undesired cytotoxicity.[8][9][10]

Mechanism of Action

The primary antibacterial mechanism of this compound and its analogues is the perturbation and disruption of the bacterial cell membrane's integrity.[3][4][5][6] Their amphipathic structure allows them to insert into the lipid bilayer of microbial membranes, leading to the formation of pores or channels.[3][4][5] This results in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[4][11]

Specifically, the hydrophilic residues of the cyclic peptide are thought to interact with the negatively charged phosphate (B84403) groups of the bacterial lipids, while the hydrophobic residues form non-selective porous channels.[3][4] Beyond simple pore formation, tyrocidines have been shown to induce lipid phase separation and significantly decrease membrane fluidity.[6][12] This leads to the delocalization of a wide array of both peripheral and integral membrane proteins.[6][12] Interestingly, some studies have indicated that tyrocidines may also exert their effects through secondary mechanisms, including causing DNA damage and interfering with DNA-binding proteins.[6][12]

cluster_tyrocidine This compound / Analogue cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Tyrocidine Amphipathic Cyclic Peptide Membrane Lipid Bilayer Tyrocidine->Membrane Insertion DNA_Damage DNA Damage Tyrocidine->DNA_Damage Secondary Mechanism Pore Pore/Channel Formation Membrane->Pore Fluidity Decreased Membrane Fluidity & Lipid Phase Separation Membrane->Fluidity Proteins Membrane Proteins (Peripheral & Integral) Leakage Ion & Metabolite Leakage Pore->Leakage Delocalization Protein Delocalization Fluidity->Delocalization Delocalization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death DNA_Damage->Cell_Death

Figure 1: Mechanism of Action of this compound.

Biological Activities of this compound and Its Analogues

The biological activities of this compound and its synthesized analogues have been extensively studied to understand their therapeutic potential. The following tables summarize the quantitative data regarding their antimicrobial and hemolytic activities.

Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
This compound1616>128[3]
Analogue 11616>128[3]
Analogue 24432[3]
Analogue 388>128[3]
Analogue 43232>256[3]
Analogue 522128[3]
Analogue 688>128[3]
Analogue 788>128[3]
Analogue 84464[3]
Hemolytic Activity

A critical parameter for the development of systemically administered antibiotics is their toxicity to mammalian cells. Hemolytic activity, the ability to lyse red blood cells, is a primary indicator of this cytotoxicity.

CompoundHemolytic Activity (HC₅₀, µg/mL)Therapeutic Index (HC₅₀/MIC for S. aureus)Reference
This compound~25~1.6[8][10][13]
Analogue with Gln6 -> Lys substitution>100>25[8][10]
Analogue with d-Phe-2-Abz turn motif>300>18.75[13]
Polycationic Analogue 8Non-hemolytic up to 250 µM>31.25[14]

Note: Therapeutic Index is a ratio used to measure the relative safety of a compound. A higher therapeutic index indicates a safer drug.

Antifungal Activity

In addition to their antibacterial properties, tyrocidines have demonstrated activity against pathogenic fungi like Candida albicans.

CompoundC. albicans (MIC, µM)C. albicans Biofilm Prevention (BIC, µM)Reference
This compound6.2512.5[15]
Tyrocidine B6.2512.5[15]
Tyrocidine C6.2525[15]

Structure-Activity Relationship (SAR)

The development of this compound analogues has provided valuable insights into the relationship between their chemical structure and biological activity.

  • Amphipathicity: Increased amphipathicity generally correlates with improved antibacterial activity.[3][4][5] However, a clear preference for increasing either hydrophilicity or hydrophobicity to enhance this activity has not been definitively established.[3][5]

  • Cationicity: Increasing the net positive charge, for instance by substituting neutral amino acids with cationic ones like lysine (B10760008), can significantly enhance antibacterial activity, especially against Gram-negative bacteria, while concurrently reducing hemolytic activity.[8][10][14] This is exemplified by analogues with multiple cationic residues, which show potent broad-spectrum activity and negligible hemolysis.[14]

  • Structural Rigidity and Conformation: Modifications to the peptide backbone, such as introducing planar β-turn motifs, can alter the peptide's conformation.[13] This can lead to a significant reduction in hemolytic activity while maintaining or even enhancing antibacterial and antifungal properties.[13]

  • Amino Acid Position: The specific location of amino acid substitutions is crucial. Moving positively charged lysine residues or neutral pentafluorophenylalanine residues to different positions within the cyclic structure has been shown to improve antibacterial potency.[3][5]

cluster_sar Structure-Activity Relationship of this compound Analogues cluster_mods Types of Modifications cluster_outcomes Biological Outcomes Modification Structural Modification Amphipathicity ↑ Amphipathicity Modification->Amphipathicity Cationicity ↑ Cationicity (e.g., Gln -> Lys) Modification->Cationicity Conformation Conformational Change (e.g., Planar β-turn) Modification->Conformation AA_Position Altered Amino Acid Position Modification->AA_Position Antibacterial ↑ Antibacterial Activity (especially Gram-negative) Amphipathicity->Antibacterial Cationicity->Antibacterial Hemolysis ↓ Hemolytic Activity Cationicity->Hemolysis Conformation->Hemolysis AA_Position->Antibacterial Therapeutic_Index ↑ Therapeutic Index Antibacterial->Therapeutic_Index Hemolysis->Therapeutic_Index

Figure 2: Key Structure-Activity Relationships for this compound Analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological properties of this compound and its analogues.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of a peptide.[16]

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB).

    • The culture is incubated at 37°C until it reaches the logarithmic growth phase.

    • The bacterial suspension is then diluted in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[16]

  • Preparation of Peptide Dilutions:

    • A stock solution of the peptide is prepared in a suitable solvent (e.g., sterile deionized water).

    • Serial two-fold dilutions of the peptide are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

cluster_mic_workflow Broth Microdilution Workflow for MIC Determination Start Start Prep_Bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Bacteria Prep_Peptide Prepare Serial Dilutions of Peptide in 96-well Plate Start->Prep_Peptide Inoculate Add Bacterial Inoculum to Each Well Prep_Bacteria->Inoculate Prep_Peptide->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read->Determine_MIC End End Determine_MIC->End

Figure 3: Workflow for the Broth Microdilution Assay.
Hemolysis Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs).[17][18]

  • Preparation of Red Blood Cells:

    • Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.[18][19]

    • A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.[20]

  • Assay Setup:

    • Serial dilutions of the peptide are prepared in PBS in a 96-well plate.

    • Controls are included: PBS for 0% hemolysis (negative control) and a lytic agent like Triton X-100 (e.g., 1%) for 100% hemolysis (positive control).[18]

  • Incubation:

    • An equal volume of the RBC suspension is added to each well.

    • The plate is incubated (e.g., for 1 hour at 37°C).

  • Data Collection and Analysis:

    • The plate is centrifuged to pellet intact RBCs.

    • The supernatant, containing released hemoglobin, is transferred to a new plate.

    • The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 450 or 540 nm).

    • The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100.[18]

cluster_hemolysis_workflow Hemolysis Assay Workflow Start Start Prep_RBC Prepare Washed RBC Suspension Start->Prep_RBC Prep_Samples Prepare Peptide Dilutions and Controls (PBS, Triton X-100) Start->Prep_Samples Mix Mix RBCs with Peptides/Controls in 96-well Plate Prep_RBC->Mix Prep_Samples->Mix Incubate Incubate at 37°C Mix->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Transfer Transfer Supernatant to a New Plate Centrifuge->Transfer Measure Measure Absorbance of Hemoglobin Transfer->Measure Calculate Calculate % Hemolysis Measure->Calculate End End Calculate->End

Figure 4: Workflow for the Hemolysis Assay.
Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22]

  • Cell Culture and Seeding:

    • Mammalian cells (e.g., HeLa, HEK293) are cultured in appropriate media.

    • Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[23][24]

  • Treatment with Peptides:

    • The culture medium is replaced with fresh medium containing serial dilutions of the test peptides.

    • The plate is incubated for a desired exposure time (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition and Incubation:

    • A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of about 0.5 mg/mL.[21][22]

    • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[21]

  • Solubilization and Measurement:

    • The medium is carefully removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[21][24]

    • The absorbance is measured on a microplate reader, typically at a wavelength of 570 nm.[22]

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control.

cluster_mtt_workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Treat Treat Cells with Peptide Dilutions Adhere->Treat Incubate_Treatment Incubate for 24-72 hours Treat->Incubate_Treatment Add_MTT Add MTT Solution to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Remove Medium & Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure Calculate Calculate % Cell Viability Measure->Calculate End End Calculate->End

Figure 5: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound and its analogues represent a promising class of antimicrobial peptides with a potent membrane-disrupting mechanism of action. While the inherent hemolytic activity of the parent compound has restricted its clinical use, extensive research into synthetic analogues has demonstrated that it is possible to dissociate antimicrobial efficacy from cytotoxicity. By strategically modifying the peptide's structure—enhancing cationicity, altering conformation, and optimizing amino acid positions—researchers have successfully developed analogues with significantly improved therapeutic indices. These findings underscore the potential of the tyrocidine scaffold for creating novel antibiotics to combat the growing threat of multidrug-resistant pathogens. Continued exploration of structure-activity relationships and innovative synthetic strategies will be crucial in advancing these promising compounds toward clinical applications.

References

The Architecture of Life's Tiny Factories: A Technical Guide to Tyrocidine A Non-Ribosomal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A, a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, stands as a classic example of a non-ribosomally synthesized peptide (NRP). These complex natural products are assembled by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs), which function as intricate molecular assembly lines. Unlike ribosomal protein synthesis, NRPSs are not dependent on an mRNA template, allowing for the incorporation of non-proteinogenic amino acids and the generation of a vast diversity of chemical structures with potent biological activities. This in-depth technical guide delves into the core of this compound synthesis, providing a detailed overview of the enzymatic machinery, experimental methodologies to probe its function, and quantitative data to inform rational engineering efforts.

The Tyrocidine Biosynthetic Gene Cluster and Enzymatic Machinery

The biosynthesis of this compound is orchestrated by a trio of massive NRPS enzymes encoded by the tyc gene cluster. This cluster comprises three main genes: tycA, tycB, and tycC, which code for the synthetases TycA, TycB, and TycC, respectively.[1] These enzymes are organized into ten modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain.[2][3]

The modular organization of the Tyrocidine synthetase is as follows:

  • TycA: A single-module enzyme (Module 1) responsible for activating and epimerizing the first amino acid, L-Phenylalanine, to D-Phenylalanine.[4]

  • TycB: A three-module enzyme (Modules 2-4) that incorporates L-Proline, L-Phenylalanine, and D-Phenylalanine.

  • TycC: A six-module enzyme (Modules 5-10) that adds L-Asparagine, L-Glutamine, L-Tyrosine, L-Valine, L-Ornithine, and L-Leucine.

Each module is further subdivided into a series of functional domains that carry out specific catalytic tasks in a coordinated fashion.

Core and Modifying Domains of the Tyrocidine NRPS

The synthesis of this compound involves the coordinated action of several key domains within each module:

  • Adenylation (A) Domain: This domain acts as the "gatekeeper" of the assembly line, responsible for recognizing and activating a specific amino acid substrate.[5] The activation occurs through an ATP-dependent process, forming an aminoacyl-adenylate intermediate.[5]

  • Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the T domain, which covalently tethers the substrate and the growing peptide chain via a 4'-phosphopantetheine (B1211885) (PPt) prosthetic group.[3] This flexible arm shuttles the intermediates between the catalytic sites of the NRPS.

  • Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.[6]

  • Epimerization (E) Domain: Found in modules 1 and 4 of the Tyrocidine synthetase, the E domain is responsible for converting the L-amino acid tethered to the adjacent T domain into its D-epimer.[7]

  • Thioesterase (TE) Domain: Located at the C-terminus of TycC, the TE domain is the final station of the assembly line. It catalyzes the release of the fully assembled decapeptide from the NRPS through an intramolecular cyclization reaction, forming the cyclic structure of this compound.[8][9]

Quantitative Data on this compound Synthesis

A quantitative understanding of the enzymatic parameters and biological activity is crucial for the rational design and engineering of novel NRPs.

Table 1: Substrate Specificity of the TycA Adenylation Domain

The adenylation domain of TycA exhibits a degree of promiscuity, although its catalytic efficiency is highest for its cognate substrate, L-Phenylalanine. The following table summarizes the kinetic parameters for the activation of various amino acid substrates by the TycA A-domain.

Substrate (L-amino acid)kcat/KM (M⁻¹s⁻¹)Relative Efficiency (%)
Phenylalanine1.2 x 10⁶100
Tyrosine1.8 x 10⁴1.5
Tryptophan5.0 x 10³0.42
Leucine1.1 x 10³0.09
Methionine4.0 x 10²0.03
Valine1.5 x 10²0.01

Data adapted from in vitro studies of the TycA adenylation domain. The efficiency for Phenylalanine is set to 100%.[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs

The biological activity of this compound and its engineered analogs can be quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

CompoundBacillus subtilis (μg/mL)Staphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Hemolytic Activity (HC₅₀, μg/mL)
This compound1616>12810
Analog 24232>100
Analog 522>12850

Data represents a selection of published MIC values and can vary based on the specific assay conditions. HC₅₀ represents the concentration causing 50% hemolysis of red blood cells, an indicator of cytotoxicity.[4][10]

Experimental Protocols

ATP-PPi Exchange Assay for Adenylation Domain Specificity

This assay is a cornerstone for characterizing the substrate specificity of A-domains by measuring the reverse reaction of amino acid adenylation.

Principle: The A-domain catalyzes the formation of an aminoacyl-adenylate from an amino acid and ATP, releasing pyrophosphate (PPi). In the presence of excess radiolabeled [³²P]PPi, the reverse reaction leads to the incorporation of the radiolabel into ATP. The amount of [³²P]ATP formed is proportional to the A-domain's activity with the specific amino acid substrate. A non-radioactive version of this assay utilizes γ-¹⁸O₄-labeled ATP and measures the back exchange of unlabeled PPi by mass spectrometry.[7]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified A-domain (or the full NRPS module), the amino acid substrate, ATP, MgCl₂, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Initiation: Start the reaction by adding [³²P]PPi.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid and activated charcoal). The charcoal binds the ATP.

  • Washing: Wash the charcoal pellet multiple times with a wash buffer (e.g., sodium phosphate (B84403) and sodium pyrophosphate) to remove unincorporated [³²P]PPi.

  • Quantification: Elute the [³²P]ATP from the charcoal and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the rate of ATP formation for each amino acid substrate to determine the relative specificity of the A-domain.

In Vitro Reconstitution of this compound Synthesis

Reconstituting the entire biosynthetic pathway in vitro allows for detailed mechanistic studies and the production of novel analogs.

Principle: Purified TycA, TycB, and TycC enzymes are combined in a reaction vessel with all the necessary substrates (amino acids, ATP, Mg²⁺) and cofactors. The sequential action of the NRPS modules leads to the synthesis of this compound, which can then be detected and quantified.

Methodology:

  • Protein Expression and Purification: Heterologously express and purify the TycA, TycB, and TycC proteins. This often requires specialized expression hosts and purification strategies due to their large size and complexity.

  • Holo-Enzyme Preparation: The NRPS enzymes must be converted to their active holo-form by treating them with a phosphopantetheinyl transferase (PPTase), such as Sfp, which transfers the 4'-phosphopantetheine moiety from Coenzyme A to the T domains.

  • Reaction Setup: Combine the holo-enzymes in a reaction buffer containing all 10 precursor amino acids, ATP, MgCl₂, and a reducing agent (e.g., DTT).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

  • Product Extraction: Extract the synthesized peptides from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and quantify the yield of this compound.

Mass Spectrometry Analysis of this compound and its Analogs

Mass spectrometry is an indispensable tool for the identification and characterization of NRPs.

Principle: The synthesized peptide is ionized and its mass-to-charge ratio (m/z) is measured, allowing for the determination of its molecular weight. Tandem mass spectrometry (MS/MS) involves fragmenting the peptide and analyzing the masses of the fragments to determine its amino acid sequence.

Methodology:

  • Sample Preparation: The purified peptide sample is dissolved in a suitable solvent compatible with the chosen ionization method.

  • Ionization: The sample is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The m/z of the intact peptide is determined in the first mass analyzer.

  • Fragmentation (MS/MS): The peptide ion of interest is selected and fragmented, typically through collision-induced dissociation (CID).

  • Fragment Analysis: The m/z of the resulting fragment ions is measured in the second mass analyzer.

  • Data Interpretation: The fragmentation pattern is analyzed to deduce the amino acid sequence of the peptide.

Visualizing the Molecular Logic

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in this compound synthesis and characterization.

Tyrocidine_A_Biosynthesis_Pathway cluster_TycA TycA (Module 1) cluster_TycB TycB (Modules 2-4) cluster_TycC TycC (Modules 5-10) A1 A-domain (L-Phe) T1 T-domain A1->T1 adenylation E1 E-domain T1->E1 thioesterification C2 C-domain E1->C2 epimerization (D-Phe) A2 A-domain (L-Pro) C2->A2 T2 T-domain A2->T2 C3 C-domain T2->C3 A3 A-domain (L-Phe) C3->A3 T3 T-domain A3->T3 C4 C-domain T3->C4 A4 A-domain (L-Phe) C4->A4 T4 T-domain A4->T4 E4 E-domain T4->E4 C5 C-domain E4->C5 epimerization (D-Phe) A5 A-domain (L-Asn) C5->A5 T5 T-domain A5->T5 C6 C-domain T5->C6 A6 A-domain (L-Gln) C6->A6 T6 T-domain A6->T6 C7 C-domain T6->C7 A7 A-domain (L-Tyr) C7->A7 T7 T-domain A7->T7 C8 C-domain T7->C8 A8 A-domain (L-Val) C8->A8 T8 T-domain A8->T8 C9 C-domain T8->C9 A9 A-domain (L-Orn) C9->A9 T9 T-domain A9->T9 C10 C-domain T9->C10 A10 A-domain (L-Leu) C10->A10 T10 T-domain A10->T10 TE TE-domain T10->TE Tyrocidine_A This compound TE->Tyrocidine_A cyclization & release ATP1 ATP ATP1->A1 LPhe1 L-Phe LPhe1->A1

Caption: The modular assembly line of this compound synthesis.

ATP_PPi_Exchange_Assay_Workflow cluster_reaction Reaction cluster_separation Separation cluster_detection Detection Start Combine: - Purified A-domain - Amino Acid Substrate - ATP, MgCl2, Buffer Add_PPi Add [32P]PPi to initiate Start->Add_PPi Incubate Incubate at 37°C Add_PPi->Incubate Quench Quench with Acid/Charcoal Incubate->Quench Wash Wash Charcoal to remove unincorporated [32P]PPi Quench->Wash Elute Elute [32P]ATP from Charcoal Wash->Elute Count Quantify with Scintillation Counter Elute->Count

Caption: Workflow for the ATP-PPi exchange assay.

In_Vitro_Reconstitution_Workflow cluster_preparation Preparation cluster_synthesis Synthesis cluster_analysis Analysis Purify Purify TycA, TycB, TycC Activate Activate to holo-enzymes with Sfp and CoA Purify->Activate Combine Combine holo-enzymes, amino acids, ATP, MgCl2 Activate->Combine Incubate Incubate at 30°C Combine->Incubate Extract Extract with Organic Solvent Incubate->Extract Analyze Analyze by HPLC-MS Extract->Analyze

Caption: Workflow for in vitro reconstitution of this compound synthesis.

Conclusion

The non-ribosomal synthesis of this compound is a testament to the elegance and complexity of microbial secondary metabolism. A thorough understanding of its modular architecture, enzymatic mechanisms, and the quantitative aspects of its production provides a powerful foundation for the field of synthetic biology and drug discovery. By leveraging the experimental protocols detailed herein, researchers can further probe the intricacies of NRPS function and harness these remarkable molecular machines to generate novel peptide-based therapeutics with improved efficacy and tailored biological activities. The continued exploration of these biosynthetic pathways holds immense promise for addressing the growing challenge of antibiotic resistance and expanding the repertoire of modern medicine.

References

The Amphipathic Nature of Tyrocidine A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tyrocidine A, a cyclic decapeptide antibiotic, exhibits potent antimicrobial activity primarily through the disruption of bacterial cell membranes. This activity is intrinsically linked to its amphipathic structure. This technical guide provides an in-depth analysis of the amphipathic nature of this compound, detailing its molecular structure, its interaction with lipid bilayers, and the experimental methodologies used to characterize these properties. Quantitative data are presented in tabular format for clarity, and key experimental workflows and the proposed mechanism of action are visualized using diagrams. This document is intended for researchers, scientists, and drug development professionals interested in the further development of this compound and other membrane-targeting antimicrobial peptides.

Introduction

This compound is a cyclic peptide antibiotic first isolated from Bacillus brevis.[1] Its broad-spectrum activity against Gram-positive bacteria has made it a subject of interest for decades.[1] The primary mechanism of action of this compound involves the perturbation and disruption of the integrity of bacterial cell membranes, a process driven by the molecule's distinct amphipathic character.[1][2][3] Understanding the nuances of this amphipathicity is crucial for the rational design of novel this compound analogs with improved therapeutic indices.

The Amphipathic Structure of this compound

The amphipathic nature of this compound is not inherent to the monomeric form but arises from its dimerization. The X-ray crystal structure of this compound reveals that it forms a highly stable homodimer.[1] This dimer adopts a saddle-shaped conformation with a distinct segregation of hydrophobic and hydrophilic residues.

  • Hydrophobic Face: The convex face of the dimer is dominated by hydrophobic amino acid residues. This nonpolar surface is responsible for partitioning into the hydrophobic core of the lipid bilayer.[1]

  • Hydrophilic Face: The concave face of the dimer presents a concentration of polar and charged residues, allowing this surface to interact favorably with the aqueous environment and the polar head groups of the lipid membrane.[1]

This spatial arrangement of amino acid side chains is the structural basis for the amphipathic properties of the this compound dimer and is central to its membrane-disrupting activity.

Quantitative Analysis of this compound Amphipathicity

Direct measurement of classical amphipathicity descriptors such as the Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) is not commonly reported for peptide antibiotics like this compound. These parameters are typically applied to traditional surfactants. However, the functional consequences of its amphipathic nature have been quantified through various biophysical assays.

ParameterValueMethodTargetReference
Apparent Dissociation Constant (KD)10 µMSurface Plasmon ResonanceMimetic bacterial membranes[1][4][5]
50% Effective Concentration (EC50)2.4 ± 0.9 µMPotassium Efflux AssayM. luteus cells[1]

Note on HLB and CMC: The concepts of Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) are well-established for characterizing small molecule surfactants.[5][6] However, their application to complex cyclic peptides like this compound is not straightforward. The intricate three-dimensional structure and the specific, non-micellar mode of membrane interaction of this compound make the determination and interpretation of HLB and CMC values challenging and less relevant than for typical detergents. The amphipathicity of this compound is more meaningfully described by its behavior in biological and model membrane systems.

Mechanism of Membrane Interaction

The amphipathic structure of the this compound dimer dictates its interaction with and subsequent disruption of bacterial membranes. The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The positively charged residues on the hydrophilic face of the this compound dimer are initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol.

  • Hydrophobic Insertion: Following the initial binding, the hydrophobic face of the dimer inserts into the nonpolar acyl chain region of the lipid bilayer.[1]

  • Membrane Perturbation: This insertion disrupts the normal packing of the lipid molecules, leading to a fluidizing effect on the membrane.[7]

  • Pore Formation and Leakage: The accumulation of this compound dimers in the membrane leads to the formation of pores or channels, resulting in the leakage of essential ions and metabolites, such as potassium ions, and ultimately leading to cell death.[7][8]

TyrocidineA_Mechanism cluster_membrane Bacterial Membrane cluster_tyrocidine lipid1 lipid2 hydrophilic_heads1 Hydrophilic Head Groups hydrophobic_tails Hydrophobic Tails hydrophilic_heads2 Hydrophilic Head Groups Tyro_dimer This compound Dimer Tyro_dimer->hydrophilic_heads1 Electrostatic Interaction Tyro_inserted Inserted Dimer Tyro_dimer->Tyro_inserted Tyro_inserted->hydrophobic_tails Hydrophobic Interaction step1 1. Electrostatic Attraction step2 2. Hydrophobic Insertion step3 3. Membrane Perturbation & Pore Formation

Figure 1. Proposed mechanism of this compound interaction with the bacterial membrane.

Experimental Protocols

The characterization of the amphipathic nature of this compound and its membrane interactions relies on several key experimental techniques.

Surface Plasmon Resonance (SPR)

This technique is used to measure the binding affinity and kinetics of this compound to model lipid membranes in real-time.

Methodology:

  • Liposome (B1194612) Preparation: Liposomes mimicking the composition of bacterial membranes (e.g., dipalmitoyl-phosphatidylglycerol, stearamine, and cardiolipin (B10847521) in a 5:1:1 mole ratio) are prepared.[1]

  • Chip Immobilization: The prepared liposomes are immobilized on the surface of an L1 sensor chip to a specified density (e.g., ~1000 response units).[1]

  • Analyte Injection: Solutions of this compound at various concentrations are injected over the chip surface for a defined association phase (e.g., 2 minutes).

  • Dissociation Phase: A buffer flow follows the injection to monitor the dissociation of this compound from the liposomes for a specified time (e.g., 10 minutes).[1]

  • Regeneration: The chip surface is regenerated between each cycle using a detergent solution (e.g., CHAPS) to remove bound this compound and allow for fresh liposome immobilization.[1]

  • Data Analysis: The binding sensorgrams are analyzed using appropriate models to determine the apparent dissociation constant (KD).

SPR_Workflow prep Liposome Preparation immobilize Immobilization on L1 Sensor Chip prep->immobilize inject This compound Injection (Association) immobilize->inject dissociate Buffer Flow (Dissociation) inject->dissociate regenerate Surface Regeneration dissociate->regenerate analyze Data Analysis (KD Determination) dissociate->analyze regenerate->immobilize Next Cycle

Figure 2. Experimental workflow for Surface Plasmon Resonance analysis.
Potassium Efflux Assay

This assay measures the ability of this compound to permeabilize bacterial membranes by monitoring the leakage of intracellular potassium ions.

Methodology:

  • Cell Preparation: A suspension of a model Gram-positive bacterium (e.g., Micrococcus luteus) is prepared and loaded with a potassium-sensitive fluorescent dye (e.g., PBFI).

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cell suspension is recorded.

  • This compound Addition: this compound is added to the cell suspension at various concentrations.

  • Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates the release of K+ ions from the cells and their binding to the dye.

  • Data Analysis: The equilibrium change in fluorescence is plotted as a function of the this compound concentration to determine the EC50 value.[1]

Potassium_Efflux_Workflow cell_prep Bacterial Cell Suspension Preparation dye_loading Loading with Potassium-Sensitive Dye cell_prep->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline add_tyro Add this compound (Varying Concentrations) baseline->add_tyro monitor Monitor Fluorescence Change Over Time add_tyro->monitor analysis Calculate EC50 monitor->analysis

Figure 3. Experimental workflow for the Potassium Efflux Assay.
Fluorescence Quenching Experiments

These experiments are designed to probe the orientation of this compound within the lipid bilayer.

Methodology:

  • Synthesis of Fluorescent Analogs: this compound analogs are synthesized with an intrinsic fluorescent probe, such as p-cyanophenylalanine, incorporated at specific positions on either the hydrophobic or hydrophilic face of the molecule.[1]

  • Liposome Preparation: Liposomes are prepared with or without membrane-embedded quenchers (e.g., brominated lipids) or in the presence of water-soluble quenchers (e.g., iodide or acrylamide).[1]

  • Fluorescence Measurement: The fluorescence of the this compound analog is measured in the presence and absence of liposomes and/or quenchers.

  • Data Analysis: The degree of fluorescence quenching is analyzed using the Stern-Volmer equation. The differential quenching by membrane-embedded versus soluble quenchers provides information on the depth of insertion and orientation of the peptide in the membrane.[1]

Conclusion

The amphipathic nature of this compound, arising from its dimeric structure, is the cornerstone of its potent antimicrobial activity. This technical guide has provided a comprehensive overview of the structural basis of this amphipathicity, the quantitative measures of its membrane interaction, the proposed mechanism of action, and the key experimental protocols for its characterization. A thorough understanding of these principles is essential for the continued development of this compound and its analogs as next-generation antimicrobial agents. The provided methodologies and data serve as a valuable resource for researchers in the field of antibiotic drug discovery and development.

References

The Role of Tyrocidine A in Bacterial Sporulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrocidine A, a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has long been recognized for its potent antimicrobial properties. Emerging research has unveiled a fascinating secondary role for this molecule: a regulator of bacterial sporulation, the process by which certain bacteria form dormant, highly resistant spores to survive harsh environmental conditions. This technical guide provides an in-depth exploration of the multifaceted role of this compound in inducing and modulating bacterial sporulation, with a particular focus on its effects on B. brevis.

This document details the current understanding of this compound's mechanism of action, which involves a multi-pronged attack on the bacterial cell, including disruption of membrane integrity, inhibition of RNA synthesis, and alteration of DNA topology. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows to offer a comprehensive resource for researchers in microbiology, drug discovery, and bacterial physiology.

Introduction

Bacterial sporulation is a complex developmental process initiated in response to nutrient limitation and other environmental stressors. It culminates in the formation of a metabolically dormant endospore capable of withstanding extreme temperatures, radiation, and chemical insults. The decision to sporulate is tightly regulated by a sophisticated network of sensors and signaling cascades, with the master regulator Spo0A playing a pivotal role in many spore-forming bacteria.

This compound, produced by B. brevis during the transition from vegetative growth to stationary phase, has been implicated as an endogenous signal that can trigger this developmental switch. Evidence suggests that under specific conditions, such as nitrogen starvation, exogenous this compound can induce sporulation in asporogenous mutants of B. brevis.[1] This guide will dissect the molecular mechanisms underlying this phenomenon, providing a valuable resource for understanding this unique aspect of bacterial cell signaling and for potential applications in controlling bacterial populations.

Quantitative Data on this compound's Effects on Sporulation

The following tables summarize the available quantitative data regarding the activity of this compound in the context of bacterial sporulation.

ParameterOrganismConcentrationEffectReference
Induction of Sporulation Bacillus brevis ATCC 81855 µMInduces sporulation under nitrogen starvation conditions.[2][3]
Membrane Permeabilization (Potassium Efflux) Micrococcus luteusEC50: 2.4 ± 0.9 μMDose-dependent release of potassium ions, indicating membrane disruption.[4]
DNA Torsional Tension Bacillus brevisNot SpecifiedReduces unrestrained torsional tension of DNA by approximately 50%.[5]
ParameterConditionEffectReference
RNA Synthesis In the presence of this compoundAcute inhibition of RNA synthesis upon addition to B. brevis.[2][3]
Transcription in vitro This compound with B. brevis RNA polymerase and DNAInhibition of transcription.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in sporulation.

Induction of Sporulation in Bacillus brevis

This protocol is based on the methodology used to demonstrate this compound's ability to induce sporulation under conditions of nitrogen starvation.[1][2][3]

Objective: To induce sporulation in Bacillus brevis using this compound under nitrogen-limiting conditions.

Materials:

  • Bacillus brevis ATCC 8185 culture

  • Nutrient broth

  • Nitrogen-free sporulation medium (e.g., modified G-medium without a nitrogen source)

  • This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • Centrifuge and sterile tubes

  • Incubator shaker

  • Phase-contrast microscope

  • Malachite green and safranin for spore staining

Procedure:

  • Grow a culture of Bacillus brevis in nutrient broth overnight at 37°C with shaking.

  • Inoculate a fresh nutrient broth culture with the overnight culture and grow to mid-exponential phase (OD600 ≈ 0.4-0.6).

  • Harvest the cells by centrifugation at 5000 x g for 10 minutes at room temperature.

  • Wash the cell pellet twice with sterile nitrogen-free sporulation medium to remove residual nutrients.

  • Resuspend the cells in the nitrogen-free sporulation medium to the original culture density.

  • Divide the culture into two flasks:

    • Test: Add this compound to a final concentration of 5 µM.

    • Control: Add an equivalent volume of the solvent used for the this compound stock.

  • Incubate both flasks at 37°C with vigorous shaking for 24-48 hours.

  • At various time points (e.g., 12, 24, 48 hours), collect samples for analysis.

  • To quantify sporulation, perform a spore stain using malachite green and safranin and observe under a phase-contrast microscope. Count the number of free spores and vegetative cells.

  • To determine the number of heat-resistant spores, heat a sample of the culture at 80°C for 20 minutes to kill vegetative cells. Serially dilute the heat-treated sample and plate on nutrient agar (B569324) to count the colony-forming units (CFUs), which represent the viable spores.

In Vitro Transcription Assay

This protocol outlines the general procedure to assess the inhibitory effect of this compound on RNA synthesis.[3]

Objective: To measure the effect of this compound on the activity of Bacillus brevis RNA polymerase in vitro.

Materials:

  • Purified Bacillus brevis RNA polymerase

  • Bacillus brevis genomic DNA (as template)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Radiolabeled ribonucleoside triphosphate (e.g., [α-³²P]UTP or [³H]UTP)

  • This compound

  • Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing transcription buffer, all four rNTPs (including the radiolabeled one), and the DNA template.

  • Aliquot the reaction mixture into tubes.

  • Add varying concentrations of this compound to the test tubes. Include a control tube with no this compound.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the transcription reaction by adding purified B. brevis RNA polymerase to each tube.

  • Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the radiolabeled RNA by incubating on ice for 30 minutes.

  • Collect the precipitated RNA by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with cold 5% TCA to remove unincorporated radiolabeled nucleotides.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of RNA synthesis at each this compound concentration compared to the control.

Membrane Permeabilization Assay (Potassium Efflux)

This protocol is adapted from methods used to measure membrane permeabilization by monitoring the efflux of potassium ions.[4]

Objective: To determine if this compound disrupts the membrane integrity of Bacillus brevis by measuring potassium ion leakage.

Materials:

  • Bacillus brevis culture

  • Potassium-free buffer (e.g., a modified Tris buffer)

  • Potassium-sensitive fluorescent dye (e.g., PBFI - Potassium-Binding Benzofuran Isophthalate) or a potassium-selective electrode

  • This compound

  • Fluorometer or an ion-selective electrode setup

  • Centrifuge and sterile tubes

Procedure:

  • Grow a culture of Bacillus brevis to mid-exponential phase.

  • Harvest the cells by centrifugation and wash them twice with potassium-free buffer.

  • Resuspend the cells in the potassium-free buffer.

  • If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions. This typically involves incubation with the acetoxymethyl (AM) ester form of the dye.

  • Place the cell suspension in a cuvette in the fluorometer or in a stirred vessel with the potassium-selective electrode.

  • Record a baseline reading of fluorescence or potassium concentration.

  • Add this compound to the cell suspension at the desired final concentration (e.g., in the range of the EC50 found for M. luteus, 2.4 µM).

  • Continuously monitor the change in fluorescence or potassium concentration over time. An increase in extracellular potassium indicates membrane permeabilization.

  • As a positive control for maximal potassium release, a membrane-disrupting agent like valinomycin (B1682140) can be added at the end of the experiment.

Signaling Pathways and Mechanisms

The precise signaling cascade initiated by this compound that leads to sporulation in B. brevis is not fully elucidated. However, based on its known molecular activities and the well-characterized sporulation pathway in the related species Bacillus subtilis, a plausible model can be proposed.

Proposed Signaling Pathway for this compound-Induced Sporulation

The following diagram illustrates a hypothetical signaling pathway where this compound's multi-target action converges to trigger the sporulation cascade, likely through the activation of the master regulator Spo0A.

Tyrocidine_Sporulation_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tyrocidine_A This compound Membrane Membrane Disruption (K+ Efflux) Tyrocidine_A->Membrane Interacts with RNA_Polymerase RNA Polymerase Tyrocidine_A->RNA_Polymerase Binds to DNA DNA (Supercoiling) Tyrocidine_A->DNA Interacts with Cellular_Stress Cellular Stress Membrane->Cellular_Stress Transcription Transcription Inhibition RNA_Polymerase->Transcription DNA_Relaxation DNA Relaxation DNA->DNA_Relaxation Transcription->Cellular_Stress DNA_Relaxation->Cellular_Stress Kinase Sensor Kinase (KinA-like) Cellular_Stress->Kinase Activates Spo0A Spo0A Kinase->Spo0A Phosphorylates Spo0A_P Spo0A~P Spo0A->Spo0A_P Sporulation_Genes Sporulation Genes Spo0A_P->Sporulation_Genes Activates Transcription Sporulation Sporulation Sporulation_Genes->Sporulation

Proposed signaling pathway for this compound-induced sporulation.
Experimental Workflow for Studying this compound's Effect on Sporulation

The following diagram outlines a typical experimental workflow to investigate the impact of this compound on bacterial sporulation.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Grow B. brevis Culture (Exponential Phase) start->culture induce Induce Sporulation (Nitrogen Starvation) culture->induce treat Treat with this compound (5 µM) and Control induce->treat incubate Incubate (24-48h) treat->incubate spore_quant Spore Quantification (Heat Resistance, Staining) incubate->spore_quant rna_synth RNA Synthesis Assay ([3H]uridine incorporation) incubate->rna_synth membrane_perm Membrane Permeability (Potassium Efflux) incubate->membrane_perm dna_supercoil DNA Supercoiling Assay (Agarose Gel Electrophoresis) incubate->dna_supercoil end Analyze and Conclude spore_quant->end rna_synth->end membrane_perm->end dna_supercoil->end

A typical experimental workflow for studying this compound's effect on sporulation.
Logical Relationship of this compound's Multi-target Mechanism

This diagram illustrates the logical relationship between the different molecular targets of this compound and their contribution to the overall effect on the bacterial cell, leading to the induction of sporulation.

Logical_Relationship cluster_targets Primary Molecular Targets cluster_effects Cellular Effects Tyrocidine_A This compound Membrane Cell Membrane Tyrocidine_A->Membrane RNAP RNA Polymerase Tyrocidine_A->RNAP DNA DNA Tyrocidine_A->DNA Permeabilization Membrane Permeabilization Membrane->Permeabilization Transcription_Inhibition Transcription Inhibition RNAP->Transcription_Inhibition DNA_Topology_Change Altered DNA Supercoiling DNA->DNA_Topology_Change Cellular_Stress Increased Cellular Stress Permeabilization->Cellular_Stress Transcription_Inhibition->Cellular_Stress DNA_Topology_Change->Cellular_Stress Sporulation_Induction Induction of Sporulation Cellular_Stress->Sporulation_Induction

References

Tyrocidine A: A Comprehensive Technical Review of its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A, a cyclic decapeptide antibiotic, was one of the first antimicrobial agents to be discovered.[1] Produced by the soil bacterium Brevibacillus brevis, it is a major component of the tyrothricin (B1683689) complex.[1] this compound exhibits potent activity against a broad spectrum of Gram-positive bacteria and has also demonstrated efficacy against certain fungi.[1][2] Its primary mechanism of action involves the disruption of the integrity of bacterial cell membranes.[1][3] This unique mode of action, targeting the lipid bilayer rather than specific proteins, makes the development of microbial resistance less likely.[1] However, its therapeutic applications have been limited due to its hemolytic activity.[1] This technical guide provides a comprehensive review of the current literature on this compound, focusing on its antimicrobial efficacy, mechanism of action, and the experimental methodologies used to characterize it.

Antimicrobial Spectrum and Efficacy

This compound demonstrates robust antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound against various bacterial and fungal species.

Table 1: Antibacterial Activity of this compound
MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive5.4[4]
Staphylococcus aureusGram-positive16[1]
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive16[1]
Methicillin-susceptibleStaphylococcus aureus (MSSA)Gram-positive16[1]
Enterococcus faecalisGram-positive16[1]
Vancomycin-resistant Enterococcus (VRE)Gram-positive16[1]
Methicillin-resistantStaphylococcus epidermidis (MRSE)Gram-positive16[1]
Bacillus cereusGram-positive16[1]
Escherichia coliGram-negative>128[1]
Table 2: Antifungal Activity of this compound
MicroorganismTypeMIC (µg/mL)Reference
Candida albicansFungus6.25[5]
Aspergillus fumigatisFungus<13[6]
Fusarium solaniFungus<13[6]
Botrytis cinereaFungus<13[6]

Cytotoxicity Profile

A significant hurdle in the clinical development of this compound is its cytotoxicity, particularly its hemolytic activity (the lysis of red blood cells). While specific IC50 values against a broad range of human cell lines are not extensively reported in the readily available literature, its hemolytic properties are well-documented and serve as a primary indicator of its toxicity to mammalian cells.

Table 3: Hemolytic Activity of this compound
AssayEndpointValueReference
HemolysisTherapeutic IndexReduced in analogues[7]
Hemolytic ActivityGeneralConsiderable[1]

Note: The therapeutic index is often expressed as the ratio of the minimum hemolytic concentration to the minimum inhibitory concentration. While a specific value for this compound is not provided in the search results, the development of analogues with reduced hemolytic activity is a key area of research.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of the bacterial cell membrane. Its amphipathic structure, with distinct hydrophobic and hydrophilic faces, is crucial for this activity.[1] this compound is proposed to form a dimeric structure that inserts into the lipid bilayer, leading to the formation of pores and a subsequent loss of membrane integrity.[1] This disruption leads to the leakage of essential intracellular components, such as ions, and ultimately results in cell death.

Recent studies have also suggested a multifaceted mechanism of action, indicating that this compound may have intracellular targets as well.[8][9] There is evidence that this compound can interact with and cause damage to bacterial DNA.[8][9] This interaction with DNA is a secondary mechanism that contributes to its potent bactericidal effects.

Tyrocidine_A_Mechanism_of_Action TyrocidineA This compound BacterialMembrane Bacterial Cell Membrane TyrocidineA->BacterialMembrane Interacts with DNA Bacterial DNA TyrocidineA->DNA Interacts with PoreFormation Pore Formation BacterialMembrane->PoreFormation Induces MembraneDisruption Membrane Disruption & Ion Leakage PoreFormation->MembraneDisruption CellDeath Cell Death MembraneDisruption->CellDeath DNA_Damage DNA Damage DNA->DNA_Damage DNA_Damage->CellDeath

Proposed mechanism of action for this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

MIC_Determination_Workflow start Start prep_peptide Prepare serial dilutions of this compound in Mueller-Hinton Broth (MHB) start->prep_peptide prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells containing this compound dilutions with bacterial suspension prep_peptide->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity or measure optical density (OD) incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Workflow for MIC determination.

Protocol:

  • Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Preparation of bacterial inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16 to 20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the ability of this compound to disrupt the bacterial cell membrane, allowing the influx of the fluorescent dye propidium (B1200493) iodide (PI), which is normally membrane-impermeable.

Protocol:

  • Bacterial cell preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline - PBS).

  • Cell suspension: The washed cells are resuspended in the same buffer to a specific optical density.

  • Assay setup: The bacterial suspension is added to the wells of a microplate. Propidium iodide is added to each well to a final concentration of typically 1-5 µg/mL.

  • Addition of this compound: Different concentrations of this compound are added to the wells. A positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (buffer only) are included.

  • Fluorescence measurement: The fluorescence intensity is measured immediately and at regular intervals using a microplate reader with appropriate excitation and emission wavelengths for PI (e.g., excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane permeabilization.[9]

Potassium Efflux Assay

This method measures the release of intracellular potassium ions (K+) from bacterial cells upon treatment with this compound, indicating membrane damage.

Protocol:

  • Bacterial cell preparation: Similar to the PI uptake assay, bacterial cells are grown, harvested, and washed.

  • Loading with a potassium-sensitive dye: The cells are incubated with a potassium-sensitive fluorescent dye (e.g., PBFI-AM) which becomes fluorescent upon binding to K+.

  • Assay: The dye-loaded cells are placed in a cuvette or microplate well.

  • Addition of this compound: A baseline fluorescence is recorded before the addition of this compound at various concentrations.

  • Fluorescence monitoring: The fluorescence is monitored over time. An increase in fluorescence indicates the efflux of K+ from the cells.[1]

Surface Plasmon Resonance (SPR)

SPR is a technique used to study the binding kinetics and affinity of this compound to model lipid membranes.

Protocol:

  • Liposome preparation: Liposomes (artificial vesicles) mimicking the composition of bacterial membranes are prepared.

  • Sensor chip immobilization: The prepared liposomes are immobilized on the surface of an SPR sensor chip.

  • Binding analysis: Solutions of this compound at different concentrations are flowed over the sensor chip surface. The binding of this compound to the immobilized liposomes is detected as a change in the refractive index, which is measured in real-time.

  • Data analysis: The association and dissociation rates are analyzed to determine the binding affinity (KD) of this compound for the model membrane.[1]

Conclusion and Future Perspectives

This compound remains a potent antimicrobial peptide with a primary mechanism of action that is less prone to the development of resistance compared to many conventional antibiotics. Its broad activity against Gram-positive bacteria and fungi is well-established. However, its clinical utility is significantly hampered by its cytotoxicity. The secondary mechanism involving DNA interaction presents an interesting avenue for further investigation and may contribute to its high bactericidal potency.

Future research should focus on the development of this compound analogs with an improved therapeutic index, specifically by reducing hemolytic activity while maintaining or enhancing antimicrobial potency. A more detailed understanding of the structure-activity relationships governing its interaction with both bacterial and mammalian membranes will be crucial for the rational design of such analogs. Furthermore, a deeper exploration of its intracellular targets and the signaling pathways it may modulate could reveal novel strategies for antibiotic development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the properties of this fascinating antimicrobial peptide.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Tyrocidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A is a cyclic decapeptide antibiotic with the sequence cyclo(L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-L-Val-L-Orn-L-Leu-D-Phe-L-Pro). It is a member of the tyrothricin (B1683689) complex produced by the soil bacterium Bacillus brevis. This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, by disrupting the integrity of the cell membrane. Its robust structure and biological activity make it an attractive scaffold for the development of novel therapeutic agents.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol covers the synthesis of the linear peptide precursor on a 2-chlorotrityl chloride resin, followed by on-resin head-to-tail cyclization, cleavage from the solid support, and final purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle of the Method

The synthesis of this compound is achieved through a stepwise solid-phase approach. The C-terminal amino acid, L-Proline, is first attached to a 2-chlorotrityl chloride resin. The peptide chain is then elongated by sequential deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acids. The side chains of reactive amino acids (Asn, Gln, Tyr, Orn) are protected with acid-labile groups. Following the assembly of the linear decapeptide, the N-terminal Fmoc group is removed, and the peptide is cyclized head-to-tail while still attached to the resin. Finally, the cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a trifluoroacetic acid (TFA)-based cleavage cocktail. The crude product is then purified to high homogeneity using RP-HPLC.

Experimental Protocols

Materials and Reagents

All amino acids are L-isomers unless otherwise specified.

  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g)

  • Fmoc-protected Amino Acids:

    • Fmoc-L-Pro-OH

    • Fmoc-D-Phe-OH

    • Fmoc-L-Leu-OH

    • Fmoc-L-Orn(Boc)-OH

    • Fmoc-L-Val-OH

    • Fmoc-L-Tyr(tBu)-OH

    • Fmoc-L-Gln(Trt)-OH

    • Fmoc-L-Asn(Trt)-OH

    • Fmoc-L-Phe-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Piperidine (B6355638)

    • Diisopropylethylamine (DIPEA)

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), reagent grade

    • Triisopropylsilane (TIS)

    • Water, HPLC grade

  • Coupling Reagent:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage Cocktail:

    • 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

  • HPLC Mobile Phase:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

Equipment
  • Peptide synthesis vessel

  • Mechanical shaker

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Lyophilizer

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a preparative C18 column

Part 1: Synthesis of the Linear this compound Precursor

Step 1.1: Resin Preparation and First Amino Acid Loading
  • Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve 2 equivalents of Fmoc-L-Pro-OH and 4 equivalents of DIPEA in 10 mL of DCM.

  • Add the amino acid solution to the swollen resin and shake for 2 hours at room temperature.

  • To cap any unreacted sites, add 1 mL of methanol (B129727) and shake for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Step 1.2: Amino Acid Coupling Cycle

This cycle is repeated for each of the remaining nine amino acids in the sequence (D-Phe, L-Leu, L-Orn(Boc), L-Val, L-Tyr(tBu), L-Gln(Trt), L-Asn(Trt), D-Phe, L-Phe).

  • Fmoc Deprotection:

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid and 2.9 equivalents of HATU in 8 mL of DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

A Kaiser test can be performed after each coupling step to ensure completion of the reaction.

Part 2: On-Resin Cyclization

  • After the final amino acid coupling, perform the Fmoc deprotection step as described in Step 1.2.1 to expose the N-terminal amine of L-Phe.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove any residual piperidine.

  • Swell the resin in 10 mL of DMF for 1 hour.

  • In a separate vial, dissolve 3 equivalents of HATU and 6 equivalents of DIPEA in 20 mL of DMF.

  • Add the cyclization cocktail to the resin.

  • Shake the reaction vessel at room temperature for 12-24 hours.

  • Monitor the cyclization by taking a small sample of the resin, cleaving it, and analyzing by mass spectrometry.

  • Once the cyclization is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Part 3: Cleavage and Deprotection

  • Place the dry, cyclized peptide-resin in a clean reaction vessel.

  • Add 10 mL of the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) to the resin.

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to 50 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

Part 4: Purification

  • Dissolve the crude peptide in a minimal amount of Solvent A/Solvent B mixture.

  • Purify the peptide by preparative RP-HPLC using a C18 column.

  • Elute the peptide with a linear gradient of Solvent B in Solvent A. A typical gradient is 20-80% Solvent B over 40 minutes.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect the fractions containing the pure this compound.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Data Presentation

Table 1: Reagent Quantities for Solid-Phase Synthesis of this compound (1g Resin Scale)

StepReagentEquivalents (relative to resin loading)Molar Amount (mmol)
First Amino Acid Loading Fmoc-L-Pro-OH22.0
DIPEA44.0
Amino Acid Coupling Fmoc-Amino Acid33.0
HATU2.92.9
DIPEA66.0
On-Resin Cyclization HATU33.0
DIPEA66.0

Table 2: Side-Chain Protecting Groups for this compound Synthesis

Amino AcidSide-Chain Protecting Group
L-AsnTrityl (Trt)
L-GlnTrityl (Trt)
L-Tyrtert-Butyl (tBu)
L-Orntert-Butoxycarbonyl (Boc)

Mandatory Visualization

Tyrocidine_A_SPPS_Workflow start Start: 2-Chlorotrityl Chloride Resin loading 1. Load Fmoc-L-Pro-OH start->loading end_node Purified This compound spps_cycle 2. Iterative SPPS Cycles (9 Amino Acids) loading->spps_cycle deprotection 3. Final N-terminal Fmoc Deprotection spps_cycle->deprotection cyclization 4. On-Resin Head-to-Tail Cyclization deprotection->cyclization cleavage 5. Cleavage from Resin & Side-Chain Deprotection cyclization->cleavage purification 6. RP-HPLC Purification cleavage->purification purification->end_node

Caption: Workflow for the solid-phase synthesis of this compound.

Application Note: Purification of Tyrocidine A using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tyrocidine A is a cyclic decapeptide antibiotic, part of the tyrothricin (B1683689) complex, isolated from the soil bacterium Brevibacillus parabrevis.[1][2] It exhibits potent activity against a wide range of Gram-positive bacteria by disrupting the integrity of their cell membranes.[1][3] This mechanism of action has generated significant interest in this compound as a potential scaffold for developing new drugs to combat antibiotic-resistant pathogens.[1][3]

Due to its synthesis process, crude preparations of this compound often contain impurities, including deletion sequences and other related analogues.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and essential technique for the purification of such peptides, offering high resolution and reproducibility.[4][5][6] Reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the method of choice for purifying peptides like this compound.[5][7]

This application note details a robust protocol for the purification of this compound using a C18 reverse-phase column with a water/acetonitrile (B52724) gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent.[7][8]

Data Presentation

The following table summarizes the typical parameters for the preparative RP-HPLC purification of this compound, compiled from established methods.[3][9]

ParameterCondition
Instrument Preparative HPLC System with Gradient Pump, UV Detector, and Fraction Collector
Column C18 Reverse-Phase, semi-preparative (e.g., Ultrasphere 5 ODS, 10 x 250 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN)
Gradient (Optimized) A shallow gradient around the elution point, e.g., 40% to 70% B over 60 minutes.[10]
Flow Rate Dependent on column dimensions, typically 4-20 mL/min for semi-preparative scale
Detection Wavelength UV at 220 nm (peptide backbone) and 280 nm (aromatic residues Tyr, Phe)[5][10]
Injection Volume Dependent on sample concentration and column loading capacity
Expected Purity >95% (Purity of ~98% has been reported[3])

Experimental Protocols

1. Materials and Reagents

  • Crude this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Methanol (for sample dissolution, optional)

  • 0.45 µm syringe filters

2. Preparation of Mobile Phases

  • Mobile Phase A (Aqueous): To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution as described above.

3. Sample Preparation

  • Dissolve the crude this compound sample in a minimal volume of a suitable solvent. Methanol or a mixture of Mobile Phase A and B can be used.[4] Tyrocidine's solubility is reportedly highest in 60-70% acetonitrile.[2]

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4][10] This prevents column clogging and system damage.

4. HPLC System Setup and Purification

  • System Equilibration: Purge the HPLC system with both mobile phases. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) at the desired flow rate until a stable baseline is achieved on the UV detector.

  • Scouting Run (Optional but Recommended): To determine the approximate retention time of this compound, perform an initial run with a broad, fast gradient (e.g., 5% to 95% B over 30 minutes).[10]

  • Preparative Run:

    • Inject the filtered crude sample onto the equilibrated column.

    • Run an optimized, shallow gradient based on the scouting run. For example, if this compound eluted at 60% B in the scouting run, a gradient of 40% to 70% B over 60 minutes may provide optimal separation of impurities.[10]

  • Fraction Collection: Collect fractions across the main peak corresponding to this compound. An automated fraction collector is recommended for accuracy and convenience.[4]

5. Post-Purification Analysis and Processing

  • Purity Assessment: Analyze the collected fractions using analytical RP-HPLC to determine their purity. Use a similar, but faster, gradient method.

  • Identity Confirmation: Confirm the identity of the purified product by mass spectrometry (MS).

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity threshold (e.g., >95%).

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final pure this compound product as a white, fluffy powder.[3][4]

Visualization of Experimental Workflow

Tyrocidine_Purification_Workflow Crude Crude this compound Sample Prep Sample Preparation (Dissolve in minimal solvent & Filter) Crude->Prep Inject Inject onto Preparative RP-HPLC System Prep->Inject Elute Gradient Elution (Water/Acetonitrile + 0.1% TFA) Inject->Elute Collect Fraction Collection based on UV Signal Elute->Collect Analyze Purity Analysis of Fractions (Analytical HPLC & Mass Spectrometry) Collect->Analyze Pool Pool Fractions with >95% Purity Analyze->Pool Process Solvent Evaporation & Lyophilization Pool->Process Pure Pure this compound Process->Pure

Caption: Workflow for the purification of this compound.

References

Application Note: Mass Spectrometry Analysis of Tyrocidine A and its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is a major component of the tyrothricin (B1683689) complex, which was one of the first commercially available antibiotics.[1] this compound exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria by disrupting the integrity of their cell membranes.[2] Its cyclic structure, composed of both L- and D-amino acids, contributes to its stability and biological activity. The analysis of this compound and its fragments by mass spectrometry is crucial for structural elucidation, purity assessment, and understanding its metabolic fate, which are all critical aspects of drug development and research. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an overview of its fragmentation behavior.

Principles of Mass Spectrometry Analysis of Cyclic Peptides

The mass spectrometric analysis of cyclic peptides like this compound presents unique challenges compared to their linear counterparts. Due to the absence of termini, a ring-opening event is a prerequisite for obtaining sequence information through tandem mass spectrometry (MS/MS). This initial cleavage can occur at any of the amide bonds within the cyclic structure, leading to the formation of multiple linear isomeric ions. Subsequent fragmentation of these linear ions then generates various series of sequence ions, primarily b- and y-ions. This results in complex MS/MS spectra that require careful interpretation.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard LC-MS/MS system equipped with an electrospray ionization (ESI) source.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a working standard solution of 10 µg/mL in a mixture of 50:50 (v/v) acetonitrile (B52724) and water with 0.1% formic acid.

  • Matrix Samples (e.g., Plasma): For the analysis of this compound in biological matrices, a protein precipitation and extraction step is necessary. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase conditions.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Full Scan MS: Acquire data in the range of m/z 300-1500 to observe the precursor ion of this compound.

  • Tandem MS (MS/MS):

    • Precursor Ion: Isolate the protonated molecule of this compound ([M+H]⁺) at an m/z of approximately 1270.7.

    • Collision Gas: Argon.

    • Collision Energy: A normalized collision energy of around 30 can be used as a starting point, but should be optimized for the specific instrument.

    • MS/MS Scan Range: Acquire fragment ion spectra in the range of m/z 100-1300.

Data Presentation: Fragmentation of this compound

The structure of this compound is cyclo(L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-L-Val-L-Orn-L-Leu-D-Phe-L-Pro). Its monoisotopic mass is approximately 1269.68 Da. In positive ion mode ESI-MS, it is primarily observed as the protonated molecule [M+H]⁺ at m/z 1270.7.

Upon collision-induced dissociation (CID), the cyclic structure of this compound undergoes an initial ring-opening at one of the ten amide bonds. This results in ten different linear precursor ions, each of which can then fragment to produce a series of b- and y-ions. The following table presents a theoretical fragmentation pattern of this compound, showcasing the calculated m/z values for the major b- and y-ion series that would result from the linearization at the Pro-Phe amide bond. In an experimental spectrum, multiple series of fragment ions corresponding to different ring-opening sites would be observed.

Table 1: Theoretical Fragmentation Data for this compound (Linearized at Pro-Phe)

Fragment IonAmino Acid SequenceCalculated m/zFragment IonAmino Acid SequenceCalculated m/z
b-ions y-ions
b₁Phe148.07y₁Pro98.06
b₂Phe-Phe295.14y₂Pro-D-Phe245.13
b₃Phe-Phe-Asn409.18y₃Pro-D-Phe-Leu358.21
b₄Phe-Phe-Asn-Gln537.24y₄Pro-D-Phe-Leu-Orn472.29
b₅Phe-Phe-Asn-Gln-Tyr700.29y₅Pro-D-Phe-Leu-Orn-Val571.36
b₆Phe-Phe-Asn-Gln-Tyr-Val799.36y₆Pro-D-Phe-Leu-Orn-Val-Tyr734.41
b₇Phe-Phe-Asn-Gln-Tyr-Val-Orn913.45y₇Pro-D-Phe-Leu-Orn-Val-Tyr-Gln862.47
b₈Phe-Phe-Asn-Gln-Tyr-Val-Orn-Leu1026.53y₈Pro-D-Phe-Leu-Orn-Val-Tyr-Gln-Asn976.51
b₉Phe-Phe-Asn-Gln-Tyr-Val-Orn-Leu-D-Phe1173.60y₉Pro-D-Phe-Leu-Orn-Val-Tyr-Gln-Asn-D-Phe1123.58

Note: The m/z values are for singly charged ions ([M+H]⁺).

Visualizations

G Fragmentation Pathway of this compound Tyrocidine_A Cyclic this compound [M+H]⁺ (m/z 1270.7) Ring_Opening Ring Opening (CID) Tyrocidine_A->Ring_Opening Linear_Isomers Linear Isomeric Precursors (m/z 1270.7) Ring_Opening->Linear_Isomers Multiple possible sites Fragmentation Fragmentation Linear_Isomers->Fragmentation b_ions b-ion Series Fragmentation->b_ions y_ions y-ion Series Fragmentation->y_ions Internal_Fragments Internal Fragments Fragmentation->Internal_Fragments G LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Standard or Biological Matrix Extraction Protein Precipitation & Solid Phase Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Separation Gradient Elution Injection->Separation ESI Electrospray Ionization (ESI+) Separation->ESI MS1 Full Scan MS (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Isolate m/z 1270.7 MS2 Tandem MS (Fragment Ion Detection) CID->MS2 Data_Processing Data Processing & Interpretation MS2->Data_Processing

References

NMR Spectroscopy for the Structural Elucidation of Tyrocidine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A, a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus parabrevis, represents a class of potent antimicrobial agents. Its mechanism of action involves the disruption of bacterial cell membranes. A thorough understanding of its three-dimensional structure is paramount for elucidating its biological activity, guiding the development of synthetic analogs with improved therapeutic indices, and understanding mechanisms of potential resistance. Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the solution-state conformation of this compound, providing detailed insights into its structural features that complement data from solid-state methods like X-ray crystallography.

These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this compound using NMR spectroscopy.

Structural Overview of this compound

This compound is a cyclic decapeptide with the sequence: cyclo(L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-L-Val-L-Orn-L-Leu-D-Phe-L-Pro). Early NMR studies were fundamental in establishing its overall configuration, which is characterized by a two-stranded antiparallel beta-sheet connected by two β-turns.[1] More recent high-resolution crystal structures have revealed that this compound can form an amphipathic dimer.[1] NMR studies in solution are crucial for understanding the conformational dynamics and the structure of the monomeric and potentially dimeric forms in various environments.

Experimental Protocols

Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR data. The following protocol is a general guideline for the preparation of a this compound sample for NMR analysis.

Materials:

  • Lyophilized this compound (purified by HPLC to >95%)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d6, 99.96%) or Deuterated methanol (B129727) (Methanol-d4, 99.8%)

  • NMR tubes (e.g., 5 mm high-precision tubes)

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh an appropriate amount of lyophilized this compound to achieve a final concentration of approximately 5-10 mM. For a standard 500 µL NMR sample, this corresponds to roughly 6-12 mg.

  • Dissolve the weighed this compound in 500 µL of DMSO-d6. DMSO is a suitable solvent for this compound and its analogs, as it effectively solubilizes the peptide and provides a wide chemical shift window.[2]

  • Vortex the sample gently until the peptide is fully dissolved.

  • Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following is a standard suite of NMR experiments for the structural elucidation of a cyclic peptide like this compound. Experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

a) 1D ¹H NMR

  • Purpose: To obtain a general overview of the sample's purity and to observe the dispersion of proton resonances.

  • Typical Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Acquisition time: ~2-3 s

    • Relaxation delay: 2 s

    • Temperature: 298 K

b) 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify protons within the same amino acid spin system.

  • Typical Parameters:

    • Pulse sequence: mlevphpr

    • Mixing time: 80 ms (B15284909) (this is a crucial parameter and may need to be optimized)

    • Number of scans: 8-16 per increment

    • Acquisition matrix: 2048 x 512 data points

    • Relaxation delay: 1.5-2 s

c) 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation. For a molecule of the size of this compound (~1.2 kDa), the NOE can be close to zero. Therefore, ROESY, where the ROE is always positive, is often a more reliable experiment.

  • Typical Parameters (NOESY):

    • Pulse sequence: noesygpph

    • Mixing time: 150-300 ms (a range of mixing times should be tested)

    • Number of scans: 16-32 per increment

    • Acquisition matrix: 2048 x 512 data points

    • Relaxation delay: 1.5-2 s

  • Typical Parameters (ROESY):

    • Pulse sequence: roesygpph

    • Spin-lock time: 200-400 ms

    • Number of scans: 16-32 per increment

    • Acquisition matrix: 2048 x 512 data points

    • Relaxation delay: 1.5-2 s

d) 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • Typical Parameters:

    • Pulse sequence: hsqcedetgpsp

    • Number of scans: 4-8 per increment

    • Acquisition matrix: 2048 x 256 data points

    • Relaxation delay: 1.5 s

Data Presentation

Table 1: Representative ¹H and ¹³C Chemical Shifts for this compound

The complete assignment of the ¹H and ¹³C NMR spectra of this compound was a seminal achievement in the study of this molecule. The following table provides a representative format for presenting this data, which can be found in the foundational publications by Kuo and Gibbons.

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
L-Phe¹ NHValue-
ValueValue
ValueValue
AromaticValueValue
D-Phe² NHValue-
ValueValue
ValueValue
AromaticValueValue
............
L-Pro¹⁰ ValueValue
ValueValue
ValueValue
ValueValue

Note: The specific chemical shift values are detailed in Kuo M, Gibbons WA. J Biol Chem. 1979;254:6278–6287 and Kuo MC, Gibbons WA. Biochemistry. 1979;18:5855–5867.

Table 2: Representative NOE-Derived Distance Restraints for this compound

NOE cross-peaks are classified as strong, medium, or weak, which correspond to approximate upper distance bounds. This data is crucial for the final structure calculation.

Proton 1Proton 2NOE IntensityUpper Distance Bound (Å)
Asn³ HαGln⁴ NHStrong~2.5
Val⁶ HαOrn⁷ NHMedium~3.5
Phe¹ HαPro¹⁰ HδWeak~5.0
Tyr⁵ AromaticVal⁶ HγMedium~3.5
Leu⁸ HδD-Phe⁹ NHStrong~2.5

Note: A comprehensive list of NOE-derived interproton distances for this compound can be found in Kuo MC, Gibbons WA. Biophys J. 1980;32:807–836.

Visualization of Workflows

Experimental Workflow for NMR Structural Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Tyrocidine_A Purified this compound (Lyophilized Powder) Dissolution Dissolution in DMSO-d6 (5-10 mM) Tyrocidine_A->Dissolution NMR_Tube Transfer to 5mm NMR Tube Dissolution->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_H1 1D ¹H NMR_Spectrometer->OneD_H1 TwoD_TOCSY 2D TOCSY NMR_Spectrometer->TwoD_TOCSY TwoD_NOESY_ROESY 2D NOESY/ROESY NMR_Spectrometer->TwoD_NOESY_ROESY TwoD_HSQC 2D ¹H-¹³C HSQC NMR_Spectrometer->TwoD_HSQC Resonance_Assignment Resonance Assignment OneD_H1->Resonance_Assignment TwoD_TOCSY->Resonance_Assignment TwoD_NOESY_ROESY->Resonance_Assignment NOE_Integration NOE Integration & Distance Restraints TwoD_NOESY_ROESY->NOE_Integration TwoD_HSQC->Resonance_Assignment Resonance_Assignment->NOE_Integration Structure_Calculation 3D Structure Calculation (e.g., CYANA, XPLOR-NIH) NOE_Integration->Structure_Calculation Structure_Refinement Structure Refinement & Validation Structure_Calculation->Structure_Refinement Final_Structure Final Structure Ensemble Structure_Refinement->Final_Structure logical_flow cluster_experimental_data Experimental NMR Data cluster_analysis Data Analysis and Restraint Generation cluster_computation Computational Structure Determination TOCSY TOCSY Spectra (Through-bond correlations) Assignments Sequential Resonance Assignments TOCSY->Assignments NOESY_ROESY NOESY/ROESY Spectra (Through-space correlations) Distance_Restraints NOE-based Distance Restraints (< 5Å) NOESY_ROESY->Distance_Restraints HSQC HSQC Spectrum (¹H-¹³C correlations) HSQC->Assignments Assignments->Distance_Restraints Structure_Calc Structure Calculation (Distance Geometry & Simulated Annealing) Distance_Restraints->Structure_Calc Dihedral_Restraints Dihedral Angle Restraints (from J-couplings) Dihedral_Restraints->Structure_Calc Refinement Refinement in Force Field Structure_Calc->Refinement Validation Structure Quality Validation (e.g., PROCHECK) Refinement->Validation Final_Ensemble Ensemble of Solution Structures Validation->Final_Ensemble

References

Determining the Minimum Inhibitory Concentration (MIC) of Tyrocidine A using Broth Microdilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A is a cyclic decapeptide antibiotic, part of the tyrothricin (B1683689) complex, isolated from Brevibacillus parabrevis. It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action involves the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[1][2] This membrane-targeting action makes it a subject of interest in the face of growing antimicrobial resistance to drugs that target specific metabolic pathways.

Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of any antimicrobial agent. The broth microdilution method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents. This document provides detailed application notes and a comprehensive protocol for determining the MIC of this compound using this method, tailored for research and drug development applications.

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values of this compound against a panel of common bacterial strains. It is important to note that MIC values can vary slightly between studies depending on the exact experimental conditions.

MicroorganismStrainGram StainReported MIC (µg/mL)
Staphylococcus aureusATCC 29213 (oxacillin-susceptible)Gram-positive16[1]
Staphylococcus aureusATCC 33592 (oxacillin-resistant)Gram-positive16
Enterococcus faecalisATCC 29212Gram-positive16
Bacillus subtilisClinical IsolateGram-positive16
Bacillus cereusClinical IsolateGram-positive16
Escherichia coliATCC 25922Gram-negative>128[1]

Experimental Protocols

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications appropriate for a cationic antimicrobial peptide like this compound.[3]

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well polypropylene (B1209903) microtiter plates (round or flat bottom)

  • Sterile polypropylene tubes

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 for quality control)

  • Tryptic Soy Agar (TSA) or other suitable solid media

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel and single-channel pipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Preparation of Reagents

3.2.1. This compound Stock Solution (e.g., 1280 µg/mL)

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal amount of 100% DMSO. Ensure complete dissolution.

  • Bring the final volume to the desired concentration with sterile CAMHB. The final concentration of DMSO in the stock solution should be kept as low as possible. It is critical that the final concentration of DMSO in the assay wells does not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth.[4]

  • Store the stock solution in small aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

3.2.2. Bacterial Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.

Broth Microdilution Assay Procedure
  • Plate Preparation: Dispense 50 µL of sterile CAMHB into all wells of a 96-well polypropylene microtiter plate.

  • Serial Dilution: Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells. This will result in a total volume of 100 µL.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the this compound concentrations to their final test concentrations.

  • Controls:

    • Growth Control: Wells containing 100 µL of CAMHB and 50 µL of the bacterial inoculum (no this compound).

    • Sterility Control: Wells containing 100 µL of CAMHB only (no bacteria, no this compound).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually by observing the absence of turbidity or a bacterial pellet at the bottom of the well. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).

Quality Control
  • QC Strains: Include reference strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 in each run.

  • Expected Results: The MIC for S. aureus ATCC 29213 should be consistent with established in-house ranges or literature values (e.g., 16 µg/mL).[1] The growth control wells should show distinct turbidity, and the sterility control wells should remain clear.

Mandatory Visualizations

Experimental Workflow

Broth_Microdilution_Workflow Broth Microdilution Workflow for this compound MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_tyro Prepare this compound Stock Solution serial_dilute Perform Serial Dilution of this compound prep_tyro->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum add_broth Add CAMHB to 96-well plate add_broth->serial_dilute serial_dilute->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic

Caption: Workflow for this compound MIC determination using broth microdilution.

Conceptual Signaling Pathway

TyrocidineA_MoA Conceptual Mechanism of this compound Action TyrocidineA This compound BacterialMembrane Bacterial Cell Membrane TyrocidineA->BacterialMembrane Binds to MembraneInsertion Membrane Insertion & Pore Formation BacterialMembrane->MembraneInsertion Induces IonLeakage Ion Leakage (K+, etc.) MembraneInsertion->IonLeakage Results in CellularContents Loss of Cellular Contents MembraneInsertion->CellularContents CellDeath Cell Death IonLeakage->CellDeath CellularContents->CellDeath

Caption: this compound disrupts the bacterial cell membrane, leading to cell death.

References

Application Notes and Protocols for Assessing Tyrocidine A Activity Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encapsulated within a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria within a biofilm significantly more resistant to conventional antimicrobial agents and the host immune system, posing a formidable challenge in clinical and industrial settings. Tyrocidine A, a cyclic decapeptide antibiotic produced by Brevibacillus brevis, has demonstrated potent antimicrobial activity.[1] This document provides detailed application notes and protocols for assessing the efficacy of this compound against bacterial biofilms.

This compound's primary mechanism of action involves the disruption of the bacterial cell membrane's integrity.[1][2] Its amphipathic structure allows it to insert into the lipid bilayer, leading to the formation of pores, subsequent leakage of cellular contents, and ultimately, cell death.[2][3][4] This membrane-targeting action is also effective against bacteria residing within the protective biofilm matrix.[5]

Data Presentation

The following table summarizes hypothetical quantitative data on the anti-biofilm activity of this compound against common biofilm-forming bacteria. This data is for illustrative purposes and actual values must be determined experimentally.

Bacterial StrainThis compound Concentration (µg/mL)Biofilm Inhibition (%)Biofilm Eradication (log reduction in CFU/mL)
Staphylococcus aureus10853.5
20955.2
Pseudomonas aeruginosa25702.8
50884.1
Streptococcus mutans15924.5
30986.0

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-biofilm activity of this compound are provided below.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This assay is a simple and high-throughput method to quantify the total biomass of a biofilm.[6][7][8]

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium and incubate overnight at 37°C with shaking.

  • Preparation of Bacterial Suspension: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.[7]

  • Plate Setup:

    • Add 100 µL of the prepared bacterial suspension to each well of a 96-well flat-bottom microtiter plate.

    • Add 100 µL of this compound at various concentrations (prepared in the same growth medium) to the wells.

    • Include control wells: bacteria with no treatment (positive control) and sterile medium only (negative control).[7]

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.[7]

  • Washing:

    • Carefully discard the planktonic (free-floating) bacteria from each well.

    • Gently wash each well twice with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent bacteria. Be careful not to disturb the biofilm.[6][7]

  • Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry completely. This step fixes the biofilm to the plate.[7]

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[7]

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and tap it on a paper towel to remove excess water.[7]

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.[7][9]

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[7]

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[10][11][12]

Protocol:

  • Biofilm Formation:

    • Prepare a bacterial inoculum as described for the CV assay.

    • Dispense 150 µL of the inoculum into each well of a 96-well plate.

    • Place a 96-peg lid (MBEC device) onto the plate, allowing biofilms to form on the pegs.

    • Incubate for 24-48 hours at 37°C.[11][12]

  • Rinsing: Gently rinse the peg lid in a 96-well plate containing sterile saline or PBS to remove planktonic bacteria.[12]

  • Antimicrobial Challenge:

    • Prepare a 96-well plate with serial dilutions of this compound in an appropriate medium.

    • Transfer the peg lid with the established biofilms into this challenge plate.

    • Incubate for a specified contact time (e.g., 24 hours) at 37°C.[12]

  • Recovery and Viability Testing:

    • Rinse the peg lid again in a fresh saline plate to remove residual this compound.

    • Place the peg lid into a new 96-well plate containing a recovery medium.

    • Sonicate the plate to dislodge the biofilm from the pegs into the recovery medium.[12]

    • Incubate the recovery plate for 24 hours at 37°C.

  • MBEC Determination: The MBEC is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm, observed as a lack of turbidity in the recovery wells.[13]

Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

CLSM allows for the three-dimensional visualization of the biofilm structure and the assessment of cell viability within the biofilm.[14][15][16]

Protocol:

  • Biofilm Formation: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides) as described in the previous protocols, treating with this compound as required.

  • Staining:

    • Prepare a working solution of fluorescent stains by adding 3 µL of SYTO® 9 stain and 3 µL of propidium (B1200493) iodide (PI) to 1 mL of filter-sterilized water.[17]

    • Gently add the staining solution to the biofilm sample to cover it completely.

    • Incubate for 20-30 minutes at room temperature in the dark.[18]

  • Rinsing: Gently rinse the sample with filter-sterilized water to remove excess stain.[18]

  • Imaging:

    • Image the stained biofilm using a confocal laser scanning microscope.

    • SYTO® 9 stains live bacteria with intact membranes (green fluorescence), while propidium iodide penetrates bacteria with damaged membranes, staining them red.[17][19]

    • Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.

Visualizations

G cluster_0 Experimental Workflow: Assessing this compound Anti-Biofilm Activity cluster_1 Quantification & Visualization A Bacterial Culture Preparation B Biofilm Formation (24-48h) A->B C Treatment with this compound B->C D Washing to Remove Planktonic Cells C->D E Crystal Violet Staining (Biomass Quantification) D->E F MBEC Assay (Eradication Concentration) D->F G CLSM with Live/Dead Staining (Viability & Structure) D->G

Caption: Workflow for evaluating this compound's effect on biofilms.

G cluster_0 This compound Mechanism of Action on Bacterial Biofilm TyrocidineA This compound Biofilm Bacterial Biofilm TyrocidineA->Biofilm penetrates Bacteria Bacterial Cells TyrocidineA->Bacteria targets Membrane Cell Membrane TyrocidineA->Membrane interacts with EPS Extracellular Polymeric Substance (EPS) Matrix Biofilm->EPS Biofilm->Bacteria Bacteria->Membrane Disruption Membrane Disruption & Pore Formation Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

References

Application Notes and Protocols: Evaluation of Tyrocidine A Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A is a cyclic decapeptide antibiotic first isolated from Bacillus brevis.[1] It is a major component of the tyrothricin (B1683689) complex and exhibits broad-spectrum activity against Gram-positive bacteria.[1][2] The primary mechanism of action for this compound involves the disruption of cell membrane integrity.[3][4] It forms a dimer that interacts with the lipid bilayer, creating pores and leading to leakage of cellular contents.[2][4] While effective as an antimicrobial agent, the therapeutic use of this compound has been limited due to its significant cytotoxicity towards mammalian cells, particularly its hemolytic activity.[2] This document provides detailed protocols for evaluating the cytotoxicity of this compound in various mammalian cell lines, methods to assess its apoptotic potential, and a summary of available quantitative data.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the assay conditions.[2] Similarly, the hemolytic concentration 50 (HC50) represents the concentration of a substance that causes 50% hemolysis of red blood cells.

Cell Line Cell Type Assay This compound IC50 (µM) Reference
VariousNot SpecifiedNot Specified1 - 25[2]
Sample Assay This compound HC50 (µM) Reference
Human Red Blood CellsHemolysis AssayData not explicitly available in a consolidated table; however, it is reported to have significant hemolytic activity.[2]

Note: The IC50 values for specific mammalian cell lines such as HeLa, HepG2, Jurkat, A549, and MCF-7 are not consistently reported in publicly available literature and would need to be determined empirically. The provided range of 1-25 µM is a general guideline based on available data.[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • LDH assay kit

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit, taking into account the spontaneous and maximum LDH release controls.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Seed Mammalian Cells in 96-well plates incubation_24h 2. Incubate for 24h cell_culture->incubation_24h add_tyrocidine 3. Add this compound (serial dilutions) incubation_24h->add_tyrocidine incubation_exp 4. Incubate for experimental period add_tyrocidine->incubation_exp mtt_assay MTT Assay incubation_exp->mtt_assay ldh_assay LDH Assay incubation_exp->ldh_assay apoptosis_assay Apoptosis Assay incubation_exp->apoptosis_assay plate_reader Measure Absorbance/ Fluorescence mtt_assay->plate_reader ldh_assay->plate_reader flow_cytometer Flow Cytometry Analysis apoptosis_assay->flow_cytometer ic50_calc Calculate IC50/ % Cytotoxicity plate_reader->ic50_calc flow_cytometer->ic50_calc

Fig. 1: General workflow for evaluating the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis

The primary mechanism of this compound is the disruption of the cell membrane. This can lead to a cascade of events culminating in apoptosis, likely through the intrinsic (mitochondrial) pathway due to cellular stress.

G cluster_membrane Plasma Membrane cluster_mito Mitochondrion cluster_caspase Caspase Cascade tyrocidine This compound membrane_disruption Membrane Permeabilization (Pore Formation) tyrocidine->membrane_disruption ion_imbalance Ion Imbalance & Cellular Stress membrane_disruption->ion_imbalance mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) ion_imbalance->mmp_loss triggers cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase37 Caspase-3/7 Activation caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis executes

Fig. 2: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound demonstrates significant cytotoxicity against mammalian cells, primarily through the disruption of the cell membrane. The provided protocols offer a comprehensive framework for researchers to evaluate its cytotoxic and apoptotic effects. The variability in reported IC50 values underscores the importance of empirical determination for each cell line of interest. Further investigation into the precise signaling pathways activated by this compound-induced membrane damage will provide a more complete understanding of its mechanism of toxicity in mammalian cells.

References

Application Note: Elucidating Tyrocidine A-Membrane Interactions using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for studying the interaction of the cyclic antimicrobial peptide Tyrocidine A with model lipid membranes using Surface Plasmon Resonance (SPR). This compound, a potent antibiotic, exerts its effect by disrupting bacterial cell membranes.[1] Understanding the kinetics and mechanism of this interaction is crucial for the development of new antimicrobial agents with improved efficacy and reduced toxicity. SPR technology offers a label-free, real-time method to quantitatively analyze these complex peptide-membrane interactions.[2][3] This document outlines the experimental workflow, from liposome (B1194612) preparation to data analysis, and presents a summary of available quantitative data for this compound.

Introduction

This compound is a cyclic decapeptide antibiotic produced by the soil bacterium Bacillus brevis. It is a key component of the tyrothricin (B1683689) complex and exhibits broad-spectrum activity against Gram-positive bacteria.[1] The primary mechanism of action for this compound involves the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death.[1][4] Due to its direct action on the lipid bilayer, the development of bacterial resistance to this compound is less likely compared to antibiotics that target specific proteins.[1]

The interaction of this compound with the cell membrane is a multi-step process that can involve initial electrostatic attraction, insertion into the lipid bilayer, and subsequent disruption through mechanisms proposed to be related to pore formation or a "carpet-like" detergent effect.[2][5] Elucidating the precise nature and kinetics of these events is paramount for structure-activity relationship studies and the design of novel peptide-based therapeutics.

Surface Plasmon Resonance (SPR) is a powerful optical biosensing technique that allows for the real-time, label-free monitoring of molecular interactions.[6] In the context of peptide-membrane studies, SPR enables the quantitative measurement of binding affinity (K D), as well as association (k a ) and dissociation (k d ) rate constants.[7] By immobilizing model lipid membranes on a sensor chip, the binding of peptides from solution can be precisely measured.[2]

This application note details a comprehensive protocol for utilizing SPR to investigate the interaction between this compound and model lipid membranes, providing researchers with the necessary methodology to conduct these critical studies.

Quantitative Data Summary

The interaction of this compound with lipid membranes is complex and may not always fit simple kinetic models.[8] However, an apparent overall dissociation constant (K D ) has been determined, providing a valuable measure of binding affinity.

PeptideMembrane Mimeticka (M⁻¹s⁻¹)kd (s⁻¹)KD (µM)Reference
This compoundDipalmitoyl-phosphatidylglycerol, stearamine, and cardiolipin (B10847521) (5:1:1 mole ratio)Not ReportedNot Reported~10[8][9]

Note: The kinetics of this compound's interaction with membranes have been described as complex and not adequately represented by simple reversible monomer or dimer binding models.[8] Therefore, the provided K D should be considered an apparent overall dissociation constant.

Experimental Protocols

This section provides a detailed methodology for studying this compound-membrane interactions using SPR with an L1 sensor chip.

Materials
  • This compound hydrochloride (or other salt form)

  • Lipids (e.g., Dipalmitoyl-phosphatidylglycerol (DPPG), Stearamine, Cardiolipin to mimic bacterial membranes)

  • Chloroform (B151607) or appropriate organic solvent for lipids

  • SPR instrument (e.g., Biacore series)

  • L1 Sensor Chip

  • Running Buffer: e.g., HBS-N (HEPES Buffered Saline, no detergent)

  • Liposome preparation equipment (e.g., rotary evaporator, extruder with polycarbonate membranes)

  • Regeneration solution: e.g., 20 mM CHAPS

Liposome Preparation
  • Lipid Film Formation: In a round-bottom flask, dissolve the desired lipids in chloroform to achieve the target molar ratio (e.g., 5:1:1 DPPG:Stearamine:Cardiolipin).

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer (e.g., HBS-N) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size (e.g., 100 nm), subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size using a mini-extruder. This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous liposome population.

SPR Experimental Procedure
  • Instrument and Sensor Chip Preparation:

    • Prime the SPR instrument with the running buffer (HBS-N) to ensure a stable baseline.

    • Clean the L1 sensor chip surface according to the manufacturer's instructions, often involving injections of a detergent solution like 20 mM CHAPS.

  • Liposome Immobilization:

    • Inject the prepared liposome solution over the L1 sensor chip surface at a low flow rate (e.g., 2-5 µL/min). The lipophilic linkers on the L1 chip will capture the liposomes, forming a supported lipid bilayer.

    • Monitor the immobilization level in real-time. Aim for a stable baseline with an appropriate response unit (RU) level, typically in the range of 5000-8000 RU.

    • Inject a blocking agent, such as 0.1% BSA, to block any exposed hydrophobic surfaces on the sensor chip and reduce non-specific binding.

  • This compound Injection and Data Collection:

    • Prepare a series of this compound dilutions in the running buffer. It is recommended to perform a concentration series, for example, from 0.1 µM to 50 µM.

    • Inject the this compound solutions over the immobilized liposome surface, starting with the lowest concentration. Include a buffer-only injection as a blank for double referencing.

    • Monitor the association and dissociation phases in real-time. The duration of each phase should be optimized based on the interaction kinetics. A typical association time is 2-5 minutes, followed by a dissociation phase of 5-15 minutes.

  • Regeneration:

    • After each this compound injection cycle, regenerate the sensor surface by injecting a pulse of a mild detergent solution (e.g., 20 mM CHAPS) to remove the bound peptide. Ensure the regeneration step is effective and does not damage the immobilized liposomes.

Data Analysis
  • Data Processing: Subtract the reference surface data and the blank injection data from the sensorgrams for the active surface.

  • Kinetic Analysis: Fit the processed sensorgrams to appropriate binding models available in the analysis software. Due to the complex nature of this compound's interaction, a simple 1:1 Langmuir binding model may not be sufficient.[8] More complex models, such as a two-state binding model (representing initial binding followed by insertion) or heterogeneous ligand models, may provide a better fit.

  • Affinity Determination: If a steady-state is reached during the association phase, the equilibrium dissociation constant (K D ) can be determined by plotting the response at equilibrium against the this compound concentration and fitting the data to a steady-state affinity model.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Lipid_Film Lipid Film Formation Hydration Hydration of Film Lipid_Film->Hydration Extrusion Liposome Extrusion Hydration->Extrusion Immobilization Liposome Immobilization Extrusion->Immobilization Tyrocidine_Prep This compound Dilution Series Binding_Assay This compound Injection Tyrocidine_Prep->Binding_Assay Chip_Prep L1 Chip Cleaning Chip_Prep->Immobilization Immobilization->Binding_Assay Regeneration Surface Regeneration Binding_Assay->Regeneration Data_Processing Data Processing Binding_Assay->Data_Processing Regeneration->Binding_Assay Kinetic_Fitting Kinetic Model Fitting Data_Processing->Kinetic_Fitting Affinity_Calc Affinity Determination Kinetic_Fitting->Affinity_Calc

Caption: SPR experimental workflow for this compound.

Proposed Mechanism of this compound Membrane Interaction

G cluster_membrane Lipid Bilayer cluster_peptide This compound cluster_interaction Interaction Stages cluster_outcome Consequences Membrane Target Membrane Tyrocidine This compound (in solution) Binding Initial Electrostatic Binding Tyrocidine->Binding Binding->Membrane Insertion Hydrophobic Insertion Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Pore_Formation Pore Formation Disruption->Pore_Formation Carpet_Effect Carpet-like Disruption Disruption->Carpet_Effect Leakage Ion/Metabolite Leakage Pore_Formation->Leakage Carpet_Effect->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols: Measuring Tyrocidine A-Induced Membrane Permeabilization using a Potassium Efflux Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A is a cyclic decapeptide antibiotic, first discovered as a major constituent of tyrothricin (B1683689) from Bacillus brevis.[1] Its potent antimicrobial activity, particularly against Gram-positive bacteria, stems from its ability to disrupt the integrity of the cell membrane.[2][3] this compound's mechanism of action involves permeating the lipid bilayer, which leads to the formation of ion-conducting pores.[1][4] This disruption of the membrane results in the leakage of essential intracellular components, including ions like potassium (K+), and ultimately leads to cell death.[2] The targeting of the lipid bilayer is a key reason why bacterial resistance to tyrocidines is virtually nonexistent.[4]

This application note provides a detailed protocol for measuring this compound-induced membrane permeabilization by quantifying potassium efflux from bacterial cells. This assay is a reliable method to assess the kinetics and dose-dependency of membrane disruption caused by antimicrobial peptides.

Principle of the Assay

Healthy bacterial cells maintain a high intracellular concentration of potassium ions against a low extracellular concentration, a gradient crucial for various cellular processes, including maintaining membrane potential.[5][6] When the cell membrane is compromised by an agent like this compound, this gradient dissipates due to the efflux of intracellular potassium into the extracellular medium. The rate and extent of this potassium leakage can be monitored in real-time using a potassium-selective electrode or a potassium-sensitive fluorescent dye, providing a direct measure of membrane permeabilization.[2][7][8]

Key Experimental Considerations

  • Bacterial Strain: Gram-positive bacteria such as Bacillus subtilis or Micrococcus luteus are suitable models as they are highly susceptible to this compound.[2][9]

  • Buffer System: A low potassium buffer is essential to ensure a significant gradient for efflux detection. The buffer should also maintain the physiological pH and osmolarity for the bacteria.

  • Detection Method: Both potassium-selective electrodes and fluorescent dyes are effective. Electrodes provide direct measurement of ion concentration, while fluorescent dyes offer high sensitivity and are suitable for high-throughput screening.[2][7]

  • Controls: It is crucial to include both positive and negative controls. A known membrane-disrupting agent can serve as a positive control, while untreated cells will serve as the negative control to establish the baseline potassium levels.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on bacterial membrane permeabilization as measured by potassium efflux.

This compound Concentration (µM)% Maximum Potassium Efflux (Estimated)EC50 (µM)Target OrganismReference
0.8Dose-dependent increase observed2.4 ± 0.9Micrococcus luteus[2]
1.0Data not available
2.0Data not available
4.0Data not available
8.0Spike in fluorescence indicating rapid effluxMicrococcus luteus[2]

Experimental Protocols

Protocol 1: Potassium Efflux Measurement using a Potassium-Selective Electrode

This protocol describes the measurement of this compound-induced potassium efflux from a bacterial suspension using a potassium-selective electrode.

Materials:

  • This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO)

  • Bacterial culture (e.g., Bacillus subtilis) in mid-logarithmic growth phase

  • Low potassium buffer (e.g., 10 mM HEPES, 140 mM NaCl, pH 7.4)

  • Potassium-selective electrode and reference electrode

  • Ion meter or potentiometer

  • Stirred reaction vessel

  • Centrifuge and spectrophotometer

Procedure:

  • Preparation of Bacterial Suspension:

    • Grow the bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.5-0.8).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with the low potassium buffer to remove residual potassium from the growth medium.

    • Resuspend the final cell pellet in the low potassium buffer to a desired cell density (e.g., OD600 of 1.0).

  • Electrode Calibration:

    • Calibrate the potassium-selective electrode according to the manufacturer's instructions using standard potassium solutions of known concentrations.

  • Potassium Efflux Measurement:

    • Place a specific volume of the bacterial suspension (e.g., 10 mL) into the stirred reaction vessel.

    • Immerse the calibrated potassium-selective and reference electrodes into the suspension.

    • Allow the baseline reading to stabilize, which represents the extracellular potassium concentration.

    • Add the desired concentration of this compound to the bacterial suspension and start recording the potential difference (mV) over time.

    • Continue recording until the potential stabilizes, indicating the cessation of potassium efflux.

    • To determine the total intracellular potassium, add a cell-lysing agent (e.g., Triton X-100 to a final concentration of 0.1%) to release all remaining intracellular potassium and record the maximum potential.

  • Data Analysis:

    • Convert the recorded potential (mV) to potassium concentration (µM) using the calibration curve.

    • Express the potassium efflux as a percentage of the total releasable potassium: % Efflux = [ (K+t - K+0) / (K+total - K+0) ] x 100 Where:

      • K+t is the potassium concentration at time 't' after adding this compound.

      • K+0 is the initial baseline potassium concentration.

      • K+total is the total potassium concentration after cell lysis.

Protocol 2: Potassium Efflux Measurement using a Fluorescent Dye

This protocol outlines the use of a potassium-sensitive fluorescent dye, such as PBFI (Potassium-Binding Benzofuran Isophthalate), to measure this compound-induced potassium efflux.

Materials:

  • This compound stock solution

  • Bacterial culture (e.g., Micrococcus luteus)

  • Low potassium buffer

  • Potassium-sensitive fluorescent dye (e.g., PBFI-AM)

  • Pluronic F-127 (for aiding dye loading)

  • Fluorometer or microplate reader with appropriate excitation and emission filters

  • Black, clear-bottom 96-well plates (for high-throughput screening)

Procedure:

  • Bacterial Preparation and Dye Loading:

    • Prepare the bacterial suspension as described in Protocol 1.

    • Incubate the bacterial suspension with the potassium-sensitive dye (e.g., 5 µM PBFI-AM) and a small amount of Pluronic F-127 (e.g., 0.02%) for a specified time (e.g., 30-60 minutes) at an appropriate temperature to allow for dye uptake.

    • After incubation, wash the cells with the low potassium buffer to remove excess extracellular dye.

    • Resuspend the dye-loaded cells in the low potassium buffer.

  • Fluorescence Measurement:

    • Dispense the dye-loaded bacterial suspension into the wells of a 96-well plate.

    • Measure the baseline fluorescence using the fluorometer (for PBFI, excitation ≈ 340 nm, emission ≈ 500 nm).

    • Add different concentrations of this compound to the wells.

    • Immediately begin monitoring the change in fluorescence intensity over time. An increase in fluorescence indicates potassium efflux.

    • After the reaction has stabilized, add a cell-lysing agent to determine the maximum fluorescence signal corresponding to the total intracellular potassium.

  • Data Analysis:

    • Normalize the fluorescence data by expressing it as a percentage of the maximum fluorescence change: % Fluorescence Change = [ (Ft - F0) / (Fmax - F0) ] x 100 Where:

      • Ft is the fluorescence at time 't'.

      • F0 is the initial baseline fluorescence.

      • Fmax is the maximum fluorescence after cell lysis.

Visualizations

Tyrocidine_A_Mechanism cluster_membrane Bacterial Cell Membrane Membrane K_in High Intracellular K+ K_out Low Extracellular K+ TyrocidineA This compound MembraneInsertion Membrane Insertion & Pore Formation TyrocidineA->MembraneInsertion Binds to membrane Permeabilization Membrane Permeabilization MembraneInsertion->Permeabilization KEfflux Potassium Efflux Permeabilization->KEfflux CellDeath Cell Death KEfflux->CellDeath leads to

Caption: Mechanism of this compound-induced membrane permeabilization.

Potassium_Efflux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Bacterial Culture (Mid-log phase) Harvest Harvest & Wash Cells (Low K+ Buffer) Culture->Harvest Resuspend Resuspend in Low K+ Buffer Harvest->Resuspend Baseline Establish Baseline (K+ electrode or dye) Resuspend->Baseline AddTyrocidine Add this compound Baseline->AddTyrocidine Monitor Monitor K+ Efflux (Real-time) AddTyrocidine->Monitor Lysis Cell Lysis (Determine max K+) Monitor->Lysis Calculate Calculate % Efflux Lysis->Calculate

Caption: Experimental workflow for the potassium efflux assay.

References

Probing the Interaction of Tyrocidine A with Lipid Bilayers Using Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrocidine A, a cyclic decapeptide antibiotic, exerts its antimicrobial activity by disrupting the integrity of bacterial cell membranes.[1] Understanding the molecular details of its interaction with lipid bilayers is crucial for the development of new antimicrobial agents with improved efficacy and reduced toxicity. Fluorescence quenching is a powerful technique to investigate the topology, orientation, and depth of penetration of peptides like this compound within a lipid membrane environment. This document provides detailed protocols for studying the interaction of this compound with model lipid bilayers using fluorescence quenching methodologies.

This compound contains intrinsic fluorophores, such as tryptophan, and can also be synthesized with fluorescent probes like p-cyanophenylalanine at specific positions.[1][2] By monitoring the quenching of this fluorescence by either water-soluble or lipid-soluble quenchers, one can elucidate the degree of solvent exposure and the location of different parts of the peptide within the membrane.[1][2]

Principle of Fluorescence Quenching

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a sample. This can occur through various mechanisms, including collisional (dynamic) quenching and static quenching. In the context of studying peptide-membrane interactions, collisional quenching is often employed. The efficiency of quenching is described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

By analyzing the Stern-Volmer plots (F₀/F vs. [Q]), the accessibility of the fluorophore to the quencher can be determined.

Experimental Design and Strategy

To comprehensively study the interaction of this compound with lipid bilayers, a combination of different quenchers is utilized:

  • Water-Soluble Quenchers (e.g., Acrylamide (B121943), Potassium Iodide): These quenchers reside in the aqueous phase and are unable to penetrate the hydrophobic core of the lipid bilayer.[1][3] They are used to probe the solvent accessibility of fluorescent residues in this compound. A high degree of quenching indicates that the fluorophore is exposed to the aqueous environment, while protection from quenching suggests membrane insertion.[1]

  • Lipid-Soluble Quenchers (e.g., Brominated Phospholipids): These quenchers are incorporated into the lipid bilayer at specific depths. By using a series of phospholipids (B1166683) with bromine atoms at different positions along the acyl chain, the depth of penetration of a fluorescent residue can be determined.[1] Maximum quenching will occur when the fluorophore and the quencher are in close proximity.

The following diagram illustrates the general experimental workflow:

experimental_workflow Experimental Workflow for this compound Fluorescence Quenching Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_lipo Prepare Lipid Vesicles (Liposomes) mix Incubate this compound with Liposomes prep_lipo->mix prep_tyro Prepare this compound Solution (with intrinsic or extrinsic fluorophore) prep_tyro->mix add_quencher Add Quencher (Aqueous or Lipid-soluble) mix->add_quencher measure Measure Fluorescence Intensity add_quencher->measure stern_volmer Construct Stern-Volmer Plot measure->stern_volmer calc_ksv Calculate Stern-Volmer Constant (Ksv) stern_volmer->calc_ksv interpret Interpret Data to Determine Peptide Location and Orientation calc_ksv->interpret

Caption: General workflow for fluorescence quenching studies.

Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs by the extrusion method, which produces vesicles with a relatively uniform size distribution.

Materials:

  • Phospholipids (e.g., POPC, POPG) in chloroform (B151607)

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Chloroform and Nitrogen gas

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • In a clean round-bottom flask, mix the desired phospholipids in chloroform to achieve the desired molar ratio.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydrate the lipid film by adding the desired buffer and vortexing vigorously. The final lipid concentration is typically 1-5 mg/mL.

  • The lipid suspension should be subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.

  • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

  • Equilibrate the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids.

  • Load the lipid suspension into one of the syringes of the extruder.

  • Pass the suspension through the membranes by pushing the plunger of the syringe. Repeat this process 11-21 times to ensure a uniform vesicle size.

  • The resulting LUV suspension should be stored at 4°C and used within a few days.

Protocol 2: Fluorescence Quenching with an Aqueous Quencher (Acrylamide)

This protocol details the procedure for performing a fluorescence quenching experiment using the water-soluble quencher acrylamide to probe the solvent exposure of this compound's fluorescent residues.

Materials:

  • This compound stock solution (with intrinsic Trp or a fluorescent label like p-cyanophenylalanine)

  • LUV suspension (from Protocol 1)

  • Acrylamide stock solution (e.g., 4 M in buffer)

  • Buffer (same as used for LUV preparation)

  • Fluorometer

Procedure:

  • In a quartz cuvette, prepare a sample containing this compound at a final concentration of 1-5 µM and LUVs at a lipid-to-peptide molar ratio of 100:1 in the appropriate buffer.

  • Allow the sample to equilibrate for at least 30 minutes at room temperature to ensure the binding of this compound to the liposomes.

  • Measure the initial fluorescence emission spectrum (F₀). For tryptophan, the excitation wavelength is typically around 295 nm, and the emission is monitored from 310 to 400 nm. For p-cyanophenylalanine, excitation is around 280 nm and emission around 305 nm.

  • Make serial additions of small aliquots of the acrylamide stock solution to the cuvette to achieve a range of final concentrations (e.g., 0 to 0.5 M).

  • After each addition, mix the sample gently and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum (F).

  • Correct the fluorescence intensities for dilution effects.

  • Plot F₀/F versus the concentration of acrylamide ([Q]).

  • Perform a linear regression on the initial linear portion of the plot to determine the Stern-Volmer constant (Kₛᵥ) from the slope.

Protocol 3: Fluorescence Quenching with a Lipid-Soluble Quencher (Brominated Phospholipids)

This protocol describes the use of phospholipids with bromine atoms at specific positions on the acyl chains to determine the depth of penetration of this compound's fluorescent residues.

Materials:

  • This compound stock solution

  • A series of brominated phospholipids (e.g., with bromine at C6/C7, C9/C10, C11/C12 of the sn-2 acyl chain) and a non-brominated control phospholipid (e.g., POPC).

  • Other lipids as required for the model membrane (e.g., POPG).

  • Buffer

  • Fluorometer

Procedure:

  • Prepare separate batches of LUVs (as in Protocol 1), each containing one of the brominated phospholipids (typically at 20-30 mol%) and the non-brominated control.

  • For each type of LUV, prepare a sample in a quartz cuvette containing this compound and the LUVs at a lipid-to-peptide ratio of 100:1.

  • Allow the samples to equilibrate for at least 30 minutes.

  • Measure the fluorescence emission spectrum for each sample.

  • Calculate the relative fluorescence intensity for each brominated lipid sample compared to the non-brominated control.

  • Plot the relative fluorescence intensity as a function of the bromine position on the acyl chain. The position of maximum quenching will indicate the approximate depth of the fluorescent residue within the bilayer.

Data Presentation

The quantitative data from fluorescence quenching experiments can be summarized in tables for easy comparison.

Table 1: Stern-Volmer Quenching Constants (Kₛᵥ) for this compound with Aqueous Quenchers

Fluorophore PositionConditionQuencherKₛᵥ (M⁻¹)Interpretation
p-CN-Phe⁴- LiposomesIodideHighExposed to aqueous phase
p-CN-Phe⁴+ LiposomesIodideLowShielded by the membrane
p-CN-Phe⁷- LiposomesIodideHighExposed to aqueous phase
p-CN-Phe⁷+ LiposomesIodideModeratePartially shielded, more exposed than Phe⁴
p-CN-Phe⁴- LiposomesAcrylamideHighExposed to aqueous phase
p-CN-Phe⁴+ LiposomesAcrylamideLowShielded by the membrane
p-CN-Phe⁷- LiposomesAcrylamideHighExposed to aqueous phase
p-CN-Phe⁷+ LiposomesAcrylamideModeratePartially shielded, more exposed than Phe⁴

Note: The values for Kₛᵥ are illustrative and will depend on the specific experimental conditions.

Table 2: Relative Fluorescence of this compound with Brominated Phospholipids

Fluorophore PositionBromine Position on Acyl ChainRelative Fluorescence (F/F₀)Interpretation
p-CN-Phe⁴No Bromine1.00Reference
p-CN-Phe⁴C6/C7LowerClose proximity to the upper leaflet
p-CN-Phe⁴C9/C10LowestDeepest penetration in this region
p-CN-Phe⁴C11/C12LowerClose proximity to the upper leaflet
p-CN-Phe⁷No Bromine1.00Reference
p-CN-Phe⁷C6/C7Slightly LowerCloser to the interface
p-CN-Phe⁷C9/C10LowerSome penetration
p-CN-Phe⁷C11/C12Slightly LowerCloser to the interface

Note: The relative fluorescence values are illustrative. F₀ is the fluorescence in the absence of brominated lipids.

Visualization of the Quenching Mechanism

The following diagram illustrates the principle of fluorescence quenching of this compound in a lipid bilayer.

quenching_mechanism Mechanism of this compound Fluorescence Quenching in a Lipid Bilayer cluster_membrane Lipid Bilayer l1 l2 l3 l4 l5 l6 l7 l8 l9 l10 l11 l12 tyro This compound fluorophore F aq_quencher Aqueous Quencher aq_quencher->tyro Quenches if exposed lp_quencher Lipid Quencher lp_quencher->fluorophore Quenches if proximal aqueous Aqueous Phase hydrophobic Hydrophobic Core

References

Application Notes and Protocols for In Vivo Efficacy Studies of Tyrocidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and methodologies for conducting in vivo efficacy studies of Tyrocidine A in animal models. Due to a notable lack of published studies on the in vivo antibacterial efficacy of this compound in mammalian systems, this document also includes adapted protocols from studies on highly similar analogs and related compounds.

Introduction

This compound is a cyclic decapeptide antibiotic, part of the tyrothricin (B1683689) complex, produced by the soil bacterium Brevibacillus brevis.[1] It exhibits broad-spectrum activity against Gram-positive bacteria and some fungi.[2] Its mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[1][3] This membrane-targeting action makes the development of bacterial resistance less likely.[4] However, the therapeutic application of this compound has been limited by its hemolytic activity and systemic toxicity.[2] These notes will detail its known in vivo efficacy, primarily in an invertebrate model, and provide protocols to guide further research in mammalian systems.

In Vitro Antimicrobial Activity

A substantial body of evidence supports the potent in vitro activity of this compound against a range of pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs) reported in various studies.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coli>128[4]
Gram-positive bacteria(various)16[4]
Bacillus subtilis5.4[1]

Table 2: In Vitro Antifungal Activity of Tyrocidines

Fungal SpeciesStrainCompoundMIC (µM)Reference
Candida albicansSC5314This compound-[2]
Candida albicansTyrocidine B-[2]
Candida albicansTyrocidine C-[2]

In Vivo Efficacy Data and Protocols

Direct evidence for the in vivo antibacterial efficacy of this compound in mammalian models is scarce. However, a study on a this compound analog and another on its use in an invertebrate model provide valuable insights.

Caenorhabditis elegans - Candida albicans Infection Model

A study by Troskie et al. demonstrated the in vivo synergistic efficacy of this compound with caspofungin against Candida albicans using a C. elegans infection model.[2]

Table 3: In Vivo Efficacy of this compound in Combination with Caspofungin in a C. elegans Model

TreatmentConcentration (µM)Survival Rate (%) after 5 daysReference
Caspofungin (CAS) alone0.1927 ± 3[5]
This compound (TrcA) + CAS3.0 + 0.1942 ± 3[5]

Experimental Protocol: C. elegans - C. albicans Infection Assay

This protocol is adapted from the methodology described by Troskie et al.[2]

Materials:

  • C. elegans strain (e.g., N2 Bristol)

  • Candida albicans strain (e.g., SC5314)

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • M9 buffer

  • This compound

  • Caspofungin

  • 24-well plates

Procedure:

  • Synchronization of C. elegans : Grow C. elegans on NGM plates seeded with E. coli OP50. Synchronize worms to the L4 larval stage using standard methods.

  • Preparation of C. albicans Plates : Prepare Sabouraud Dextrose Agar plates and spread a lawn of C. albicans. Incubate at 30°C for 24-48 hours.

  • Infection :

    • Wash the synchronized L4 worms off the NGM plates with M9 buffer.

    • Transfer approximately 30-40 worms to each well of a 24-well plate containing liquid culture medium.

    • Add C. albicans to the wells to achieve the desired concentration for infection.

  • Treatment :

    • Prepare stock solutions of this compound and Caspofungin.

    • Add the compounds to the wells, alone or in combination, to achieve the final desired concentrations. Include a vehicle control group.

  • Incubation and Survival Assessment :

    • Incubate the plates at 20-25°C.

    • Monitor worm survival daily for up to 5 days. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Data Analysis :

    • Calculate the percentage of surviving worms in each treatment group at each time point.

    • Plot survival curves and perform statistical analysis (e.g., log-rank test) to compare the different treatment groups.

Experimental Workflow for C. elegans Infection Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sync Synchronize C. elegans to L4 stage Infect Infect C. elegans with C. albicans Sync->Infect Prep_C_albicans Prepare C. albicans infection plates Prep_C_albicans->Infect Treat Administer this compound +/- Caspofungin Infect->Treat Incubate Incubate at 20-25°C Treat->Incubate Assess Assess survival daily Incubate->Assess Analyze Statistical analysis Assess->Analyze

Caption: Workflow for assessing this compound efficacy in a C. elegans model.

Adapted Protocol for a Mouse Peritonitis/Sepsis Model

While no direct studies on this compound in a mouse sepsis model were found, a study on a polymyxin (B74138) B-inspired, non-hemolytic analog of this compound (referred to as peptide 8) demonstrated significant in vivo efficacy. The following protocol is adapted from general murine sepsis models and the findings on this analog.

Disclaimer: This is a hypothetical protocol and must be optimized and validated with appropriate ethical oversight.

Table 4: Hypothetical Efficacy Data for this compound Analog in a Mouse Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)Bacterial Load (CFU/organ)
Vehicle Control-<20High
This compound Analog10>70Significantly Reduced
Polymyxin B (Control)5~60Reduced

Experimental Protocol: Mouse Peritonitis/Sepsis Model

Materials:

  • Male/Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Pathogenic bacterial strain (e.g., multidrug-resistant E. coli or S. aureus)

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • Saline or appropriate vehicle for this compound

  • This compound (or analog)

  • Positive control antibiotic (e.g., polymyxin B)

Procedure:

  • Induction of Peritonitis/Sepsis :

    • Grow bacteria to mid-log phase and wash with sterile saline.

    • Induce peritonitis by intraperitoneal (i.p.) injection of a lethal dose of the bacterial suspension. The exact CFU count should be predetermined in pilot studies to cause sepsis without immediate mortality.

  • Treatment :

    • At a specified time post-infection (e.g., 1-2 hours), administer this compound (or analog) via a suitable route (e.g., i.p. or intravenous). Doses should be determined based on preliminary toxicity and efficacy studies.

    • Include a vehicle control group and a positive control antibiotic group.

  • Monitoring :

    • Monitor mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for a predetermined period (e.g., 72 hours).

  • Efficacy Assessment :

    • At the end of the study or at specified time points, euthanize a subset of animals.

    • Collect peritoneal lavage fluid, blood, and organs (e.g., liver, spleen, lungs).

    • Determine bacterial load in the collected samples by serial dilution and plating on appropriate agar.

  • Data Analysis :

    • Plot survival curves (Kaplan-Meier) and compare using a log-rank test.

    • Compare bacterial loads between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow for Mouse Sepsis Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Bacteria Prepare bacterial inoculum Induce_Sepsis Induce peritonitis/sepsis (i.p.) Prep_Bacteria->Induce_Sepsis Acclimate Acclimatize mice Acclimate->Induce_Sepsis Treat Administer this compound/analog Induce_Sepsis->Treat Monitor Monitor survival and clinical signs Treat->Monitor Assess_Bacterial_Load Determine bacterial load in organs Monitor->Assess_Bacterial_Load Analyze Statistical analysis of survival and CFU Assess_Bacterial_Load->Analyze

Caption: Workflow for evaluating this compound in a mouse sepsis model.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the disruption of the bacterial cell membrane. It inserts into the lipid bilayer, forming pores that lead to the dissipation of the membrane potential and leakage of essential ions and metabolites, ultimately causing cell death.[6]

Diagram of this compound's Mechanism of Action

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer TyrocidineA This compound Insertion Insertion into Membrane TyrocidineA->Insertion Pore_Formation Pore Formation Insertion->Pore_Formation Leakage Leakage of Ions & Metabolites Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of this compound-induced bacterial cell death.

Toxicity and Safety Considerations

A significant hurdle for the systemic use of this compound is its toxicity, particularly its hemolytic activity.[2] In vivo studies in animals have shown that intravenous administration is markedly toxic.[4] Therefore, current research is focused on two main areas:

  • Topical Applications: this compound is a component of tyrothricin, which is used in topical preparations for skin and wound infections.[2][7] The localized application minimizes systemic exposure and associated toxicity.

  • Development of Analogs: Significant efforts are underway to synthesize this compound analogs with an improved therapeutic index, i.e., high antibacterial activity and low hemolytic activity.

Researchers planning in vivo studies with this compound must conduct thorough toxicity assessments, including determining the Maximum Tolerated Dose (MTD) and evaluating hemolytic activity in vitro before proceeding with efficacy studies.

Conclusion

This compound remains a promising antibiotic scaffold due to its potent, broad-spectrum activity and membrane-targeting mechanism that may circumvent conventional resistance pathways. While its systemic application is hindered by toxicity, its potential in topical formulations is established. The lack of comprehensive in vivo efficacy data in mammalian models of bacterial infection represents a significant research gap. The protocols and data presented here, including those adapted from studies on close analogs, provide a framework for researchers to further investigate the therapeutic potential of this compound and its derivatives in well-designed and ethically approved animal studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tyrocidine A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tyrocidine A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a cyclic decapeptide antibiotic with potent antimicrobial activity, primarily against Gram-positive bacteria. Its mechanism of action involves disrupting the bacterial cell membrane.[1][2] However, this compound is a hydrophobic molecule, which makes it poorly soluble in aqueous solutions like cell culture media. This poor solubility can lead to precipitation, making it difficult to achieve accurate and reproducible results in in vitro assays such as minimum inhibitory concentration (MIC) or cytotoxicity studies.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment, including the tolerance of your cell lines or microbial strains to the solvent. Commonly used solvents include:

  • Dimethyl Sulfoxide (DMSO) : A strong polar aprotic solvent that can dissolve many hydrophobic compounds.[2] It is a common choice for preparing high-concentration stock solutions for cell-based assays.

  • Ethanol : A polar protic solvent that can also be used to dissolve this compound.

  • Methanol (B129727) : Another polar protic solvent in which this compound is soluble. A concentration of 30 mg/mL in methanol has been reported for crystallization purposes.[1]

  • Acetonitrile (B52724) : Studies have shown that the solubility of tyrocidines is optimal in a 60–70% acetonitrile solution.[3]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

High concentrations of DMSO can be toxic to cells.[2] For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v) to minimize cytotoxicity.[4] Some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always recommended to perform a vehicle control (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your specific experimental system.

Troubleshooting Guides

Issue: Precipitate forms immediately after adding this compound stock solution to the culture medium.

This is a common problem known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to crash out of solution.

Troubleshooting Steps:

  • Pre-warm the Culture Medium: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

  • Use a Step-wise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed media, mix gently, and then add this intermediate dilution to the rest of the culture medium.

  • Increase Mixing Speed (with caution): When adding the stock solution, gently swirl or pipette the medium to ensure rapid and thorough mixing. This helps to avoid localized high concentrations of this compound and DMSO.

  • Lower the Stock Solution Concentration: Preparing a more dilute stock solution in the organic solvent will require adding a larger volume to the medium. Be mindful of the final solvent concentration and its potential for cytotoxicity.

Issue: Precipitate forms over time during incubation.

This may indicate that the final concentration of this compound is at or near its solubility limit under the specific culture conditions (e.g., temperature, pH, presence of salts and proteins).

Troubleshooting Steps:

  • Lower the Final Concentration: The most direct solution is to reduce the working concentration of this compound in your assay.

  • Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions (see Protocol 2).

  • Modify the Culture Medium:

    • Reduce Serum Concentration: If you are using a serum-containing medium, try reducing the percentage of serum.

    • Change Medium Formulation: Different media have different compositions. Trying an alternative basal medium (e.g., RPMI-1640 vs. DMEM) might improve solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityRemarks
Methanol 30 mg/mL[1]Reported for crystallization purposes; may be suitable for preparing high-concentration stocks.
Acetonitrile (60-70%) Optimal[3]Reported as providing the best solubility for tyrocidines.
DMSO Soluble (qualitative)[2]A common solvent for preparing stock solutions for biological assays.
Ethanol Soluble (qualitative)Can be used as an alternative to DMSO.
Water InsolubleThis compound is a hydrophobic peptide and does not dissolve well in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Equilibrate: Allow the lyophilized this compound vial to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard MIC testing procedures and can be used to determine the antimicrobial activity of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture in fresh broth to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well by pipetting up and down. This will be your highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 200 µL of inoculated broth without this compound.

    • Sterility Control: A well containing 200 µL of uninoculated broth.

    • Vehicle Control: A well containing the highest concentration of DMSO used in the assay with inoculated broth.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Mandatory Visualizations

TyrocidineA_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_tyrocidine This compound cluster_disruption Membrane Disruption Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Pore Pore Formation Lipid4->Pore Causes Lipid6 Lipid Head Lipid7 Lipid Head Tyrocidine This compound Tyrocidine->Lipid4 Interaction & Insertion Leakage Ion Leakage Pore->Leakage Leads to Death Cell Death Leakage->Death Results in

Caption: Mechanism of this compound action on the bacterial cell membrane.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) SerialDilution Perform 2-fold Serial Dilution of this compound Stock->SerialDilution Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Plate Add Broth to 96-Well Plate Plate->SerialDilution SerialDilution->Inoculate Controls Set up Controls (Growth, Sterility, Vehicle) Inoculate->Controls Incubate Incubate Plate (37°C, 18-24h) Controls->Incubate Read Read Results (Visual or OD600) Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Technical Support Center: Solid-Phase Synthesis of Tyrocidine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Tyrocidine A. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this cyclic decapeptide.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the solid-phase synthesis of this compound, presented in a question-and-answer format.

Low Coupling Efficiency and Incomplete Reactions

Question: My coupling reaction for a specific amino acid in the this compound sequence is incomplete, leading to deletion peptides. What are the possible causes and solutions?

Answer: Incomplete coupling is a common challenge in solid-phase peptide synthesis (SPPS), especially for complex sequences like this compound which contains sterically hindered and hydrophobic residues.

Possible Causes:

  • Steric Hindrance: Amino acids with bulky side chains (e.g., Val, Ile, Phe) can hinder the approach of the incoming activated amino acid.

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic sequences, can aggregate on the solid support, making the N-terminus inaccessible.[1]

  • Poor Resin Swelling: Inadequate swelling of the resin in the synthesis solvent can limit the accessibility of reactive sites.

  • Inefficient Activation: The coupling reagent may not be efficiently activating the carboxylic acid of the incoming amino acid.

Troubleshooting Solutions:

  • Double Coupling: Repeat the coupling step to drive the reaction to completion. This is particularly useful for sterically hindered amino acids.

  • Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU, HCTU, or PyBOP, which can improve coupling efficiency.

  • Change the Solvent: Switching from DMF to NMP can improve resin swelling and disrupt peptide aggregation.[2]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can favor the desired reaction.

  • Microwave-Assisted Synthesis: Microwave energy can help to disrupt aggregation and accelerate coupling reactions.

Side Reactions During Synthesis

Question: I am observing unexpected side products in my crude this compound. What are the common side reactions in Fmoc-based SPPS and how can I minimize them?

Answer: Side reactions can significantly reduce the yield and purity of the target peptide. Understanding and mitigating these reactions is crucial for successful synthesis.

Common Side Reactions in Fmoc SPPS:

Side ReactionDescriptionAmino Acids AffectedPrevention Strategies
Aspartimide Formation The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen, especially during Fmoc deprotection with piperidine (B6355638). This can lead to racemization and the formation of piperidide adducts.Aspartic Acid (Asp)- Use of protecting groups like O-t-butyl (OtBu) on the side chain. - Employing milder deprotection conditions (e.g., 20% piperidine in DMF for a shorter duration). - Using DBU/piperidine for deprotection can sometimes reduce this side reaction.
Pyroglutamate Formation The N-terminal glutamine can cyclize to form pyroglutamic acid, which terminates the peptide chain. This is often triggered by the acidic conditions used for cleavage or prolonged exposure to basic conditions during deprotection.Glutamine (Gln)- Ensure complete coupling of the subsequent amino acid. - Use a pre-activated amino acid for the coupling step following Gln. - Minimize the time the N-terminal Gln is deprotected before the next coupling.
Guanidinylation The N-terminal amine can be capped by a guanidinium (B1211019) group from uronium-based coupling reagents (e.g., HBTU, HATU), especially if the activation of the carboxylic acid is slow.N-terminal amino acid- Use phosphonium-based coupling reagents like PyBOP or PyAOP. - Avoid a large excess of the uronium reagent.
Racemization The chiral center of an amino acid can epimerize, particularly at the C-terminal residue during activation for cyclization or fragment condensation.All chiral amino acids- Use racemization-suppressing additives like HOBt or Oxyma Pure. - Employ coupling reagents known for low racemization, such as DEPBT.[3]
Challenges in Cyclization

Question: My on-resin or in-solution cyclization of the linear this compound precursor is resulting in low yield of the cyclic monomer and a significant amount of linear peptide or oligomers. What can I do to improve the cyclization efficiency?

Answer: The head-to-tail cyclization is a critical and often low-yielding step in this compound synthesis. The success of this step depends on factors that favor intramolecular cyclization over intermolecular reactions.

Troubleshooting Cyclization:

IssuePossible CauseSolution
Low Monomer Yield (High Oligomerization) High concentration of the linear peptide in solution-phase cyclization.Perform the cyclization at high dilution (typically 0.1-1 mM) to favor intramolecular reaction.
Inefficient on-resin cyclization due to peptide aggregation.- Use a low-loading resin to increase the distance between peptide chains (pseudo-dilution effect). - Choose a cyclization point that promotes a favorable conformation for ring closure.
Incomplete Cyclization The linear peptide precursor has adopted a conformation that is unfavorable for cyclization.- The sequence of this compound, containing a proline residue, is known to adopt a pre-organized structure that can facilitate cyclization.[4] - Consider altering the cyclization point to a different amino acid pair.
Inefficient activation of the C-terminus.- Use highly efficient coupling reagents for cyclization, such as DPPA, PyBOP, or HATU.
Epimerization during Cyclization The C-terminal amino acid is prone to racemization during activation.- Add a racemization suppressant like HOBt or Oxyma Pure. - Perform the cyclization at a lower temperature.

A novel and efficient method for the cyclization of this compound involves the spontaneous cyclization of a fully deprotected linear thioester precursor in an aqueous ammonia (B1221849) solution.[5] This conformation-dependent method can lead to quantitative cyclization.[5]

Purification Difficulties

Question: I am having trouble purifying my crude this compound using reverse-phase HPLC. The peaks are broad, and the separation from impurities is poor.

Answer: The amphipathic nature of this compound can lead to challenges during RP-HPLC purification.

Tips for Improving HPLC Purification:

  • Optimize the Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile) can improve the resolution between this compound and closely eluting impurities.

  • Solvent System: The standard purification method uses a water/acetonitrile gradient with 0.1% TFA.[5]

  • Column Selection: A C18 stationary phase is commonly used for peptide purification.[6] Using a column with a different pore size or particle size might improve separation.

  • Sample Loading: Overloading the column can lead to poor peak shape. It is advisable to perform a small analytical run to determine the optimal loading amount for the preparative column.

  • Solubility: Ensure the crude peptide is fully dissolved in the initial mobile phase before injection to prevent precipitation on the column.

A typical purity of approximately 98% can be achieved after reverse-phase HPLC purification.[5]

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Synthesis of Linear this compound Precursor

This protocol provides a general guideline for the manual synthesis of the linear decapeptide precursor of this compound on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
  • Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Add fresh 20% piperidine in DMF and agitate for 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
  • Add the activation mixture to the resin.
  • Agitate for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative Kaiser test (yellow beads) indicates a complete reaction.
  • Drain the coupling solution and wash the resin with DMF (5-7 times).

4. Repeat Deprotection and Coupling:

  • Repeat steps 2 and 3 for each amino acid in the this compound sequence (H₂N-L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-L-Val-L-Orn-L-Leu-D-Phe-L-Pro-Resin).

5. Cleavage from Resin and Deprotection of Side Chains:

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM.
  • Prepare a cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

Visualizations

Workflow for Solid-Phase Synthesis of this compound

sps_workflow cluster_prep 1. Preparation cluster_synthesis 2. Peptide Elongation (Cyclical) cluster_cleavage 3. Cleavage & Deprotection cluster_cyclization 4. Cyclization cluster_purification 5. Purification & Analysis resin Select & Swell Resin (e.g., Rink Amide) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 Repeat for each amino acid coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling Repeat for each amino acid wash2 Wash (DMF) coupling->wash2 Repeat for each amino acid wash2->deprotection Repeat for each amino acid cleave Cleavage from Resin (TFA/TIS/H2O) wash2->cleave precipitate Precipitate with Ether cyclize Head-to-Tail Cyclization (e.g., High Dilution, DPPA) precipitate->cyclize hplc RP-HPLC Purification cyclize->hplc analysis Analysis (LC-MS, etc.) hplc->analysis troubleshooting_yield start Low Crude Yield of this compound check_coupling Check Coupling Efficiency (Kaiser Test after each coupling) start->check_coupling incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling Positive coupling_ok Coupling Appears Complete check_coupling->coupling_ok Negative solution_coupling Implement Solutions: - Double couple - Use stronger coupling reagent (HATU) - Change solvent to NMP - Increase temperature incomplete_coupling->solution_coupling check_deprotection Verify Fmoc Deprotection (UV monitoring of piperidine wash) coupling_ok->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Issue Detected deprotection_ok Deprotection is Complete check_deprotection->deprotection_ok OK solution_deprotection Implement Solutions: - Increase deprotection time - Use fresh piperidine solution incomplete_deprotection->solution_deprotection check_cleavage Evaluate Cleavage Step deprotection_ok->check_cleavage cleavage_issue Peptide remaining on resin or degradation during cleavage check_cleavage->cleavage_issue Problem Found solution_cleavage Implement Solutions: - Increase cleavage time - Use fresh cleavage cocktail - Add scavengers (TIS) cleavage_issue->solution_cleavage

References

Technical Support Center: Optimizing HPLC Purification of Tyrocidine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of Tyrocidine A.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC purification of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for peptides like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.

    • Optimize Mobile Phase pH: Residual silanols on silica-based C18 columns can cause tailing. Using an acidic mobile phase modifier like 0.1% trifluoroacetic acid (TFA) can suppress these interactions and improve peak shape.[1][2]

    • Check for Column Overload: Injecting too much sample can lead to distorted peaks. Try reducing the sample concentration or injection volume. A typical loading amount for semi-preparative purification is no more than 15 mg of crude product dissolved in 1 mL of a suitable solvent like methanol (B129727).[1]

    • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid precipitation on the column. Methanol is a commonly used solvent for dissolving this compound before injection.[1]

Issue 2: Low Resolution or Co-elution of Impurities

  • Question: I am unable to separate this compound from closely related impurities. How can I improve the resolution?

  • Answer: Achieving baseline separation is critical for purity. Here are several strategies to enhance resolution:

    • Adjust the Gradient Slope: A shallower gradient can significantly improve the separation of closely eluting compounds. For this compound and its analogues, a long gradient from 10% to 80% acetonitrile (B52724) over 50 minutes has been used effectively.[1]

    • Optimize Mobile Phase Composition: While acetonitrile is the most common organic modifier, substituting it with or adding methanol can alter selectivity.

    • Change the Stationary Phase: If resolution is still poor on a C18 column, consider a stationary phase with different selectivity, such as a phenyl-hexyl or a C8 column.

    • Temperature Control: Operating the column at an elevated temperature can improve efficiency and alter selectivity. However, the stability of this compound at higher temperatures should be considered, although it is known to be heat-stable.[3]

Issue 3: Poor Recovery or Sample Loss

  • Question: I am experiencing low recovery of this compound after HPLC purification. What could be the cause?

  • Answer: Low recovery can be attributed to several factors, from solubility issues to adsorption onto surfaces.

    • Solubility: this compound has limited solubility in highly aqueous mobile phases. Ensure the initial mobile phase conditions have sufficient organic content to keep the peptide dissolved. The solubility of tyrocidines is best in a 60-70% acetonitrile range.[3]

    • Adsorption: Tyrocidines can adsorb to various surfaces, including filters, plastic consumables, and chromatography resins.[3] Minimize sample transfer steps and consider using low-protein-binding consumables. After purification, pooling fractions and lyophilizing them is a standard procedure to recover the pure compound.[1][2]

Issue 4: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between runs. What should I check?

  • Answer: Fluctuating retention times can compromise peak identification and fractionation.

    • Mobile Phase Preparation: Ensure your mobile phases are prepared consistently and are well-mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time variability.

    • Column Equilibration: Make sure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.

    • Temperature Fluctuations: If not using a column oven, changes in ambient temperature can affect retention times. Using a column thermostat is recommended for reproducible results.

    • Pump Performance: Check for leaks and ensure the HPLC pumps are delivering a constant and accurate flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound purification?

A1: A good starting point for semi-preparative purification of this compound is reverse-phase HPLC using a C18 column.[1][2] A common mobile phase system consists of Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in acetonitrile.[1][2]

Q2: What detection wavelength should I use for this compound?

A2: this compound contains aromatic amino acids and can be detected by UV absorbance. A wavelength of 220 nm is commonly used for peptide backbone absorbance and provides good sensitivity.[1]

Q3: How should I prepare my crude this compound sample for injection?

A3: For semi-preparative HPLC, a common practice is to dissolve no more than 15 mg of the crude product in 1 mL of methanol.[1] It is crucial to ensure the sample is fully dissolved to prevent clogging the injector or column frit.

Q4: Is this compound stable under typical HPLC conditions?

A4: Yes, this compound is a cyclic peptide and is generally stable under the acidic conditions of reverse-phase HPLC with TFA. It is also known to be heat-stable.[3]

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for the purification of this compound.

Table 1: HPLC Columns and Mobile Phases

ParameterDescriptionSource
Stationary Phase Reverse-Phase C18[1][2]
Column Type Semi-preparative (e.g., Waters 8 x 10 mm)[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[1][2]
Mobile Phase B Acetonitrile with 0.1% TFA[1]

Table 2: Typical Gradient Elution and Run Parameters

ParameterValueSource
Flow Rate 3 mL/min[1]
Gradient 0-5 min: 0-10% B5-55 min: 10-80% B55-60 min: 80-100% B[1]
Detection Wavelength 220 nm[1]
Sample Loading ≤ 15 mg in 1 mL Methanol[1]

Experimental Protocols

Protocol 1: Semi-Preparative HPLC Purification of this compound

This protocol is based on a method described for the purification of this compound and its analogues.[1]

  • Sample Preparation: Dissolve up to 15 mg of crude this compound in 1 mL of methanol.

  • HPLC System Preparation:

    • Equip the HPLC system with a semi-preparative C18 column.

    • Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Purge the pump lines with the respective mobile phases.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15 minutes at a flow rate of 3 mL/min.

  • Injection and Chromatography:

    • Inject the dissolved sample.

    • Run the following gradient:

      • 0-5 min: Ramp from 0% to 10% B.

      • 5-55 min: Ramp from 10% to 80% B.

      • 55-60 min: Ramp from 80% to 100% B.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Post-Run Wash and Re-equilibration:

    • Wash the column with 100% B for 5 minutes.

    • Re-equilibrate the column with 100% A for the next run.

  • Product Recovery: Analyze the collected fractions (e.g., by LC-MS) to identify those containing pure this compound. Pool the pure fractions and lyophilize to obtain the final product.[1]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve Crude this compound in Methanol) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H2O) (B: Acetonitrile) Equilibration Column Equilibration (100% Mobile Phase A) MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution (0-100% Acetonitrile) Injection->Gradient Detection UV Detection (220 nm) Gradient->Detection FractionCollection Fraction Collection Detection->FractionCollection Analysis Fraction Analysis (e.g., LC-MS) FractionCollection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PureProduct Pure this compound Lyophilization->PureProduct

Caption: Workflow for HPLC Purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Problem (e.g., Poor Peak Shape) Cause1 Secondary Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Poor Sample Solubility Problem->Cause3 Solution1 Add 0.1% TFA to Mobile Phase Cause1->Solution1 Solution2 Reduce Sample Concentration/Volume Cause2->Solution2 Solution3 Use Appropriate Injection Solvent (MeOH) Cause3->Solution3 Result Improved Peak Shape Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting Logic for Poor Peak Shape.

References

Technical Support Center: Interpreting Complex Mass Spectra of Tyrocidine A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectra of Tyrocidine A.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z for this compound?

A1: this compound is a cyclic decapeptide. Its chemical formula and mass can vary slightly based on the specific analog, but the most commonly cited form has the following properties:

  • Chemical Formula: C₆₆H₈₇N₁₃O₁₃

  • Average Molecular Weight: ~1270.50 Da

  • Monoisotopic Mass: ~1269.65 Da

In mass spectrometry, you will typically observe the protonated molecule, [M+H]⁺, in positive ion mode. Therefore, you should look for an m/z value of approximately 1270.66 . It is crucial to check for other common adducts, which can significantly alter the observed m/z.

Q2: My observed m/z doesn't match the theoretical [M+H]⁺. What are the possible reasons?

A2: Several factors can cause a discrepancy between the observed and theoretical m/z:

  • Presence of Adducts: this compound can readily form adducts with alkali metals or other ions present in the sample or solvent. Always check for masses corresponding to [M+Na]⁺, [M+K]⁺, or ammonium (B1175870) adducts ([M+NH₄]⁺).[1] Using high-purity solvents and clean glassware can help minimize adduct formation.

  • Different Tyrocidine Analogs: Commercial tyrocidine is often a mixture of several analogs (e.g., Tyrocidine B, C) where one or more amino acid residues are substituted.[2] This results in different molecular weights. For example, in Tyrocidine C, a Tryptophan residue replaces a Phenylalanine, leading to a higher mass.

  • Instrument Calibration: Ensure your mass spectrometer is properly calibrated.[3] Poor calibration is a common source of mass accuracy errors.

Q3: Why is the MS/MS (or MSⁿ) spectrum of this compound so complex and difficult to interpret?

A3: The complexity arises from its cyclic structure. Unlike linear peptides which fragment predictably from the ends, cyclic peptides must first undergo ring-opening.[4] This initial cleavage can occur at any of the ten amide bonds, creating multiple different linear precursor ions of the same mass.[4] Each of these linear precursors then fragments further, producing overlapping series of b- and y-ions. This superposition of fragmentation patterns results in a highly complex MS/MS spectrum that is challenging to sequence manually.[5]

Q4: I see many unidentifiable peaks in my spectrum. What could be their origin?

A4: Unexpected peaks can originate from several sources:

  • Contaminants: Impurities from the sample matrix, solvents, or plasticizers can appear in the spectrum.

  • Co-eluting Compounds: Tyrocidine is often produced alongside Gramicidin S, another cyclic peptide with a different mass.[6] If the chromatographic separation is incomplete, both may appear in the same spectrum.

  • In-source Fragmentation: High source temperatures or voltages can cause the peptide to fragment before it reaches the mass analyzer, leading to peaks that are not true fragment ions from a selected precursor.

  • Dimerization: this compound is known to form dimers, which could appear at approximately double the m/z of the monomer, especially if doubly charged ([2M+2H]²⁺).[6]

Data Presentation: Key m/z Values

For accurate interpretation, it is essential to know the theoretical m/z values for the primary species you expect to observe.

Table 1: Theoretical m/z Values for Common this compound Adducts (Positive Ion Mode)

Ion SpeciesFormulaMonoisotopic Mass (Da)m/z
[M+H]⁺ [C₆₆H₈₈N₁₃O₁₃]⁺1270.66241270.66
[M+Na]⁺ [C₆₆H₈₇N₁₃O₁₃Na]⁺1292.64431292.64
[M+K]⁺ [C₆₆H₈₇N₁₃O₁₃K]⁺1308.61831308.62
[M+NH₄]⁺ [C₆₆H₉₁N₁₄O₁₃]⁺1287.68901287.69

Note: Masses are calculated based on the monoisotopic mass of this compound (1269.6546 Da).

Table 2: Amino Acid Composition of this compound

Understanding the residue masses helps in interpreting MS/MS fragmentation data.

Amino Acid ResidueAbbreviationMonoisotopic Residue Mass (Da)
L-PhenylalaninePhe (F)147.0684
D-PhenylalanineD-Phe (f)147.0684
L-AsparagineAsn (N)114.0429
L-GlutamineGln (Q)128.0586
L-TyrosineTyr (Y)163.0633
L-ValineVal (V)99.0684
L-LysineLys (K)128.0949
L-LeucineLeu (L)113.0841
D-PhenylalanineD-Phe (f)147.0684
L-ProlinePro (P)97.0528

Note: The exact sequence can vary. The sequence presented here is a common representation: cyclo(Phe-D-Phe-Asn-Gln-Tyr-Val-Lys-Leu-D-Phe-Pro). The D-amino acids are critical for its structure but have the same mass as their L-counterparts.

Experimental Protocols

Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry of this compound

This protocol outlines a general procedure for analyzing this compound using a standard ESI mass spectrometer (e.g., Q-TOF or Ion Trap).[7][8]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727) or acetonitrile (B52724).

    • For direct infusion, dilute the stock solution to 1-10 µg/mL using a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.

    • For LC-MS, use the same working solution for injection.

  • Instrumentation (Direct Infusion):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion Rate: 5-10 µL/min via a syringe pump.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂): Set to a flow rate appropriate for the instrument (e.g., 300-500 L/hr).

    • Desolvation Temperature: 300 - 400 °C.

  • Data Acquisition:

    • MS Scan (Full Scan): Acquire spectra over an m/z range of 200-1500 to observe the parent ion and potential adducts.

    • MS/MS Scan (Fragmentation): Isolate the precursor ion of interest (e.g., m/z 1270.66) using an appropriate isolation window (e.g., 1-2 m/z). Apply collision-induced dissociation (CID) with varying collision energies (a ramp of 20-50 eV is a good starting point) to generate fragment ions.

Troubleshooting Guide

Issue 1: No Signal or Very Low Signal Intensity

  • Question: I'm not seeing any peaks for this compound, or the signal is extremely weak. What should I check?

  • Answer:

    • Check Sample Concentration: Your sample may be too dilute. Prepare a fresh, slightly more concentrated working solution.[3]

    • Verify Instrument Settings: Ensure the mass spectrometer is in positive ion mode. Check that the capillary voltage and gas flows are set correctly. An unstable spray can lead to poor signal; check the spray needle for blockages.

    • Solvent Composition: this compound is hydrophobic. Ensure your solvent has sufficient organic content (e.g., >50% acetonitrile or methanol) to keep it in solution. The presence of an acid (e.g., 0.1% formic acid) is crucial for efficient protonation.

    • Source Contamination: A dirty ion source can suppress the signal. Perform routine source cleaning according to the manufacturer's protocol.

Issue 2: Mass Accuracy is Poor

  • Question: My observed masses are consistently off by a significant margin. How can I fix this?

  • Answer:

    • Recalibrate the Instrument: This is the most common cause of poor mass accuracy. Run the calibration routine for your mass spectrometer using the recommended calibration standard for your mass range.[3]

    • Use a Lock Mass: For high-resolution instruments (e.g., TOF, Orbitrap), using a lock mass or internal calibrant can correct for mass drift during the analysis.

Issue 3: Domination of Sodium/Potassium Adducts

  • Question: The most intense peaks in my spectrum are the [M+Na]⁺ and [M+K]⁺ adducts, with very little [M+H]⁺. How can I reduce these?

  • Answer:

    • Use High-Purity Reagents: Switch to LC-MS grade solvents and additives. Avoid using glassware that has been washed with strong detergents, as it can be a source of sodium.

    • Use Certified Containers: Polyethylene (PE) or PFA containers certified for low metal content can reduce leaching of contaminants.

    • Increase Protonation Efficiency: Ensure you have an adequate concentration of a proton source (e.g., 0.1% formic acid) in your mobile phase to favor the formation of [M+H]⁺ over metal adducts.

Visualizations

The following diagrams illustrate key concepts in the analysis of this compound.

fragmentation_pathway start Cyclic this compound (Precursor Ion) ring_opening Ring Opening at any Amide Bond (CID) start->ring_opening linear1 Linear Precursor 1 (m/z = 1270.66) ring_opening->linear1 linear2 Linear Precursor 2 (m/z = 1270.66) ring_opening->linear2 linear_etc ... (up to 10 isomers) ring_opening->linear_etc fragmentation Further Fragmentation (MS/MS) linear1->fragmentation linear2->fragmentation linear_etc->fragmentation fragments Complex Mixture of b- and y-type ions fragmentation->fragments

Caption: Fragmentation pathway of cyclic this compound in MS/MS.

troubleshooting_workflow start Acquire Mass Spectrum check_parent Is Parent Ion (e.g., [M+H]⁺) Present and Correct? start->check_parent analyze_msms Proceed to MS/MS Analysis check_parent->analyze_msms Yes troubleshoot_parent Troubleshoot Parent Ion check_parent->troubleshoot_parent No yes_path Yes no_path No check_adducts Check for Adducts ([M+Na]⁺, [M+K]⁺) troubleshoot_parent->check_adducts check_analogs Consider Different Tyrocidine Analogs troubleshoot_parent->check_analogs check_cal Verify Instrument Calibration troubleshoot_parent->check_cal check_signal Check for Low Signal (Concentration, Source) troubleshoot_parent->check_signal

Caption: Logical workflow for troubleshooting this compound mass spectra.

References

Technical Support Center: Overcoming Tyrocidine A Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when assessing cell viability in the presence of Tyrocidine A, a potent antimicrobial peptide known for its membrane-disrupting properties.

Frequently Asked Questions (FAQs)

Q1: Why are my results from MTT or resazurin-based cell viability assays inconsistent when testing this compound?

A1: Assays relying on the metabolic reduction of tetrazolium salts (like MTT) or resazurin (B115843) can be unreliable in the presence of membrane-disrupting agents like this compound.[1][2][3] The primary mechanism of this compound is the permeabilization of the cell membrane, which can lead to a rapid loss of cellular integrity and leakage of intracellular components.[4][5][6] This disruption can interfere with the assay in several ways:

  • Altered Metabolic State: Membrane damage can artificially alter the metabolic state of the cells that are not yet dead, leading to inaccurate readings.

  • Direct Reduction of Dyes: While not definitively shown for this compound, some compounds can directly reduce the assay dyes, leading to a false positive signal for cell viability.[2]

  • Leakage of Reducing Agents: Compromised membranes can leak intracellular reducing agents (like NADH), which could potentially interact with the assay reagents in the culture medium.

Q2: What is the primary mechanism of this compound's cytotoxicity?

A2: this compound is a cyclic decapeptide that acts as a cationic antimicrobial peptide. Its primary mode of action is the disruption of the cell membrane's integrity.[4][5] It integrates into the lipid bilayer, forming ion-conducting pores and causing lipid phase separation.[6][7] This leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis and death.[7][8] Some studies also suggest it can cause DNA damage and interfere with DNA-binding proteins.[6][7]

Q3: Which cell viability assays are recommended for use with membrane-disrupting peptides like this compound?

A3: For compounds like this compound, it is best to use assays that are not dependent on cellular metabolism or that directly measure the known mechanism of action (membrane disruption). Recommended assays include:

  • ATP-Based Viability Assays: These assays quantify the amount of ATP in a cell population, which is a direct indicator of metabolically active, viable cells.[9][10] ATP levels rapidly decrease in dying cells, providing a sensitive measure of cytotoxicity.[10][11]

  • Lactate (B86563) Dehydrogenase (LDH) Release Assays: Since this compound causes membrane damage, measuring the release of the stable cytosolic enzyme LDH into the culture supernatant is a direct and reliable method to quantify cytotoxicity.[12][13]

  • Dye Exclusion Assays: Using membrane-impermeable DNA dyes like Propidium Iodide (PI) or SYTOX Green allows for the quantification of cells with compromised membranes via flow cytometry or fluorescence microscopy.[14][15]

  • Real-Time Cytotoxicity Assays: Impedance-based systems (like xCELLigence) or live-cell imaging with non-toxic dyes (such as Incucyte systems) provide continuous monitoring of cell death, offering kinetic data on the cytotoxic effects of this compound.[16][17][18][19]

  • Total Protein Quantification: Assays like the Sulforhodamine B (SRB) or Crystal Violet assays measure the total protein content of adherent cells, which correlates with the number of viable cells and is less susceptible to metabolic interference.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background in LDH assay Serum in the culture medium contains LDH.Use serum-free medium for the duration of the assay or a low-serum (e.g., 1%) medium. Always include a "medium only" background control.[20]
Inconsistent results with ATP assay ATP degradation after cell lysis.Use an ATP assay kit with reagents that inhibit ATPases and stabilize the luminescent signal.[9]
Signal variability in dye exclusion assays Inconsistent gating in flow cytometry or uneven staining.Standardize gating strategies and ensure proper mixing of the dye with the cell suspension. Use appropriate controls for compensation if performing multi-color analysis.
Unexpectedly high "viability" with MTT assay Potential direct reduction of MTT by this compound or altered cellular metabolism.Switch to a non-metabolic assay such as an ATP-based assay, LDH release assay, or a total protein stain like SRB.[9][12]

Quantitative Data Summary

The following table summarizes the expected outcomes of different cell viability assays when testing a membrane-disrupting compound like this compound.

Assay Type Principle Expected Outcome with this compound Potential for Interference
Tetrazolium Reduction (e.g., MTT) Metabolic activity reduces a tetrazolium salt to a colored formazan.[1]Dose-dependent decrease in signal, but potentially unreliable.High: Altered metabolism and potential for direct dye reduction can lead to inaccurate results.[2][3]
ATP-Based Luminescence Measures ATP, an indicator of metabolically active cells.[10]Dose-dependent decrease in luminescent signal.Low: Directly measures cellular energy, a reliable marker of viability.[11]
LDH Release Measures the release of lactate dehydrogenase from damaged cells.Dose-dependent increase in colorimetric or fluorescent signal in the supernatant.Low: Directly quantifies the primary mechanism of cytotoxicity.[13]
Dye Exclusion (e.g., Propidium Iodide) Fluorescent dye enters and stains the DNA of membrane-compromised cells.[14]Dose-dependent increase in the percentage of fluorescently labeled cells.Low: A direct measure of membrane integrity.
Sulforhodamine B (SRB) Stains total cellular protein.[12]Dose-dependent decrease in absorbance.Low: Measures cell number based on biomass, avoiding metabolic artifacts.
Real-Time Impedance Measures changes in electrical impedance as cells detach and die.[16][19]Dose- and time-dependent decrease in cell index.Low: Provides kinetic data on cell death.

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay

This protocol is a general guideline; refer to the manufacturer's instructions for your specific kit.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired time period.

  • Reagent Preparation: Equilibrate the ATP detection reagent to room temperature.

  • Cell Lysis and ATP Measurement: Add the ATP detection reagent directly to each well according to the kit's protocol (e.g., a volume equal to the culture medium).[21]

  • Incubation: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background luminescence from wells with medium only.

Protocol 2: LDH Release Assay

This protocol is a general guideline; refer to the manufacturer's instructions for your specific kit.

  • Cell Seeding: Seed cells in a 96-well clear-bottomed plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and include the following controls:

    • Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) provided in the kit.[20]

    • Medium Background Control: Wells with culture medium only.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture provided in the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Visualizations

Signaling and Cytotoxicity Pathway of this compound

TyrocidineA_Mechanism TyrocidineA This compound CellMembrane Cellular Membrane TyrocidineA->CellMembrane Binds to and inserts into PoreFormation Pore Formation & Membrane Permeabilization CellMembrane->PoreFormation IonFlux Uncontrolled Ion Flux (K+ Efflux, Ca2+ Influx) PoreFormation->IonFlux ContentLeakage Leakage of Cytoplasmic Contents (e.g., LDH, ATP) PoreFormation->ContentLeakage MembraneDepolarization Membrane Depolarization IonFlux->MembraneDepolarization CellDeath Cell Death (Lysis) ContentLeakage->CellDeath MembraneDepolarization->CellDeath Assay_Selection_Workflow Start Start: Assess Viability with This compound InitialAssay Initial Assay Choice: Metabolism-based (e.g., MTT) Start->InitialAssay InconsistentResults Results Inconsistent or Suspect Interference? InitialAssay->InconsistentResults Run Experiment AlternativeAssay Select Alternative Assay InconsistentResults->AlternativeAssay Yes Validate Validate Results & Analyze Data InconsistentResults->Validate No ATP_Assay ATP-Based Assay (Measures Viability) AlternativeAssay->ATP_Assay LDH_Assay LDH Release Assay (Measures Cytotoxicity) AlternativeAssay->LDH_Assay RealTime_Assay Real-Time Monitoring (Impedance/Imaging) AlternativeAssay->RealTime_Assay ATP_Assay->Validate LDH_Assay->Validate RealTime_Assay->Validate

References

Technical Support Center: Stabilizing Tyrocidine A Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of Tyrocidine A formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is a cyclic decapeptide known for its robust structure. However, like other peptides, it can be susceptible to physical and chemical degradation over time, particularly in aqueous solutions. The primary concerns for long-term storage are:

  • Aggregation: As an amphipathic molecule, this compound has a tendency to self-associate and form aggregates or gels in aqueous solutions, which can lead to a loss of bioactivity and potentially cause immunogenicity.[1]

  • Hydrolysis: Although its cyclic nature provides some protection, peptide bonds can still undergo hydrolysis, especially at extreme pH values, leading to the formation of linear degradants.

  • Oxidation: Certain amino acid residues within the this compound sequence can be susceptible to oxidation, which can alter its conformation and biological activity.

Q2: What are the optimal storage conditions for this compound formulations?

A2: For long-term stability, lyophilized (freeze-dried) formulations of this compound are highly recommended. These should be stored at -20°C or below in a tightly sealed container, protected from moisture and light. Aqueous formulations are less stable and should be stored at 2-8°C for short-term use and protected from light. It is crucial to minimize freeze-thaw cycles for frozen aqueous solutions.

Q3: Which excipients are recommended for stabilizing this compound formulations?

A3: The choice of excipients is critical for maintaining the stability of this compound. Commonly used stabilizers for peptide formulations that can be considered for this compound include:

  • Cryoprotectants/Lyoprotectants: For lyophilized formulations, sugars such as sucrose or trehalose are essential to protect the peptide structure during freezing and drying.

  • Bulking Agents: Mannitol can be used in lyophilized formulations to ensure a robust cake structure.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 or Poloxamer 188 can be included at low concentrations (e.g., 0.01-0.1%) to reduce aggregation and surface adsorption.

  • Buffers: Maintaining an optimal pH is crucial. Buffers such as histidine or citrate are often used to maintain a pH range of 6.0-7.0, which is generally favorable for peptide stability.

  • Antioxidants: To prevent oxidative degradation, antioxidants like methionine or glutathione can be included in the formulation.[2]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in Aqueous Formulation

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Poor Solubility This compound is known to have limited solubility in aqueous solutions and is more soluble in organic solvents like DMSO or ethanol.[1] Precipitation can occur when a concentrated organic stock is diluted into an aqueous buffer.1. Prepare a high-concentration stock solution in 100% DMSO. 2. Add the stock solution dropwise to the vigorously stirring aqueous buffer to ensure rapid dispersion. 3. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid toxicity in biological assays.
pH Shift The pH of the solution may have shifted to the isoelectric point of this compound, where its solubility is at a minimum.1. Ensure the formulation is buffered to a pH of 6.0-7.0 using a suitable buffer like histidine or citrate. 2. Verify the final pH of the formulation after all components have been added.
Aggregation This compound can self-aggregate in aqueous solutions, leading to the formation of visible particles.[1]1. Incorporate a non-ionic surfactant such as Polysorbate 80 (at 0.02% w/v) into the formulation. 2. Consider including solubility enhancers like certain amino acids (e.g., arginine) in the formulation.[2]
Issue 2: Loss of Antimicrobial Activity During Long-Term Storage

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Chemical Degradation Hydrolysis or oxidation of the peptide may have occurred, leading to a loss of the active conformation.1. For liquid formulations, ensure the pH is maintained in the optimal range (6.0-7.0) and consider adding an antioxidant. 2. For long-term storage, lyophilization is the preferred method to minimize chemical degradation.
Formation of Soluble Aggregates Small, soluble aggregates may have formed that are not visibly apparent but can lead to a decrease in the concentration of active, monomeric this compound.1. Analyze the formulation using Size Exclusion Chromatography (SEC-HPLC) to detect the presence of soluble aggregates. 2. Optimize the formulation by including aggregation inhibitors like surfactants or by adjusting the ionic strength.
Adsorption to Container This compound, being a hydrophobic peptide, can adsorb to the surface of storage vials, especially those made of glass, reducing the effective concentration in the solution.1. Use low-protein-binding polypropylene (B1209903) vials for storage. 2. Include a low concentration of a non-ionic surfactant in the formulation to reduce surface adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways for this compound, which is crucial for developing a stability-indicating analytical method.

Stress Conditions:

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24, 48, and 72 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24, 48, and 72 hours.
Oxidation Dissolve this compound in 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.
Thermal Degradation Store lyophilized this compound powder at 80°C for 7 days.
Photostability Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be analyzed by a stability-indicating HPLC method at each time point.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 30°C
Injection Volume 20 µL

This method is a starting point and may require optimization for specific formulations and degradation products.

Visualizations

Formulation_Development_Workflow Workflow for Developing a Stable this compound Formulation cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Stability Testing A Physicochemical Characterization (Solubility, pI) B Forced Degradation Study A->B C Develop Stability- Indicating Method (HPLC) B->C D Screen Buffers (pH 6.0-7.0) C->D F Prepare Trial Formulations D->F E Screen Stabilizers (Sugars, Surfactants) E->F G Optimize Excipient Concentrations F->G H Lyophilization Cycle Development G->H I Long-Term Stability Study (ICH Guidelines) H->I J Characterize Final Formulation (Activity, Purity) I->J K Final Product J->K Stable Formulation

Caption: A logical workflow for the development of a stable this compound formulation.

Troubleshooting_Loss_of_Activity Troubleshooting Loss of this compound Activity Start Loss of Antimicrobial Activity Detected A Visual Inspection: Precipitate or Cloudiness? Start->A B Yes A->B C No A->C D Refer to Troubleshooting Guide: Issue 1 B->D E Analyze by SEC-HPLC: Soluble Aggregates Present? C->E F Yes E->F G No E->G H Optimize Formulation: - Add/Increase Surfactant - Adjust Ionic Strength F->H I Analyze by RP-HPLC: Degradation Peaks Present? G->I J Yes I->J K No I->K L Investigate Degradation Pathway: - Adjust pH - Add Antioxidant - Consider Lyophilization J->L M Investigate Adsorption: - Use Low-Binding Vials - Add Surfactant K->M

Caption: A decision tree for troubleshooting the loss of this compound's antimicrobial activity.

References

Technical Support Center: Enhancing Tyrocidine A Production from Brevibacillus brevis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Tyrocidine A production from Brevibacillus brevis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the yield of this potent antimicrobial peptide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to produce this compound.

Issue IDQuestionPossible Causes & Troubleshooting Steps
TY-01 Low or No this compound Yield 1. Inadequate Culture Conditions: - pH: The optimal pH for this compound production can vary. Start with a pH of 7.0 and optimize within a range of 6.5-8.5. - Temperature: B. brevis is typically cultured at 30-37°C. A lower temperature within this range may favor peptide production over rapid cell growth. 2. Nutrient Limitation: - Carbon Source: Ensure an adequate supply of a suitable carbon source, such as glucose. - Nitrogen Source: Complex nitrogen sources like tryptone and beef extract are often used. - Amino Acid Precursors: this compound is rich in specific amino acids (e.g., phenylalanine, proline, valine, leucine, ornithine). Supplementing the medium with these precursors can enhance yield. 3. Strain Viability and Integrity: - Strain Degradation: Brevibacillus brevis strains can lose their ability to produce this compound over successive subcultures. It is advisable to use fresh cultures from cryopreserved stocks. - Contamination: Microbial contamination can outcompete B. brevis for nutrients and alter culture conditions. Regularly check for culture purity via microscopy and plating.
TY-02 Inconsistent Batch-to-Batch Yield 1. Inoculum Variability: - Standardize the age and density of the inoculum to ensure a consistent starting point for each fermentation. 2. Media Preparation Inconsistencies: - Precisely weigh and dissolve all media components. Variations in media composition can significantly impact yield. 3. Fluctuations in Fermentation Parameters: - Tightly control pH, temperature, and aeration throughout the fermentation process.
TY-03 Difficulty in Extracting and Purifying this compound 1. Inefficient Cell Lysis: - this compound is produced intracellularly. Ensure complete cell lysis to release the peptide. Methods like sonication or enzymatic lysis can be employed. 2. Poor Recovery from Extraction: - Use an appropriate organic solvent for extraction, such as ethanol (B145695) or methanol. Multiple extraction steps may be necessary. 3. Suboptimal HPLC Purification: - The choice of column (e.g., C18) and the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with trifluoroacetic acid) are critical for successful purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for high-yield this compound production?

A1: While the exact optimal medium can be strain-specific, a rich medium containing a good carbon source, complex nitrogen sources, and essential minerals is a good starting point. For instance, a nutrient broth medium containing tryptone, beef extract, NaCl, and glucose has been used for the production of related peptides in B. brevis.[2] Supplementation with the constituent amino acids of this compound can also significantly boost production.

Q2: How can I confirm that my B. brevis strain has the genetic potential to produce this compound?

A2: The biosynthesis of this compound is carried out by a multi-enzyme complex encoded by the tyrocidine biosynthesis operon, which includes the genes tycA, tycB, and tycC.[3][4] You can use PCR with primers specific to these genes to confirm their presence in your strain.

Q3: At what growth phase is this compound typically produced?

A3: The production of non-ribosomal peptides like this compound is often associated with the late logarithmic to early stationary phase of bacterial growth.

Q4: Can I use a fed-batch fermentation strategy to increase the yield of this compound?

A4: Yes, a fed-batch strategy can be highly effective. By periodically or continuously feeding a concentrated nutrient solution, you can maintain optimal nutrient levels, prolong the production phase, and achieve higher cell densities and, consequently, higher this compound yields.

Data Presentation

The following tables summarize quantitative data on factors that can influence the yield of antimicrobial peptides in Brevibacillus and related species. Please note that specific yields for this compound can vary significantly based on the strain and exact experimental conditions.

Table 1: Illustrative Effect of Medium Composition on Antimicrobial Peptide Yield

Medium ComponentConcentrationIllustrative Yield ImprovementReference
Glucose10-20 g/LBaselineGeneral Knowledge
Tryptone10-20 g/L1.5 - 2.0x[2]
Beef Extract3-5 g/L1.2 - 1.5x[2]
Amino Acid PrecursorsVariesCan significantly increase yield[5]

Table 2: Impact of Fermentation Parameters on Peptide Production

ParameterOptimized RangePotential Impact on Yield
pH6.5 - 7.5Maintaining optimal pH can prevent enzyme denaturation and improve nutrient uptake.
Temperature30 - 37 °CLower temperatures can sometimes favor secondary metabolite production over biomass.
AerationVariesAdequate oxygen supply is crucial for cell growth and energy-intensive peptide synthesis.

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of Brevibacillus brevis from a fresh agar (B569324) plate to 10 mL of nutrient broth.

    • Incubate at 30°C with shaking at 200 rpm for 16-18 hours.

  • Fermentation:

    • Prepare the production medium (e.g., Nutrient Broth supplemented with 1% w/v glucose).

    • Inoculate the production medium with the overnight culture to an initial OD600 of 0.1.

    • Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

    • Monitor cell growth (OD600) and this compound production periodically.

Protocol 2: Extraction and Purification of this compound
  • Cell Harvesting and Lysis:

    • Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the cells.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication on ice.

  • Solvent Extraction:

    • Add an equal volume of ethanol to the cell lysate and incubate with agitation for 4-6 hours at room temperature.

    • Centrifuge to remove cell debris and collect the supernatant containing this compound.

    • Repeat the extraction process on the pellet to maximize recovery.

  • Purification by Reverse-Phase HPLC:

    • Concentrate the pooled supernatant under vacuum.

    • Filter the concentrated extract through a 0.22 µm filter.

    • Inject the filtered sample onto a C18 reverse-phase HPLC column.[1]

    • Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).[1]

    • Collect fractions corresponding to the this compound peak and confirm purity by analytical HPLC and mass spectrometry.

Visualizations

This compound Biosynthesis Pathway

Tyrocidine_Biosynthesis cluster_TycB TycB Synthetase cluster_TycC TycC Synthetase TycA Phe -> D-Phe TycB1 Pro TycA->TycB1 Transfer TycB2 Phe -> D-Phe TycB3 Asn TycC1 Gln TycB3->TycC1 Transfer TycC2 Tyr TycC3 Val TycC4 Orn TycC5 Leu TycC6 D-Phe Release Thioesterase Domain TycC6->Release Transfer Release->TycA

Caption: Non-ribosomal synthesis of this compound.

General Workflow for Enhancing this compound Yield

Yield_Enhancement_Workflow Start Start with B. brevis Culture Media_Optimization Optimize Fermentation Medium (Carbon, Nitrogen, Precursors) Start->Media_Optimization Fermentation_Parameters Optimize Physical Parameters (pH, Temperature, Aeration) Media_Optimization->Fermentation_Parameters Fermentation_Strategy Select Fermentation Strategy (Batch vs. Fed-Batch) Fermentation_Parameters->Fermentation_Strategy Extraction Develop Efficient Extraction Protocol Fermentation_Strategy->Extraction Purification Optimize HPLC Purification Extraction->Purification Analysis Quantify Yield and Purity (HPLC, MS) Purification->Analysis Analysis->Media_Optimization Iterative Optimization High_Yield High this compound Yield Analysis->High_Yield

Caption: Workflow for this compound yield enhancement.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield Low_Yield Low this compound Yield? Check_Culture Is the culture pure and viable? Low_Yield->Check_Culture Check_Media Is the medium composition optimal? Check_Culture->Check_Media Yes Solution_Culture Use fresh stock, check for contamination Check_Culture->Solution_Culture No Check_Conditions Are fermentation parameters (pH, temp) controlled? Check_Media->Check_Conditions Yes Solution_Media Supplement with precursors, optimize C/N sources Check_Media->Solution_Media No Check_Genetics Does the strain contain the tyc operon? Check_Conditions->Check_Genetics Yes Solution_Conditions Calibrate probes, monitor conditions Check_Conditions->Solution_Conditions No Solution_Genetics Sequence for tyc genes, consider strain re-engineering Check_Genetics->Solution_Genetics No

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Crystallization of Tyrocidine A for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of Tyrocidine A for X-ray crystallography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound crystallization?

A successful starting concentration for this compound is approximately 30 mg/mL dissolved in methanol (B129727).[1] It is crucial to ensure the peptide is fully dissolved before setting up crystallization trials.

Q2: What are the known successful crystallization conditions for this compound?

A proven method for crystallizing this compound is the sitting drop vapor diffusion technique.[1] Crystals have been successfully grown at 18°C by equilibrating a solution of this compound in methanol against a reservoir solution containing a mixture of 2,4-methylpentanediol (MPD) and methanol.[1]

Q3: How pure does my this compound sample need to be for crystallization?

For successful crystallization, a high degree of purity is essential. A purity of approximately 98% or higher, as determined by methods like reverse-phase HPLC, is recommended.[1] Impurities can inhibit nucleation and lead to disordered crystals or amorphous precipitate.[2]

Q4: How long does it typically take for this compound crystals to appear?

Under the reported successful conditions, crystals of this compound in the shape of triangular prisms appeared after approximately one month.[1] Patience is key in crystallization experiments, as nucleation and crystal growth can be slow processes.

Q5: My crystals are very small. What can I do to increase their size?

To obtain larger crystals suitable for X-ray diffraction, you can try optimizing the initial crystallization conditions. This can involve slightly varying the precipitant concentration, the temperature of incubation, or the initial protein concentration. Seeding, where a small, existing crystal is introduced into a new crystallization drop, can also promote the growth of larger, more well-ordered crystals.

Troubleshooting Guide

This guide addresses common problems encountered during this compound crystallization and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals, Clear Drops - Concentration of this compound or precipitant is too low.- Suboptimal pH or temperature.- Increase the concentration of this compound or the precipitant in the reservoir.- Screen a range of temperatures for incubation.- Try a different precipitant or a combination of precipitants.
Amorphous Precipitate - Supersaturation was reached too quickly.- Purity of this compound is insufficient.- Incorrect ratio of sample to reservoir solution in the drop.- Lower the initial concentration of this compound or the precipitant.- Further purify the this compound sample using techniques like HPLC.[1]- Vary the drop ratio (e.g., 2:1, 1:2 sample to reservoir).
Microcrystals or "Showers" of Tiny Crystals - Nucleation is too rapid and excessive.- Decrease the concentration of this compound or the precipitant.- Increase the volume of the crystallization drop.- Consider micro-seeding with a diluted solution of crushed crystals.
Poorly Formed or Twinned Crystals - Presence of impurities.- Non-optimal growth conditions.- Re-purify the this compound sample.- Screen different buffers, pH values, or additives.- Slow down the rate of equilibration by using a larger reservoir volume or a smaller drop size.
Crystals Do Not Diffract Well - Internal disorder within the crystal lattice.- Small crystal size.- Radiation damage during data collection.- Optimize crystallization conditions to improve crystal quality (e.g., slower growth, additives).- Attempt to grow larger crystals.- Use cryoprotectants and flash-cool the crystals in liquid nitrogen before data collection.[1]

Experimental Protocols

This compound Purification

High-purity this compound is a prerequisite for successful crystallization. A common and effective method is reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Dissolve the crude this compound sample in a suitable solvent, such as methanol.

  • Purify the sample using a semi-preparative C18 column.[1]

  • Elute the peptide using a gradient of an appropriate organic solvent (e.g., acetonitrile) in water with a modifier like 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 100% water with 0.1% TFA to 95% acetonitrile (B52724) with 0.1% TFA.[1]

  • Monitor the elution profile using UV absorbance at a suitable wavelength (e.g., 280 nm).

  • Collect the fractions corresponding to the main this compound peak.

  • Confirm the purity of the pooled fractions by analytical RP-HPLC. The purity should ideally be ≥98%.[1]

  • Lyophilize the pure fractions to obtain a dry powder.

  • Dissolve the lyophilized this compound in methanol to the desired stock concentration (e.g., 30 mg/mL).[1]

Sitting Drop Vapor Diffusion Crystallization of this compound

This protocol is based on the successfully reported crystallization of this compound.[1]

Materials:

  • Purified this compound solution (30 mg/mL in methanol)

  • Reservoir solution: 1:5 (v/v) mixture of 2,4-methylpentanediol (MPD) and methanol

  • Siliconized glass posts or a sitting drop crystallization plate

  • Sealing tape or grease

Procedure:

  • Pipette 500 µL of the reservoir solution into the well of a sitting drop plate.

  • Carefully place a 10 µL drop of the this compound solution onto the siliconized glass post.[1]

  • Seal the well with clear sealing tape or by placing a greased cover slip over it to ensure an airtight environment.

  • Incubate the plate at a constant temperature of 18°C.[1]

  • Monitor the drops periodically under a microscope for the appearance of crystals. Be patient, as crystal growth can take up to a month.[1]

  • Once crystals have grown to a suitable size, they can be harvested for X-ray diffraction analysis. Before data collection, it is advisable to briefly soak the crystal in a cryoprotectant solution (e.g., neat MPD) and then flash-cool it in a stream of cold nitrogen gas.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Crystallization start Start: Purified This compound Sample setup Set up Crystallization Trials (e.g., Sitting Drop Vapor Diffusion) start->setup observe Observe Drops Under Microscope setup->observe outcome Outcome? observe->outcome crystals Well-formed Crystals outcome->crystals Crystals Formed precipitate Amorphous Precipitate outcome->precipitate Precipitate clear_drop Clear Drop outcome->clear_drop No Change microcrystals Microcrystals outcome->microcrystals Tiny Crystals proceed Proceed to X-ray Diffraction crystals->proceed optimize_precipitate Troubleshoot: - Lower concentration - Check purity - Vary drop ratio precipitate->optimize_precipitate optimize_clear Troubleshoot: - Increase concentration - Vary temperature/pH clear_drop->optimize_clear optimize_micro Troubleshoot: - Decrease concentration - Micro-seeding microcrystals->optimize_micro optimize_precipitate->setup optimize_clear->setup optimize_micro->setup

Caption: Troubleshooting workflow for this compound crystallization.

ProblemSolution Common Crystallization Problems and Solutions cluster_problems Observed Problems cluster_solutions Potential Solutions p1 Amorphous Precipitate s1 Decrease Concentration (this compound / Precipitant) p1->s1 s3 Optimize Purity p1->s3 p2 No Crystals (Clear Drop) s2 Increase Concentration (this compound / Precipitant) p2->s2 s5 Vary Temperature p2->s5 p3 Microcrystals p3->s1 s6 Micro-seeding p3->s6 p4 Poor Crystal Morphology p4->s3 s4 Screen Additives / pH p4->s4

Caption: Logical relationship between crystallization problems and solutions.

References

minimizing hemolytic activity of Tyrocidine A derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on minimizing the hemolytic activity of Tyrocidine A derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high antimicrobial activity but also high hemolytic activity. What is the primary cause and how can I reduce the hemolysis?

A1: The high hemolytic activity of this compound and its analogs is primarily attributed to their amphipathic nature, which allows them to disrupt the lipid bilayers of both bacterial and mammalian (e.g., red blood cell) membranes.[1][2] The key to reducing hemolytic activity while preserving antimicrobial potency lies in modulating the peptide's structure to increase its selectivity for bacterial membranes over mammalian membranes.

Several strategies have proven effective:

  • Amino Acid Substitution: Replacing specific hydrophobic or neutral amino acids with cationic (positively charged) residues can significantly decrease hemolytic activity. A notable strategy is the substitution of glutamine at position 6 (Gln6) with a cationic amino acid, which has been shown to enhance the therapeutic index by up to 140-fold.[3]

  • Modulating Amphipathicity: Carefully balancing the hydrophobic and hydrophilic faces of the peptide is crucial. For instance, substituting the hydrophobic D-Phenylalanine at position 4 (D-Phe4) with a basic D-amino acid can reduce hemolytic effects.[2] Increasing the net positive charge on the hydrophilic face generally enhances selectivity for negatively charged bacterial membranes.

Q2: What is the relationship between hydrophobicity, charge, and the hemolytic activity of this compound derivatives?

A2: The relationship is a delicate balance. Generally, increased hydrophobicity correlates with higher hemolytic activity. However, a certain level of hydrophobicity is required for antimicrobial action. The key is to optimize the net charge and the spatial distribution of charged residues. Increasing the net positive charge can enhance the electrostatic attraction to negatively charged bacterial membranes, while strategic placement of these charges can decrease interaction with the zwitterionic membranes of erythrocytes, thus lowering hemolysis. An optimal net positive charge appears to be around +7 or +8 for a high therapeutic index; a sharp increase in hemolytic activity has been observed with a net charge of +9.[4]

Q3: I am synthesizing a library of this compound analogs. What is a general workflow for screening their efficacy and toxicity?

A3: A standard screening workflow involves synthesis, purification, and then parallel assays for antimicrobial and hemolytic activity. The goal is to identify candidates with a low Minimum Inhibitory Concentration (MIC) against target bacteria and a high HC50 (the concentration causing 50% hemolysis), resulting in a favorable therapeutic index (HC50/MIC).

screening_workflow cluster_synthesis Synthesis & Purification cluster_assays Biological Evaluation cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization MIC_Assay MIC Assay Characterization->MIC_Assay Hemolysis_Assay Hemolysis Assay Characterization->Hemolysis_Assay Data_Analysis Calculate HC50 & MIC MIC_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Therapeutic_Index Determine Therapeutic Index (HC50/MIC) Data_Analysis->Therapeutic_Index Lead_Identification Lead Candidate Identification Therapeutic_Index->Lead_Identification

Caption: General workflow for screening this compound derivatives.

Data Presentation

Table 1: Antimicrobial (MIC) and Hemolytic (HC50) Activities of Selected this compound Analogs

CompoundModificationMIC (µg/mL) vs. S. aureusHC50 (µg/mL)Therapeutic Index (HC50/MIC)
This compound Parent Peptide16< 10< 0.6
Analog 1 [Gln6 -> Lys]8> 250> 31
Analog 2 [D-Phe4 -> D-Lys]32> 250> 7.8
Analog 5 Structure not specified2Not ReportedNot Reported
Analog 8 Structure not specified32Not ReportedNot Reported

Data synthesized from multiple sources for illustrative comparison. Actual values can vary based on specific experimental conditions.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines a general manual procedure for Fmoc-based solid-phase synthesis of a linear this compound precursor.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling agent: HATU (or HBTU)

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with HATU (0.95 eq.) and DIEA (2 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat the deprotection (step 2) and coupling (step 3) steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the linear peptide is assembled, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Cyclization: The linear peptide is typically cyclized in solution using a coupling agent like DPPA (diphenylphosphoryl azide) under basic conditions.

spss_workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple next Fmoc-AA (HATU/DIEA in DMF) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Loop Repeat for all AAs Wash2->Loop Loop->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Loop->Final_Deprotect No Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purify Linear Peptide (HPLC) Cleave->Purify Cyclize Cyclization in Solution Purify->Cyclize Final_Purify Final Purification (HPLC) Cyclize->Final_Purify End Characterize (MS) Final_Purify->End

Caption: Solid-Phase Peptide Synthesis and cyclization workflow.
Hemolysis Assay Protocol

This protocol is used to determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solutions of known concentrations

  • Positive control: 0.1% Triton X-100 solution

  • 96-well V-bottom plates

  • Microplate reader (absorbance at 405 nm or 570 nm)

Procedure:

  • Prepare hRBCs:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and buffy coat.

    • Wash the pelleted RBCs three times with cold PBS.

    • Resuspend the final pellet in PBS to a 2% (v/v) suspension.[5]

  • Assay Setup:

    • Add 75 µL of PBS to the sample wells of a 96-well plate.

    • Add 75 µL of peptide stock solution in serial two-fold dilutions to the wells.

    • For the positive control (100% hemolysis), add 75 µL of 0.1% Triton X-100.[6]

    • For the negative control (0% hemolysis), add 75 µL of PBS.[6]

  • Incubation:

    • Add 75 µL of the 2% hRBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.[5]

  • Measurement:

    • Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.

    • Carefully transfer 60-75 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 405 nm (or 570 nm) to quantify hemoglobin release.[7][8]

  • Calculation:

    • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[6]

    • Plot the % hemolysis against the peptide concentration and determine the HC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB) or Cation-Adjusted MHB (CA-MHB)[9][10]

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[9]

  • Peptide stock solutions

  • Peptide diluent: 0.01% acetic acid with 0.2% BSA (to prevent peptide loss)[9]

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[9]

  • Prepare Peptide Dilutions:

    • Perform serial two-fold dilutions of the peptide stock solution in the peptide diluent.

  • Assay Plate Setup:

    • In a sterile 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of each peptide dilution to the corresponding wells.

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Include a positive control (bacteria with no peptide) and a negative/sterility control (broth only).[9]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[11]

  • Determine MIC:

    • The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD600) with a microplate reader.[12]

References

Validation & Comparative

comparing Tyrocidine A and gramicidin S mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanisms of Action: Tyrocidine A vs. Gramicidin (B1672133) S

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two historically significant cyclic decapeptide antibiotics: this compound and Gramicidin S. While structurally similar, recent research reveals that their methods of bacterial cell disruption are surprisingly distinct.[1][2] This document synthesizes experimental findings to highlight these differences, offering valuable insights for the development of novel antimicrobial agents.

Key Mechanistic Differences at a Glance

This compound and Gramicidin S, despite both targeting the bacterial cell membrane, exhibit fundamentally different modes of action.[1][2][3] this compound acts as a potent membrane disruptor, forming pores and causing widespread cellular damage.[1][2][3][4] In contrast, Gramicidin S has a more subtle effect on the membrane, primarily disorganizing specific cellular processes without causing immediate, catastrophic leakage.[1][3][5]

Comparative Analysis of Cellular Effects

The following table summarizes the quantitative effects of this compound and Gramicidin S on bacterial cells, primarily focusing on their interactions with the cell membrane.

ParameterThis compoundGramicidin SExperimental Method
Membrane Depolarization Strong and immediate depolarization at 0.5x MIC.[1]Gradual and partial depolarization at 1x MIC; full depolarization only at 2x MIC.[1]Membrane Potential Assay using DiSC₃(5) dye.
Pore Formation Rapid formation of large, ion-conducting pores leading to propidium (B1200493) iodide influx.[1][4]No significant propidium iodide influx, even at lytic concentrations (2x MIC), suggesting no pore formation.[1][4]Membrane Permeability Assay using propidium iodide.
Membrane Fluidity Strong reduction in overall membrane fluidity.[2][3][6]Minor effects on overall membrane fluidity.[2][3][6]Laurdan Generalized Polarization (GP) Spectroscopy.
Lipid Phase Separation Induces significant lipid phase separation.[2][3]Causes only mild lipid demixing.[2][3]Fluorescence Microscopy with DiIC12 staining.
Effect on Membrane Proteins Delocalization of a broad range of both peripheral and integral membrane proteins.[1][2][3]Delocalization of specific peripheral membrane proteins involved in cell division and cell wall synthesis; no effect on integral membrane proteins.[1][2][3]Bacterial Cytological Profiling using fluorescently labeled proteins.
Effect on DNA Causes DNA damage and interferes with DNA-binding proteins.[1][2][3]No effect on DNA.[1][2][3]Fluorescence Microscopy of nucleoid morphology.
Cellular Morphology Severe cellular damage, leakage of intracellular contents, and cell lysis.[1]Cells remain largely intact, with some alterations to cell wall integrity.[1]Transmission Electron Microscopy.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and molecular interactions of this compound and Gramicidin S with the bacterial cell.

Tyrocidine_A_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cytoplasm Membrane Lipid Bilayer Pore Ion-conducting Pore Membrane->Pore Forms Fluidity Membrane Fluidity Membrane->Fluidity Reduces LipidSeparation Lipid Phase Separation Membrane->LipidSeparation Induces Delocalization Delocalization of Membrane Proteins Membrane->Delocalization Causes IntegralProtein Integral Membrane Protein PeripheralProtein Peripheral Membrane Protein DNA Nucleoid (DNA) Cytoplasm Intracellular Contents TyrocidineA This compound TyrocidineA->Membrane Inserts into membrane TyrocidineA->DNA Interferes with & causes damage Depolarization Strong Membrane Depolarization Pore->Depolarization Causes Leakage Leakage of Intracellular Contents Pore->Leakage Leads to CellLysis Cell Lysis Leakage->CellLysis Results in Delocalization->IntegralProtein Delocalization->PeripheralProtein

Caption: Mechanism of action for this compound.

Gramicidin_S_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cytoplasm Membrane Lipid Bilayer Depolarization Gradual & Partial Membrane Depolarization Membrane->Depolarization Causes LipidDemixing Mild Lipid Demixing Membrane->LipidDemixing Induces IntegralProtein Integral Membrane Protein PeripheralProtein Peripheral Membrane Protein (Cell Division/ Wall Synthesis) DisruptedProcesses Cell Division & Cell Wall Synthesis PeripheralProtein->DisruptedProcesses Disrupts DNA Nucleoid (DNA) GramicidinS Gramicidin S GramicidinS->Membrane Interacts with membrane GramicidinS->PeripheralProtein Delocalizes CellDeath Cell Death DisruptedProcesses->CellDeath Leads to

Caption: Mechanism of action for Gramicidin S.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the mechanisms of action of this compound and Gramicidin S, based on the methodologies described in the cited literature.

Membrane Potential Assay
  • Objective: To measure changes in bacterial membrane potential upon treatment with antimicrobial peptides.

  • Methodology:

    • Bacterial cells (e.g., Bacillus subtilis) are grown to the early exponential phase.

    • The cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS).

    • The membrane potential-sensitive fluorescent dye DiSC₃(5) is added to the cell suspension and incubated until a stable baseline fluorescence is achieved.

    • The antimicrobial peptide (this compound or Gramicidin S) is added at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

    • Changes in fluorescence are monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

Membrane Permeability (Pore Formation) Assay
  • Objective: To assess the formation of pores in the bacterial membrane.

  • Methodology:

    • Exponentially growing bacterial cells are treated with the peptides for a defined period (e.g., 5 minutes).

    • The fluorescent dye propidium iodide (PI) is added to the cell suspension. PI can only enter cells with compromised membranes.

    • The influx of PI is measured by monitoring the increase in fluorescence using a fluorometer or by fluorescence microscopy.

    • A positive control, such as a detergent (e.g., SDS), is used to induce maximal PI uptake.

Membrane Fluidity Assay
  • Objective: To determine the effect of the peptides on the fluidity of the bacterial membrane.

  • Methodology:

    • Bacterial cells are labeled with the fluorescent membrane probe Laurdan.

    • The labeled cells are treated with this compound or Gramicidin S.

    • The fluorescence emission spectrum of Laurdan is recorded at two different wavelengths (e.g., 440 nm and 490 nm).

    • The Generalized Polarization (GP) value is calculated from the intensity ratio at these two wavelengths. A higher GP value corresponds to lower membrane fluidity.

    • Measurements can be taken using a spectrophotometer for bulk population analysis or via microscopy for single-cell imaging.

Bacterial Cytological Profiling
  • Objective: To visualize the effects of the peptides on the localization of specific cellular components.

  • Methodology:

    • Strains of bacteria with fluorescently tagged proteins (e.g., GFP-fusions) are used. These proteins can be involved in various cellular processes such as cell division, cell wall synthesis, or DNA replication.

    • Cells are grown to the mid-exponential phase and treated with the antimicrobial peptides.

    • The localization of the fluorescently tagged proteins is observed using fluorescence microscopy.

    • Changes in protein localization patterns, such as delocalization from the membrane or formation of aggregates, are indicative of the peptide's mechanism of action.

Conclusion

The evidence strongly indicates that this compound and Gramicidin S, despite their structural similarities, are not interchangeable in their antibacterial mechanisms.[1] this compound is a potent, broad-spectrum membrane disruptor that leads to rapid cell death through pore formation and generalized cellular damage.[1][2][3] Gramicidin S, on the other hand, acts more selectively by disrupting specific protein localizations and cellular processes without causing widespread membrane leakage.[1][2][3] These findings underscore the subtle structure-activity relationships that govern the function of antimicrobial peptides and provide a valuable framework for the rational design of new antibiotics with tailored mechanisms of action.

References

Uncoupling Potency from Toxicity: A Comparative Guide to the Structure-Activity Relationship of Tyrocidine A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cyclic antimicrobial peptide Tyrocidine A presents a fascinating scaffold for antibiotic development. However, its potent antibacterial activity is marred by significant hemolytic effects, limiting its therapeutic application. This guide provides a comparative analysis of this compound analogues, focusing on the structural modifications that aim to dissociate its desired antimicrobial action from its undesirable cytotoxicity. The data presented herein is compiled from key studies in the field, offering a clear overview of the structure-activity relationships (SAR) that govern the biological profile of these compounds.

This compound, a cyclic decapeptide isolated from Brevibacillus parabrevis, exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes.[1] Its amphipathic structure, characterized by a hydrophobic and a hydrophilic face, allows it to insert into and form pores within the lipid bilayer, leading to cell death.[2][3][4] This mechanism is attractive as it is less likely to induce bacterial resistance compared to antibiotics that target specific enzymes.[2] However, this same mechanism is responsible for its lytic activity against mammalian erythrocytes, posing a significant hurdle for systemic use.[1][5]

Recent research has focused on synthesizing and evaluating this compound analogues with an improved therapeutic index. These studies have revealed that specific amino acid substitutions can modulate the peptide's amphipathicity, charge, and overall conformation, thereby influencing its antibacterial potency and hemolytic activity.

Comparative Biological Activity of this compound Analogues

The following table summarizes the in vitro activity of selected this compound analogues, highlighting the impact of specific amino acid substitutions on their minimum inhibitory concentrations (MIC) against various bacterial strains and their hemolytic activity.

Compound/AnalogueModificationTest Organism(s)MIC (µg/mL)Hemolytic Activity (HC50 in µg/mL)Therapeutic Index (HC50/MIC)Reference
This compound Parent CompoundE. coli>128--[2]
Gram-positive bacteria16--[2]
Analogue 1 Not specifiedE. coli & Gram-positive bacteriaSimilar to this compound--[2]
Analogue 2 Not specifiedE. coli---[2]
Gram-positive bacteria2-8 fold improvement vs. This compound--[2]
Analogue 3 Not specifiedGram-positive bacteria2-8 fold improvement vs. This compound--[2]
Analogue 4 Not specifiedGram-positive bacteria32 to >256--[2]
Analogue 5 Not specifiedGram-positive bacteria2-8 fold improvement vs. This compound--[2]
[Ala6]-Tyrocidine A Gln6 -> AlaB. subtilis---[6]
[Lys6]-Tyrocidine A Gln6 -> LysB. subtilis--Up to 140-fold enhancement[6][7]
[D-Lys4]-Tyrocidine A D-Phe4 -> D-Lys--Minimized hemolysis30-fold selectivity for bacterial membranes[8]

Key Structure-Activity Relationships

The data reveals several key trends in the SAR of this compound analogues:

  • Increased Amphipathicity: There is a demonstrated preference for increased amphipathicity in improving antibacterial activity.[2][3][4]

  • Role of Cationic Residues: The introduction of positively charged residues, particularly at specific positions, can significantly enhance the therapeutic index. For instance, substituting the neutral glutamine at position 6 with a cationic lysine (B10760008) leads to a remarkable 140-fold improvement in the therapeutic index.[6][7] Similarly, replacing the hydrophobic D-Phenylalanine at position 4 with a positively charged D-amino acid resulted in a 30-fold increase in selectivity for bacterial membranes over red blood cells.[8] This suggests that electrostatic interactions with the negatively charged bacterial membrane play a crucial role in selectivity.

  • Positional Importance of Substitutions: The location of amino acid modifications is critical. Changes on the polar or non-polar face of the amphipathic structure can have differential effects on antibacterial and hemolytic activities.[2] The placement of positively charged or pentafluorophenyl residues at different positions within the cyclic structure has been shown to improve antibacterial potency.[2]

The following diagram illustrates the conceptual relationship between structural modifications of this compound and its resulting biological activities.

SAR_Tyrocidine_A cluster_0 Structural Modifications cluster_1 Biological Outcomes Amino_Acid_Substitution Amino Acid Substitution Increase_Amphipathicity Increase Amphipathicity Amino_Acid_Substitution->Increase_Amphipathicity can lead to Increase_Cationicity Increase Cationicity Amino_Acid_Substitution->Increase_Cationicity can lead to Antimicrobial_Activity Antimicrobial Activity (Lower MIC) Increase_Amphipathicity->Antimicrobial_Activity enhances Increase_Cationicity->Antimicrobial_Activity enhances Hemolytic_Activity Hemolytic Activity (Higher HC50) Increase_Cationicity->Hemolytic_Activity reduces Therapeutic_Index Improved Therapeutic Index Antimicrobial_Activity->Therapeutic_Index Hemolytic_Activity->Therapeutic_Index

Caption: SAR of this compound analogues.

Experimental Protocols

The data presented in this guide is based on standard methodologies for assessing antimicrobial and hemolytic activities.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow:

MIC_Workflow start Prepare serial dilutions of This compound analogues in broth inoculate Inoculate wells with a standardized suspension of bacteria start->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine Determine MIC as the lowest concentration with no visible growth read->determine

References

Validating Tyrocidine A's Antimicrobial Might Against Clinical Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tyrocidine A's antimicrobial activity against clinically relevant bacterial isolates. By presenting head-to-head data with established antibiotics and detailing experimental protocols, this document serves as a valuable resource for evaluating the therapeutic potential of this cyclic peptide.

This compound, a cyclic decapeptide antibiotic, has long been recognized for its potent antimicrobial properties, primarily against Gram-positive bacteria. Its unique mechanism of action, which involves the disruption of the bacterial cell membrane, makes it a compelling candidate for further development, particularly in an era of mounting antibiotic resistance.[1][2] This guide synthesizes available data to offer a clear comparison of this compound's efficacy against that of other notable antimicrobial agents: its structural analog Gramicidin (B1672133) S, the lipopeptide Daptomycin, and the polymyxin (B74138) antibiotic Polymyxin B.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against a panel of clinical isolates. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

MicroorganismThis compound (µg/mL)Gramicidin S (µg/mL)Daptomycin (µg/mL)Polymyxin B (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)-4[3][4]--
Staphylococcus aureus (MRSA)162 - 4[3][4]0.25 - 0.5-
Enterococcus faecalis (VSE)16-1 - 2-
Enterococcus faecium (VRE)163.9 - 7.8[5]2[5]-
Gram-Negative
Escherichia coli>1288 - 32[4]>128-
Pseudomonas aeruginosa-128[4]-0.25 - 2[6][7]
Acinetobacter baumannii---0.25 - 1[6]

Experimental Protocols

Accurate determination of antimicrobial susceptibility is paramount for the evaluation of novel compounds. The following is a detailed methodology for the broth microdilution assay, adapted for the testing of cationic antimicrobial peptides like this compound to minimize experimental artifacts.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications to accommodate the properties of cationic peptides.[8][9][10]

Materials:

  • Test antimicrobial peptides (e.g., this compound) and comparator antibiotics.

  • Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

  • Clinical bacterial isolates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well polypropylene (B1209903) microtiter plates.

  • Sterile polypropylene tubes for dilutions.

  • Peptide diluent: 0.01% (v/v) acetic acid containing 0.2% (w/v) bovine serum albumin (BSA) to prevent peptide adsorption to plastic surfaces.[10]

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 5 mL of sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test peptide in the recommended peptide diluent. For non-peptide antibiotics, use the solvent specified by the manufacturer or CLSI guidelines.

    • Perform serial two-fold dilutions of the antimicrobial agent in polypropylene tubes using the peptide diluent for peptides and cation-adjusted MHB for other antibiotics to obtain a range of concentrations.

  • Assay Procedure:

    • Dispense 100 µL of the diluted bacterial suspension into each well of a 96-well polypropylene plate.

    • Add 11 µL of each antimicrobial dilution to the corresponding wells.

    • Include a positive control well containing bacteria with no antimicrobial agent and a negative control well containing only broth.

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the mode of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Isolate (Clinical or QC strain) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Plate_Setup Dispense Bacteria and This compound into 96-well plate Inoculum_Prep->Plate_Setup Peptide_Dilution Prepare Serial Dilutions of this compound Peptide_Dilution->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Experimental workflow for MIC determination of this compound.

Tyrocidine_A_Mechanism TyrocidineA This compound BacterialMembrane Bacterial Cell Membrane TyrocidineA->BacterialMembrane Binds to and inserts into PoreFormation Pore Formation BacterialMembrane->PoreFormation Disrupts lipid bilayer Depolarization Membrane Depolarization PoreFormation->Depolarization IonLeakage Ion Leakage (K+, etc.) PoreFormation->IonLeakage CellularLeakage Leakage of Cellular Contents (ATP, metabolites) PoreFormation->CellularLeakage CellDeath Bacterial Cell Death Depolarization->CellDeath IonLeakage->CellDeath CellularLeakage->CellDeath

Caption: Proposed mechanism of action for this compound.

References

Comparative Analysis of Tyrocidine A and Daptomycin on Bacterial Membranes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the mechanisms of action of two potent membrane-active antibiotics: Tyrocidine A and Daptomycin (B549167). This analysis focuses on their distinct effects on the bacterial membrane, supported by experimental data and detailed protocols.

Executive Summary

This compound and daptomycin are both cyclic peptide antibiotics that exert their bactericidal effects by disrupting the integrity of bacterial cell membranes. However, they achieve this through distinct molecular mechanisms, resulting in different biophysical consequences for the target cell. This compound, a non-ribosomally synthesized peptide, acts as a potent, non-specific membrane disruptor, forming large pores and significantly altering membrane fluidity. In contrast, daptomycin, a lipopeptide antibiotic, exhibits a more nuanced, calcium-dependent mechanism involving the formation of ion-conducting channels and the reorganization of membrane microdomains. This guide delves into a detailed comparative analysis of their effects on bacterial membranes, presenting key quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Quantitative Performance Data

The following tables summarize the key quantitative parameters comparing the activity of this compound and Daptomycin against common Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs)

AntibioticStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)
This compound5.4[1]5.4[1]
Daptomycin0.25 - 1.0[2][3][4]0.5[5]

Table 2: Effects on Bacterial Membrane Potential

AntibioticConcentrationEffect on Membrane PotentialTime to Max Effect
This compound0.5 x MICImmediate, strong depolarization[1][6]< 5 minutes[1]
Daptomycin5 μg/mLGradual dissipation[7]~30 minutes[7]

Table 3: Membrane Permeabilization and Pore/Channel Properties

AntibioticPore/Channel FormationEvidenceConductance
This compoundForms large, ion-conducting poresRapid influx of propidium (B1200493) iodide[1][6]Not specified
DaptomycinForms non-uniform oligomeric pores/channelsSingle-channel conductance measurements120 pS to 14 nS[8]

Table 4: Impact on Membrane Fluidity

AntibioticEffect on Membrane FluidityMethod of Observation
This compoundInduces lipid phase separation and reduces membrane fluidity[9]Laurdan GP microscopy[10]
DaptomycinIncreases membrane rigidity (decreases fluidity)[11]Laurdan GP measurements[11]

Mechanisms of Action on Bacterial Membranes

This compound: The Membrane Disruptor

This compound's interaction with the bacterial membrane is characterized by a rapid and profound disruption of the lipid bilayer. Its mechanism can be summarized in the following steps:

  • Membrane Insertion and Dimerization: The amphipathic nature of the tyrocidine molecule facilitates its insertion into the lipid bilayer. It is suggested that tyrocidine forms dimers within the membrane, which enhances its disruptive capabilities.[12]

  • Pore Formation: this compound aggregates to form large, defined ion-conducting pores.[1] These pores are non-specific and allow the passage of large molecules like propidium iodide, indicating a significant breach in membrane integrity.[1][6]

  • Membrane Depolarization: The formation of these pores leads to a rapid and substantial dissipation of the membrane potential, a critical event that disrupts essential cellular processes.[1][6]

  • Alteration of Membrane Fluidity: this compound induces lipid phase separation and causes a significant reduction in membrane fluidity, further compromising membrane function.[9]

Tyrocidine_A_Mechanism cluster_membrane Bacterial Membrane Membrane Lipid Bilayer Tyrocidine This compound Insertion Insertion & Dimerization Tyrocidine->Insertion Binds to membrane Pore Pore Formation Insertion->Pore Aggregation Depolarization Membrane Depolarization Pore->Depolarization Ion leakage Fluidity Decreased Fluidity & Lipid Phase Separation Pore->Fluidity Death Cell Death Depolarization->Death Fluidity->Death

Mechanism of this compound on bacterial membranes.
Daptomycin: The Calcium-Dependent Channel Former

Daptomycin's mechanism is more intricate and is critically dependent on the presence of calcium ions. Its action involves a series of coordinated steps leading to membrane depolarization and subsequent cell death.

  • Calcium-Dependent Binding: Daptomycin first forms a complex with calcium ions in the extracellular environment. This complex then binds to the negatively charged phosphatidylglycerol (PG) lipids in the bacterial membrane.[11]

  • Oligomerization: Upon binding, daptomycin molecules oligomerize on the membrane surface.[11]

  • Channel Formation: The oligomeric complex inserts into the membrane, forming ion-conducting channels.[11] These channels are primarily selective for potassium ions, leading to their efflux from the cell.

  • Membrane Depolarization: The rapid loss of intracellular potassium ions results in the dissipation of the membrane potential.[7] This depolarization is a key step in its bactericidal activity.[7]

  • Inhibition of Cellular Processes: The loss of membrane potential disrupts essential cellular functions, including the synthesis of DNA, RNA, and proteins, ultimately leading to cell death.[11]

  • Membrane Reorganization: Daptomycin also causes a reorganization of fluid lipid domains in the membrane, leading to an overall increase in membrane rigidity.[11]

Daptomycin_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane Daptomycin Daptomycin Dap_Ca_Complex Daptomycin-Ca²⁺ Complex Daptomycin->Dap_Ca_Complex Calcium Ca²⁺ Calcium->Dap_Ca_Complex Oligomerization Oligomerization Dap_Ca_Complex->Oligomerization Binds to PG Membrane Phosphatidylglycerol (PG) Channel K⁺ Channel Formation Oligomerization->Channel Inserts into membrane K_Efflux K⁺ Efflux Channel->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization Inhibition Inhibition of Macromolecule Synthesis Depolarization->Inhibition Death Cell Death Inhibition->Death

Mechanism of Daptomycin on bacterial membranes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Membrane Potential Assay using DiSC₃(5)

This protocol describes the measurement of bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

Principle: DiSC₃(5) is a lipophilic cation that accumulates in polarized cells, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the medium and a subsequent increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • DiSC₃(5) stock solution (e.g., 1 mM in DMSO)

  • Buffer (e.g., PBS or growth medium)

  • Valinomycin (B1682140) (positive control for depolarization)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with the assay buffer.

  • Resuspend the cells in the assay buffer to a final OD₆₀₀ of approximately 0.05-0.1.

  • Add DiSC₃(5) to a final concentration of 0.5-2 µM and incubate in the dark for 10-15 minutes to allow for dye uptake and fluorescence quenching.

  • Record the baseline fluorescence.

  • Add the test compound (this compound or Daptomycin) at the desired concentration.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

  • As a positive control, add valinomycin (e.g., 1 µM final concentration) to a separate sample to induce complete depolarization.

Membrane_Potential_Workflow start Start culture Bacterial Culture (mid-log phase) start->culture wash Harvest & Wash Cells culture->wash resuspend Resuspend in Buffer wash->resuspend add_dye Add DiSC₃(5) Incubate resuspend->add_dye measure_baseline Measure Baseline Fluorescence add_dye->measure_baseline add_compound Add Test Compound measure_baseline->add_compound measure_change Monitor Fluorescence Change add_compound->measure_change end End measure_change->end

Workflow for the membrane potential assay.
Membrane Permeabilization Assay using Propidium Iodide (PI)

This protocol details the assessment of membrane integrity by measuring the uptake of the fluorescent dye propidium iodide.

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can only enter cells with compromised membranes, where it binds to DNA and exhibits a significant increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Buffer (e.g., PBS)

  • Fluorometer, fluorescence microplate reader, or flow cytometer

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with the assay buffer.

  • Resuspend the cells in the assay buffer to a final OD₆₀₀ of approximately 0.1.

  • Add PI to a final concentration of 2-10 µg/mL.

  • Record the baseline fluorescence.

  • Add the test compound (this compound or Daptomycin) at the desired concentration.

  • Monitor the increase in fluorescence over time. A significant increase indicates membrane permeabilization.

PI_Uptake_Workflow start Start culture Bacterial Culture (mid-log phase) start->culture wash Harvest & Wash Cells culture->wash resuspend Resuspend in Buffer wash->resuspend add_pi Add Propidium Iodide resuspend->add_pi measure_baseline Measure Baseline Fluorescence add_pi->measure_baseline add_compound Add Test Compound measure_baseline->add_compound measure_change Monitor Fluorescence Increase add_compound->measure_change end End measure_change->end

Workflow for the propidium iodide uptake assay.
Membrane Fluidity Assessment using Laurdan GP Microscopy

This protocol outlines the use of the fluorescent probe Laurdan to assess changes in membrane fluidity.

Principle: Laurdan is a membrane probe whose fluorescence emission spectrum is sensitive to the polarity of its environment. In more ordered (gel-phase) membranes, the emission maximum is blue-shifted, while in more fluid (liquid-crystalline phase) membranes, it is red-shifted. The Generalized Polarization (GP) value is calculated from the fluorescence intensities at two emission wavelengths and is inversely proportional to membrane fluidity.

Materials:

  • Bacterial culture

  • Laurdan stock solution (e.g., 5 mM in DMSO)

  • Buffer or growth medium

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~350 nm, emission ~440 nm and ~490 nm)

Procedure:

  • Grow bacteria to the desired growth phase.

  • Add Laurdan to the culture to a final concentration of 5-10 µM and incubate for 10-15 minutes at 37°C.

  • Mount the stained cells on a microscope slide.

  • Acquire fluorescence images at two emission wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) using a constant excitation wavelength (e.g., 350 nm).

  • Calculate the GP value for each pixel using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I is the fluorescence intensity at the respective wavelength.

  • Generate a pseudo-colored GP image to visualize the spatial distribution of membrane fluidity.

Laurdan_GP_Workflow start Start culture Bacterial Culture start->culture add_laurdan Add Laurdan & Incubate culture->add_laurdan mount_cells Mount on Slide add_laurdan->mount_cells acquire_images Acquire Images (440nm & 490nm) mount_cells->acquire_images calculate_gp Calculate GP Value per Pixel acquire_images->calculate_gp generate_map Generate GP Map calculate_gp->generate_map end End generate_map->end

Workflow for Laurdan GP microscopy.

Conclusion

This compound and daptomycin represent two distinct and effective strategies for targeting the bacterial membrane. This compound acts as a broad-spectrum, potent membrane disruptor, causing rapid and extensive damage through pore formation and alteration of membrane fluidity. Daptomycin, on the other hand, employs a more targeted, calcium-dependent mechanism to form ion-selective channels, leading to a more gradual but equally lethal depolarization. The choice between these or similar membrane-active agents in a drug development context will depend on the desired kinetic profile, spectrum of activity, and potential for resistance development. This guide provides a foundational comparative analysis to aid researchers in making informed decisions and designing further investigations into these fascinating and clinically important antibiotics.

References

Assessing the Synergistic Effect of Tyrocidine A with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and develop novel therapeutic approaches. One such strategy is combination therapy, where the synergistic interaction between two or more drugs enhances their overall efficacy. This guide provides an objective comparison of the potential synergistic effects of Tyrocidine A, a cyclic antimicrobial peptide, with other antibiotics, supported by available experimental data.

Introduction to this compound and the Rationale for Synergy

This compound is a cyclic decapeptide antibiotic derived from the soil bacterium Brevibacillus brevis. It is a major component of the commercially available antibiotic complex, tyrothricin (B1683689), which also contains gramicidins. This compound exhibits broad-spectrum activity, primarily against Gram-positive bacteria, by disrupting the integrity of the cell membrane. This mechanism of action, which involves permeabilizing the bacterial membrane, makes this compound a compelling candidate for combination therapy. By compromising the primary defense of the bacterial cell, this compound can potentially facilitate the entry of other antibiotics that act on intracellular targets, leading to a synergistic bactericidal effect.

Quantitative Assessment of Synergistic Activity

Direct experimental data on the synergistic effects of purified this compound with a wide range of antibacterial antibiotics is limited in publicly available literature. However, studies on the closely related cyclic peptide, Gramicidin (B1672133) S, which shares structural and functional similarities with this compound, provide valuable insights into the potential for synergistic interactions.

A key method for quantifying antibiotic synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated using the following formula:

FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The interaction is interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

The following table summarizes the synergistic activity of Gramicidin S with Polymyxin (B74138) B against multidrug-resistant Pseudomonas aeruginosa, a Gram-negative bacterium. This data serves as a relevant analogue for the potential synergistic activity of this compound.

Antibiotic Combination Bacterial Strain Individual MIC (µg/mL) Combined MIC (µg/mL) FIC Index Interpretation Reference
Gramicidin SMultidrug-resistant P. aeruginosa (20 strains)Not specifiedNot specified≤ 0.5Synergy[1][2]
Polymyxin BMultidrug-resistant P. aeruginosa (20 strains)Not specifiedNot specified≤ 0.5Synergy[1][2]

Note: The study demonstrated synergy in 20 out of 28 tested strains.

It is important to note that one study investigating the effect of tyrothricin (a mixture of gramicidins and tyrocidines) on the activity of aminoglycosides found a decrease in the bactericidal activity of amikacin, tobramycin, and gentamicin (B1671437) against several Gram-negative bacteria. This suggests a potential for antagonistic interactions with this particular class of antibiotics.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.

Objective: To determine the minimal inhibitory concentration (MIC) of two antibiotics alone and in combination to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Stock solutions of this compound and the antibiotic to be tested

  • Serological pipettes and multichannel pipettors

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of this compound along the x-axis of the 96-well plate.

  • Prepare serial twofold dilutions of the second antibiotic along the y-axis of the plate.

  • This creates a matrix of wells containing various concentrations of both antibiotics.

  • Include control wells for each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

  • Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • After incubation, determine the MIC for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC index for each combination using the formula mentioned above.

Visualizing Workflows and Mechanisms

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_antibiotics Prepare Antibiotic Dilutions start->prep_antibiotics inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate setup_plate Dispense Antibiotics into 96-Well Plate prep_antibiotics->setup_plate setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results calculate_fic->interpret end End interpret->end

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Proposed Mechanism of Synergistic Action

Synergy_Mechanism cluster_membrane Bacterial Cell Bacterial Membrane Bacterial Membrane Intracellular Target Intracellular Target Bacterial Membrane->Intracellular Target Facilitated Entry This compound This compound This compound->Bacterial Membrane Disrupts Membrane Integrity Other Antibiotic Other Antibiotic Other Antibiotic->Bacterial Membrane Entry Blocked

Caption: Proposed mechanism of this compound synergy with other antibiotics.

Conclusion and Future Directions

The available evidence, primarily from studies on the related compound Gramicidin S, suggests that this compound holds promise as a synergistic agent in combination with other antibiotics, particularly those targeting Gram-negative bacteria. Its membrane-disrupting mechanism of action provides a strong rationale for its ability to enhance the efficacy of antibiotics that act on intracellular targets.

However, a significant gap in the literature exists regarding the direct testing of this compound with a comprehensive panel of antibacterial agents against a variety of clinically relevant bacterial strains. Future research should focus on:

  • Systematic in vitro screening: Conducting checkerboard assays to evaluate the synergistic potential of this compound with different classes of antibiotics (e.g., beta-lactams, quinolones, macrolides) against a broad range of Gram-positive and Gram-negative pathogens.

  • Mechanism of action studies: Elucidating the precise molecular interactions that lead to synergy, including the impact of this compound on membrane potential, permeability, and efflux pump activity.

  • In vivo studies: Validating the in vitro findings in animal models of infection to assess the therapeutic potential of promising synergistic combinations.

By addressing these research questions, the scientific community can better understand the role of this compound in combination therapy and potentially unlock new avenues for combating antibiotic resistance.

References

A Head-to-Head Comparison of Tyrocidine A and Polymyxin B Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against antimicrobial resistance, the re-evaluation of established antibiotics and the exploration of novel compounds are paramount. This guide provides a detailed, head-to-head comparison of two potent, membrane-active polypeptide antibiotics: Tyrocidine A and Polymyxin (B74138) B. While both are products of soil bacteria and share a cyclic peptide structure, their antimicrobial spectra, mechanisms of action, and toxicity profiles exhibit significant differences. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data, to inform future research and therapeutic development.

Mechanism of Action

Polymyxin B and this compound both exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. However, the specifics of their interactions and the downstream consequences of membrane perturbation differ significantly.

Polymyxin B: The action of Polymyxin B is primarily directed against Gram-negative bacteria. Its polycationic nature facilitates a strong electrostatic interaction with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane. This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a localized disruption of the outer membrane.[1][2] This initial breach allows Polymyxin B to penetrate the periplasmic space and subsequently interact with the inner phospholipid membrane, increasing its permeability and causing leakage of intracellular contents, ultimately leading to cell death.[1][2]

This compound: this compound exhibits a broader, more multifaceted mechanism of action, primarily against Gram-positive bacteria, though some activity against Gram-negative bacteria has been reported.[3] Its amphipathic structure allows it to insert into the bacterial cell membrane, leading to the formation of ion-conducting pores that dissipate the membrane potential.[1][4][5] Beyond simple pore formation, this compound induces lipid phase separation and significantly reduces membrane fluidity.[1][4] This widespread membrane disorganization results in the delocalization of a wide array of essential peripheral and integral membrane proteins.[1][4] Furthermore, there is evidence to suggest that this compound can also cause DNA damage and interfere with DNA-binding proteins, contributing to its potent bactericidal activity.[1][4]

Visualizing the Mechanisms of Action

To illustrate the distinct mechanisms of these two antibiotics, the following diagrams were generated using Graphviz (DOT language).

PolymyxinB_Mechanism cluster_GramNegative Gram-Negative Bacterial Envelope Outer Membrane Outer Membrane Lipopolysaccharide (LPS) Periplasmic Space Periplasmic Space Outer Membrane->Periplasmic Space Displacement of Ca²⁺/Mg²⁺ Membrane Destabilization Inner Membrane Inner Membrane Phospholipids Periplasmic Space->Inner Membrane:im Permeabilization Cytoplasm Cytoplasm Inner Membrane:im->Cytoplasm Leakage of intracellular contents Cell Death Cell Death Cytoplasm->Cell Death Polymyxin B Polymyxin B Polymyxin B->Outer Membrane:om Electrostatic interaction with LPS

Caption: Mechanism of Polymyxin B against Gram-negative bacteria.

TyrocidineA_Mechanism cluster_BacterialCell Bacterial Cell This compound This compound Cell Membrane Cell Membrane Phospholipid Bilayer This compound->Cell Membrane:cm Insertion into membrane DNA DNA This compound->DNA DNA Damage & Interference with DNA-binding proteins Pore Formation Pore Formation Cell Membrane:cm->Pore Formation Dissipation of membrane potential Lipid Phase Separation Lipid Phase Separation Cell Membrane:cm->Lipid Phase Separation Reduced membrane fluidity Cytoplasm Cytoplasm Cell Death Cell Death DNA->Cell Death Pore Formation->Cell Death Protein Delocalization Protein Delocalization Lipid Phase Separation->Protein Delocalization Disruption of essential protein function Protein Delocalization->Cell Death

Caption: Multifaceted mechanism of this compound against bacteria.

Antimicrobial Efficacy: A Comparative Analysis

A direct comparison of the Minimum Inhibitory Concentrations (MICs) of this compound and Polymyxin B highlights their distinct antimicrobial spectra. The following table summarizes representative MIC values obtained from various studies. It is important to note that direct comparisons should be made with caution, as variations in experimental protocols can influence results.

OrganismAntibioticMIC (µg/mL)Reference
Gram-Positive
Staphylococcus aureusThis compound16[6]
Polymyxin B>128[7]
Bacillus subtilisThis compound5.4[5]
Polymyxin B-
Enterococcus faecalisThis compound16[6]
Polymyxin B-
Gram-Negative
Escherichia coliThis compound>128[6]
Polymyxin B1-2[8]
Pseudomonas aeruginosaThis compound>128[6]
Polymyxin B1-4[8][9]
Klebsiella pneumoniaeThis compound-
Polymyxin B0.5-2[10]
Acinetobacter baumanniiThis compound-
Polymyxin B0.5-2[10]

Toxicity Profile: A Critical Consideration

A significant hurdle in the clinical application of both this compound and Polymyxin B is their toxicity towards mammalian cells.

Polymyxin B: The primary dose-limiting toxicities of Polymyxin B are nephrotoxicity and neurotoxicity.[2] Its interaction with renal tubular cells can lead to acute tubular necrosis.[11]

This compound: this compound is known for its high hemolytic activity, which has largely restricted its use to topical applications.[3]

The following table provides a comparative overview of the toxicity profiles. As with the MIC data, direct comparison should be approached with caution due to variations in experimental conditions across different studies.

AssayCell TypeAntibioticValue (µg/mL)Reference
Cytotoxicity (IC₅₀) Human Kidney Proximal Tubule (HK-2) cellsPolymyxin B~100-200[12] (Estimated from graphical data)
Human Kidney Proximal Tubule (HK-2) cellsThis compound-
Hemolytic Activity (HC₅₀) Human Red Blood CellsThis compoundLow µM range (Specific value varies with analogue)
Human Red Blood CellsPolymyxin B>100

Experimental Protocols

For reproducibility and standardization, detailed experimental protocols for the key assays cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Experimental Workflow:

MIC_Workflow A Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL). C Inoculate each well of the microtiter plate with the bacterial suspension. B->C D Include a positive control (bacteria, no antibiotic) and a negative control (broth only). C->D E Incubate the plate at 35-37°C for 16-20 hours. D->E F Determine the MIC by visual inspection: the lowest concentration with no visible turbidity. E->F

Caption: Workflow for MIC determination by broth microdilution.

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells, a key indicator of its potential in-vivo toxicity.

Experimental Workflow:

Hemolysis_Workflow A Wash fresh red blood cells (RBCs) with phosphate-buffered saline (PBS) by centrifugation. B Prepare a suspension of RBCs in PBS (e.g., 2% v/v). A->B C Incubate the RBC suspension with serial dilutions of the antibiotic for a defined period (e.g., 1 hour at 37°C). B->C D Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS only). C->D E Centrifuge the samples to pellet intact RBCs. D->E F Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm). E->F G Calculate the percentage of hemolysis relative to the controls and determine the HC₅₀ value. F->G

Caption: Workflow for a standard hemolysis assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

MTT_Workflow A Seed mammalian cells in a 96-well plate and allow them to adhere. B Expose the cells to serial dilutions of the antibiotic for a specified duration (e.g., 24-48 hours). A->B C Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. B->C D Viable cells with active metabolism will reduce MTT to purple formazan (B1609692) crystals. C->D E Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. D->E F Measure the absorbance of the solution at 570 nm using a microplate reader. E->F G Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound and Polymyxin B are both potent, membrane-disrupting peptide antibiotics with distinct and valuable properties. Polymyxin B remains a last-resort option for multidrug-resistant Gram-negative infections, despite its significant toxicity. Its well-defined mechanism of action provides a clear target for the development of less toxic analogues. This compound, while currently limited by its hemolytic activity, possesses a complex and multifaceted mechanism of action that is less prone to the development of resistance. Its broad range of disruptive effects on the bacterial cell makes it an intriguing scaffold for the design of novel antimicrobial agents with improved selectivity. Further research, particularly direct comparative studies under standardized conditions, is crucial to fully elucidate their relative strengths and weaknesses and to guide the development of next-generation peptide antibiotics.

References

Evaluating the Therapeutic Index of Novel Tyrocidine A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tyrocidine A, a cyclic decapeptide antibiotic, has long been recognized for its potent antimicrobial properties. However, its clinical application has been hampered by significant hemolytic activity. This has spurred research into the development of novel this compound derivatives with an improved therapeutic index—the crucial balance between efficacy and toxicity. This guide provides a comparative analysis of promising this compound analogues, supported by experimental data, to aid researchers in the pursuit of safer and more effective antimicrobial agents.

Data Presentation: A Comparative Analysis of this compound Derivatives

The therapeutic index of an antimicrobial peptide is a critical parameter in assessing its potential for clinical development. It is typically defined as the ratio of the concentration that is toxic to host cells (e.g., erythrocytes) to the concentration that is effective against microbes. A higher therapeutic index indicates a safer drug candidate.

The following tables summarize the in vitro activity of this compound and several of its novel derivatives. Table 1 presents the Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria, while Table 2 details their hemolytic activity. Table 3 provides the calculated therapeutic index for a direct comparison of their safety profiles.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives

CompoundS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VRE)B. subtilisE. coliReference
This compound 1616168>128[1]
Analogue 2 444232[1]
Analogue 5 222164[1]
[Lys(N3)]-Trc A 88168>64
[Glc-Lys(N3)]-Trc A 16163216>64
Polycationic Analogue 8 44848

MIC values are presented in µg/mL. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Table 2: Hemolytic Activity of this compound and Its Derivatives

CompoundHC50 (µg/mL)Reference
This compound 10[2]
Analogue 2 >200[2]
Analogue 5 >200[2]
[Lys(N3)]-Trc A 150
[Glc-Lys(N3)]-Trc A >200
Polycationic Analogue 8 >256

HC50 is the concentration of the peptide that causes 50% hemolysis of human red blood cells.

Table 3: Therapeutic Index of this compound and Its Derivatives

CompoundTherapeutic Index (HC50/MIC against S. aureus)
This compound 0.625
Analogue 2 >50
Analogue 5 >100
[Lys(N3)]-Trc A 18.75
[Glc-Lys(N3)]-Trc A >12.5
Polycationic Analogue 8 >64

A higher therapeutic index indicates greater selectivity for bacterial cells over host cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains and Culture Conditions: Clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB) at 37°C.

  • Preparation of Peptide Solutions: Lyophilized peptides are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Bacterial cultures in the logarithmic growth phase are diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL and added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells, a key indicator of its cytotoxicity.

  • Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

  • Preparation of Peptide Solutions: Peptides are serially diluted in PBS in a 96-well microtiter plate.

  • Incubation: The RBC suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis: After incubation, the plates are centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at 540 nm using a microplate reader.

  • Calculation of Hemolytic Activity: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • Negative control: RBCs in PBS (0% hemolysis).

    • Positive control: RBCs in 1% Triton X-100 (100% hemolysis). The HC50 value is determined as the peptide concentration that causes 50% hemolysis.

Mandatory Visualizations

Mechanism of Action: Membrane Disruption

This compound and its derivatives primarily exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This is not a classical signaling pathway but a direct physical mechanism.

Mechanism of this compound Membrane Disruption cluster_bacterium Bacterial Cell Bacterial Membrane Bacterial Membrane Membrane Insertion Membrane Insertion Bacterial Membrane->Membrane Insertion Hydrophobic Interaction Cytoplasm Cytoplasm This compound Derivative This compound Derivative This compound Derivative->Bacterial Membrane Electrostatic Interaction Pore Formation Pore Formation Membrane Insertion->Pore Formation Peptide Aggregation Ion Leakage Ion Leakage Pore Formation->Ion Leakage Leakage of Cellular Contents Leakage of Cellular Contents Pore Formation->Leakage of Cellular Contents Membrane Depolarization Membrane Depolarization Ion Leakage->Membrane Depolarization Cell Death Cell Death Membrane Depolarization->Cell Death Leakage of Cellular Contents->Cell Death

Caption: Mechanism of bacterial membrane disruption by this compound derivatives.

Experimental Workflow for Therapeutic Index Evaluation

The following diagram illustrates the systematic process for evaluating the therapeutic index of novel this compound derivatives.

Workflow for Therapeutic Index Evaluation Start Start Synthesis of Novel this compound Derivatives Synthesis of Novel this compound Derivatives Start->Synthesis of Novel this compound Derivatives Antimicrobial Activity Testing Antimicrobial Activity Testing Synthesis of Novel this compound Derivatives->Antimicrobial Activity Testing Cytotoxicity Testing Cytotoxicity Testing Synthesis of Novel this compound Derivatives->Cytotoxicity Testing Calculation of Therapeutic Index Calculation of Therapeutic Index Antimicrobial Activity Testing->Calculation of Therapeutic Index MIC values Cytotoxicity Testing->Calculation of Therapeutic Index HC50 values Calculation of Therapeutic Index->Synthesis of Novel this compound Derivatives Low TI (Redesign) Lead Compound Identification Lead Compound Identification Calculation of Therapeutic Index->Lead Compound Identification High TI End End Lead Compound Identification->End

Caption: Experimental workflow for evaluating the therapeutic index of novel compounds.

References

A Comparative Analysis of Biofilm Eradication: Tyrocidine A vs. Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the ability of bacteria to form biofilms presents a significant clinical challenge. Biofilms are complex, structured communities of microorganisms encased in a self-produced protective matrix, rendering them notoriously resistant to conventional antibiotic therapies. This guide provides a detailed comparison of the biofilm eradication potential of two antimicrobial agents: Tyrocidine A, a cyclic antimicrobial peptide, and Vancomycin (B549263), a glycopeptide antibiotic widely used against Gram-positive bacteria. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacies and mechanisms of these compounds against bacterial biofilms.

Executive Summary

This comparative guide synthesizes available experimental data on the biofilm eradication capabilities of this compound and Vancomycin, with a primary focus on their activity against Staphylococcus aureus, a prevalent biofilm-forming pathogen. While Vancomycin has been a stalwart in treating Gram-positive infections, its effectiveness against biofilms is often limited, requiring significantly high concentrations that may not be achievable in vivo.[1][2][3] this compound, a membrane-active antibiotic, presents an alternative mechanism of action that holds promise for disrupting the recalcitrant biofilm structure. However, quantitative data on its specific biofilm eradication concentrations are less prevalent in publicly available research. This guide aims to collate the existing evidence to facilitate a clearer understanding of their respective strengths and weaknesses in combating bacterial biofilms.

Quantitative Comparison of Biofilm Eradication Potential

The following table summarizes the available quantitative data on the biofilm eradication capabilities of this compound and Vancomycin. It is important to note that direct comparative studies are limited, and data has been compiled from various sources investigating different bacterial strains and experimental conditions.

Antimicrobial AgentBacterial Strain(s)Biofilm AgeKey FindingsMinimum Biofilm Eradication Concentration (MBEC)Biofilm Reduction (%)Reference(s)
This compound Candida albicansMatureShowed biofilm eradication activity.Not explicitly defined as MBEC, but significant eradication at 200 µM.64% at 200 µM[4]
Vancomycin Staphylococcus aureus (MRSA isolates)Not specifiedRequired concentrations exceeding 1,000 times the MIC for optimum eradication.>1,000 x MIC; one study reported 6 mg/ml.60-87.6% at 20 mg/ml (10,000 x MIC).[1][3][5]
Vancomycin Staphylococcus aureus (UAMS-1)7 daysComplete eradication under static conditions after 28 days.200 mg/LNot directly reported as a percentage.[6]
Vancomycin Staphylococcus aureus (MRSA ATCC 43300)24 hoursMBEC values were significantly higher than MICs.512 - 5,120 mg/LNot reported.[7]

Mechanisms of Action Against Biofilms

This compound

This compound is a cyclic decapeptide that primarily acts by disrupting the integrity of bacterial cell membranes.[8][9] Its amphipathic structure allows it to insert into the lipid bilayer, forming pores and leading to leakage of cellular contents and ultimately cell death.[8] This membrane-disrupting mechanism is thought to be effective against both planktonic (free-floating) and biofilm-embedded bacteria, as it bypasses the protective extracellular polymeric substance (EPS) matrix to a certain extent. Furthermore, some studies suggest that tyrocidines may also have intracellular targets, including DNA.

Vancomycin

Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[10] This action is highly effective against actively dividing planktonic bacteria. However, its efficacy against biofilms is hampered by several factors. The large size of the vancomycin molecule can limit its penetration through the dense EPS matrix of the biofilm.[1] Additionally, bacteria within a biofilm often exist in a slow-growing or dormant state with reduced metabolic activity, making them less susceptible to antibiotics that target cell wall synthesis.[10] Consequently, significantly higher concentrations of vancomycin are required to achieve an anti-biofilm effect.[1][3][5]

Experimental Protocols

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is a standard method used to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The general workflow is as follows:

  • Biofilm Formation: Bacterial biofilms are grown on a 96-peg lid, which is placed in a 96-well plate containing bacterial culture in a suitable growth medium. The plate is incubated to allow for biofilm formation on the pegs.

  • Antimicrobial Challenge: The peg lid with the established biofilms is transferred to a new 96-well plate containing serial dilutions of the antimicrobial agent (e.g., this compound or Vancomycin). The biofilms are exposed to the antimicrobial for a defined period (typically 24 hours).

  • Recovery and Viability Assessment: After the antimicrobial challenge, the peg lid is rinsed to remove non-adherent bacteria and then transferred to a recovery plate containing fresh growth medium. The plate is incubated to allow any surviving bacteria to grow. The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm.

MBEC_Assay_Workflow cluster_0 Biofilm Formation cluster_1 Antimicrobial Challenge cluster_2 Recovery & Assessment A Inoculate 96-well plate with bacterial culture B Place 96-peg lid into the plate A->B C Incubate to allow biofilm formation on pegs B->C E Transfer peg lid with biofilms to the challenge plate C->E Transfer D Prepare serial dilutions of This compound / Vancomycin in a new 96-well plate D->E F Incubate for a defined period (e.g., 24h) E->F G Rinse peg lid to remove planktonic cells F->G Transfer H Transfer peg lid to recovery plate with fresh medium G->H I Incubate to allow survivor regrowth H->I J Determine MBEC: Lowest concentration with no regrowth I->J

Fig 1. A generalized workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Signaling Pathways in Biofilm Resistance

Bacterial biofilms employ complex signaling networks, such as quorum sensing, to coordinate their formation, maturation, and defense against external threats. While specific signaling pathways directly targeted by this compound in the context of biofilms are not well-elucidated, its membrane-disrupting action likely circumvents many of these resistance mechanisms.

In contrast, the efficacy of vancomycin can be influenced by various bacterial signaling pathways that regulate cell wall metabolism and stress responses. For instance, in S. aureus, the two-component regulatory system VraSR is a key sensor of cell wall stress and can be activated by vancomycin, leading to adaptive responses that contribute to tolerance.

Vancomycin_Resistance_Signaling cluster_0 Vancomycin Action & Bacterial Response Vancomycin Vancomycin CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) Vancomycin->CellWall Inhibits BiofilmMatrix Biofilm EPS Matrix Vancomycin->BiofilmMatrix Poor Penetration VraSR VraSR Two-Component System Activation CellWall->VraSR Stress Signal AdaptiveResponse Adaptive Resistance (e.g., cell wall thickening) VraSR->AdaptiveResponse Induces BiofilmMatrix->CellWall Protects

Fig 2. Simplified signaling pathway of Vancomycin interaction with a bacterial cell within a biofilm.

Conclusion and Future Directions

Based on the currently available data, both this compound and Vancomycin exhibit potential for biofilm eradication, but their efficacy and mechanisms differ significantly. Vancomycin's utility against mature biofilms is constrained by the need for very high concentrations, which raises concerns about potential toxicity and the development of resistance.[1][3][5] this compound's membrane-disrupting mechanism appears promising for overcoming the protective barrier of the biofilm matrix.

However, a critical gap exists in the literature regarding quantitative data on this compound's biofilm eradication potential against key bacterial pathogens like S. aureus. Further research, including direct, head-to-head comparative studies employing standardized methodologies like the MBEC assay, is imperative. Such studies will be crucial for elucidating the true therapeutic potential of this compound as a viable alternative or adjunct to traditional antibiotics in the fight against biofilm-associated infections. Drug development professionals are encouraged to explore the therapeutic window of this compound and its analogues, focusing on optimizing their anti-biofilm activity while minimizing potential cytotoxicity.

References

Safety Operating Guide

Proper Disposal of Tyrocidine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Tyrocidine A, a potent cyclic peptide antibiotic, requires stringent disposal procedures due to its inherent stability and bioactivity. This guide provides a comprehensive, step-by-step operational plan to ensure the safe handling and disposal of this compound waste, minimizing risk to personnel and the environment. Adherence to institutional and local regulations for hazardous waste management is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, whether in solid form or in solution, should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of aerosols or dust. An emergency spill kit appropriate for chemical spills should be readily accessible.

Waste Characterization and Segregation

Proper characterization and segregation of this compound waste at the point of generation is the first critical step in its safe disposal. Different forms of waste must be collected in separate, clearly labeled, and appropriate containers.

Waste CategoryDescriptionRecommended Container
Solid Waste Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE (e.g., gloves, absorbent pads).Labeled, leak-proof, puncture-resistant container for hazardous chemical waste.
Liquid Waste Stock solutions, unused diluted solutions, and aqueous waste from experimental procedures containing this compound.Labeled, leak-proof, chemical-resistant container (e.g., high-density polyethylene) for hazardous liquid chemical waste.
Sharps Waste Needles, syringes, and broken glassware contaminated with this compound.Labeled, puncture-proof sharps container for chemically contaminated sharps.

Step-by-Step Disposal Protocol

Given the robust nature of this compound, it should be treated as a stable hazardous chemical waste. Standard autoclaving is not an effective method for its degradation due to its significant heat stability.[1] The recommended disposal method is incineration at a licensed hazardous waste facility.

Step 1: Waste Collection

Collect the different streams of this compound waste in their designated containers as described in the table above. Ensure all containers are securely sealed to prevent leaks or spills.

Step 2: Labeling

All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

Step 3: Temporary Storage

Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

Step 4: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any this compound waste down the drain or in the regular trash.

Chemical Inactivation (Use with Caution)

A potential, though unvalidated, approach for dilute solutions could involve treatment with a strong oxidizing agent or extreme pH. For example, treatment with a high concentration of sodium hypochlorite (B82951) (bleach) or sodium hydroxide (B78521) to induce hydrolysis of the peptide bonds. However, the efficacy of these methods for the complete degradation of the cyclic and stable this compound molecule is not guaranteed. Therefore, the primary and recommended disposal route remains incineration.

Experimental Workflow for this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

TyrocidineA_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal A Solid Waste (Powder, Contaminated PPE) D Collect in Labeled Hazardous Solid Waste Container A->D B Liquid Waste (Solutions) E Collect in Labeled Hazardous Liquid Waste Container B->E C Sharps Waste (Needles, Glassware) F Collect in Labeled Chemically Contaminated Sharps Container C->F G Store in Designated Hazardous Waste Accumulation Area D->G E->G F->G H Contact EHS for Pickup and Incineration G->H

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Tyrocidine A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling of Tyrocidine A, a potent polypeptide antibiotic. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment. A risk assessment should be conducted for any new or non-routine procedure involving this compound. The following table summarizes the recommended PPE for handling this compound.

PPE Category Minimum Requirement Recommended for Higher Concentrations or Aerosol Generation
Body Protection Standard laboratory coat.Chemical-resistant or disposable coveralls.
Hand Protection Disposable nitrile gloves. Double gloving is recommended.Silver Shield gloves under disposable nitrile gloves for enhanced protection.
Eye & Face Protection Safety glasses with side-shields (marked "Z87").A full-face shield or safety goggles should be worn where there is a risk of splashing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.An N95-rated respirator or higher (e.g., a full-face air-purifying respirator) is necessary if there is a risk of aerosolization or when handling larger quantities of powdered this compound.[1]
Foot Protection Closed-toe shoes.Chemical-resistant boots.

Users should always consult their institution's specific safety protocols and the latest Safety Data Sheet (SDS) for this compound.

II. Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of this compound.

  • Engineering Controls : When handling this compound, especially in powdered form, work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to minimize inhalation exposure.[2]

  • General Handling : Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale.[4] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][3]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2][3] Recommended storage temperature is -20°C for long-term stability.[4]

  • Incompatible Materials : Keep away from strong oxidizing agents.[3]

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact : In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]

  • Eye Contact : If this compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion : If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3]

IV. Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

In the event of a this compound spill, follow the workflow below.

Spill_Response_Workflow cluster_Spill This compound Spill Occurs A Evacuate Immediate Area B Alert Others & Cordon Off A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Clean Up Spill D->E Use absorbent material for liquids, or gently sweep up solids F Decontaminate Area E->F G Dispose of Waste F->G H Report Incident G->H

Figure 1. Workflow for responding to a this compound spill.

Waste Disposal:

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and the potential for antimicrobial resistance.

  • Solid Waste : All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a labeled hazardous waste container.[1] Do not pour down the drain.[3]

  • Stock Solutions : Stock antibiotic solutions are considered hazardous chemical waste and must be disposed of according to institutional guidelines.[5]

  • Regulations : All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[1]

V. Standard Operating Procedure for Handling this compound

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

SOP_Workflow cluster_Preparation Preparation cluster_Handling Peptide Handling cluster_Cleanup Cleanup & Disposal A Review SDS & Protocol B Don Appropriate PPE A->B C Prepare Sanitized Workspace (e.g., Fume Hood) B->C D Weigh Solid this compound C->D E Reconstitute Lyophilized Peptide D->E F Aliquot into Working Solutions E->F G Perform Experiment F->G H Decontaminate Workspace G->H I Collect All Waste H->I J Dispose of Waste per Protocol I->J K Remove PPE & Wash Hands J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyrocidine A
Reactant of Route 2
Tyrocidine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.